Product packaging for Boc-Val-Ala-PAB(Cat. No.:)

Boc-Val-Ala-PAB

Cat. No.: B2531221
M. Wt: 393.5 g/mol
InChI Key: AWZITSKTOAURSJ-BBRMVZONSA-N
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Description

Boc-Val-Ala-PAB is a useful research compound. Its molecular formula is C20H31N3O5 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N3O5 B2531221 Boc-Val-Ala-PAB

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C20H31N3O5/c1-12(2)16(23-19(27)28-20(4,5)6)18(26)21-13(3)17(25)22-15-9-7-14(11-24)8-10-15/h7-10,12-13,16,24H,11H2,1-6H3,(H,21,26)(H,22,25)(H,23,27)/t13-,16-/m0/s1

InChI Key

AWZITSKTOAURSJ-BBRMVZONSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-Val-Ala-PAB: A Key Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Ala-PAB is a crucial component in the field of targeted cancer therapy, specifically in the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a small-molecule cytotoxic agent. The linker, which connects the antibody to the payload, is a critical element that dictates the stability, efficacy, and safety of the ADC. This compound is a cleavable linker, designed to be stable in systemic circulation and to release its cytotoxic payload selectively within the tumor microenvironment.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and application in ADC development. Detailed experimental protocols for its use and characterization are also provided to aid researchers in their drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide-based linker. The "Boc" refers to a tert-butyloxycarbonyl protecting group on the valine residue. "Val-Ala" is the dipeptide sequence of valine and alanine, which is specifically recognized and cleaved by the lysosomal protease Cathepsin B, an enzyme often overexpressed in tumor cells. "PAB" stands for p-aminobenzyl alcohol, a self-immolative spacer that, upon cleavage of the dipeptide, releases the conjugated payload in its active form.

Chemical Structure:

SMILES: CC(C)--INVALID-LINK--OC(C)(C)C)C(=O)N--INVALID-LINK--C(=O)Nc1ccc(cc1)CO

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₂₀H₃₁N₃O₅[1][2]
Molecular Weight 393.48 g/mol [3]
CAS Number 1884577-99-4[]
Appearance White to off-white solid[3]
Purity >95% (typically)
Solubility Soluble in DMSO, DMF
Storage Temperature -20°C

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on its selective cleavage within the target cancer cell. The following diagram illustrates the mechanism of action of an ADC utilizing a Val-Ala cleavable linker.

ADC_Mechanism cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB PayloadRelease Payload Release CathepsinB->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to a cytotoxic payload, and the enzymatic cleavage assay to verify its functionality.

Synthesis of this compound

The synthesis of this compound involves a series of peptide coupling reactions. The following is a representative protocol.

Materials:

  • Boc-Valine

  • Alanine methyl ester hydrochloride

  • p-Aminobenzyl alcohol

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Synthesis of Boc-Val-Ala-OMe:

    • Dissolve Boc-Valine (1.0 eq) and Alanine methyl ester hydrochloride (1.0 eq) in DMF.

    • Add HOBt (1.1 eq) and DIPEA (2.2 eq) to the solution and cool to 0°C.

    • Add HATU (1.1 eq) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by flash chromatography to obtain Boc-Val-Ala-OMe.

  • Hydrolysis of the Methyl Ester:

    • Dissolve Boc-Val-Ala-OMe in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture and extract the product to obtain Boc-Val-Ala-OH.

  • Coupling with p-Aminobenzyl Alcohol:

    • Dissolve Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in DMF.

    • Add HOBt (1.1 eq) and DIPEA (2.2 eq) and cool to 0°C.

    • Add HATU (1.1 eq) and stir at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the final product, this compound, by flash chromatography or preparative HPLC.

Conjugation to a Cytotoxic Payload (e.g., MMAE)

The following protocol describes the conjugation of this compound to a potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), which has a free amine for conjugation. This protocol assumes the prior synthesis of a this compound derivative with an activated ester (e.g., -PNP) for efficient coupling.

Materials:

  • This compound-PNP (p-nitrophenyl carbonate)

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous DMF

  • DIPEA

  • HPLC for purification

Procedure:

  • Dissolve MMAE (1.0 eq) and this compound-PNP (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete (typically 2-4 hours), purify the resulting drug-linker conjugate by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the this compound-MMAE conjugate as a solid.

Cathepsin B Cleavage Assay

This assay is crucial to confirm that the Val-Ala dipeptide within the linker is susceptible to cleavage by Cathepsin B. A fluorogenic substrate is typically used for ease of detection.

Materials:

  • Recombinant Human Cathepsin B

  • This compound-fluorophore conjugate (e.g., conjugated to AMC or AFC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer with 2 mM DTT (freshly prepared)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute Cathepsin B in the Activation Buffer and incubate for 15 minutes at room temperature.

  • Substrate Preparation: Prepare a stock solution of the this compound-fluorophore in DMSO and dilute it to the desired final concentration in the Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the wells of the microplate.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Include control wells (enzyme only, substrate only, and an inhibitor control).

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: The rate of cleavage is determined by the increase in fluorescence over time. Kinetic parameters such as Km and kcat can be calculated by performing the assay with varying substrate concentrations.

The following diagram illustrates a general experimental workflow for the development of an ADC using a cleavable linker like this compound.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_functional Functional Assays Linker_Synth 1. Synthesize This compound Payload_Conj 2. Conjugate to Payload (e.g., MMAE) Linker_Synth->Payload_Conj ADC_Conj 4. Conjugate Drug-Linker to Antibody Payload_Conj->ADC_Conj Antibody_Mod 3. Modify Antibody (e.g., reduce disulfides) Antibody_Mod->ADC_Conj Purification 5. Purify ADC ADC_Conj->Purification DAR_Analysis 6. Determine DAR (Drug-to-Antibody Ratio) Purification->DAR_Analysis Stability_Assay 7. Plasma Stability Assay DAR_Analysis->Stability_Assay Cleavage_Assay 8. Cathepsin B Cleavage Assay Stability_Assay->Cleavage_Assay InVitro_Tox 9. In Vitro Cytotoxicity Assay Cleavage_Assay->InVitro_Tox InVivo_Efficacy 10. In Vivo Efficacy (Xenograft Model) InVitro_Tox->InVivo_Efficacy

Experimental workflow for ADC development.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of the Val-Ala linker compared to the widely used Val-Cit linker.

ParameterVal-Ala LinkerVal-Cit LinkerSignificance & Reference
Cleavage Rate by Cathepsin B ~50% of Val-Cit rateBaselineVal-Ala is effectively cleaved, though at a slower rate than Val-Cit. This may influence the kinetics of payload release in the tumor.
Plasma Stability (Human) HighHighBoth linkers exhibit excellent stability in human plasma, which is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact.
Plasma Stability (Mouse) Significantly more stableUnstable (cleaved by carboxylesterase Ces1C)The instability of Val-Cit in mouse plasma complicates preclinical studies. The higher stability of Val-Ala makes it a more reliable choice for in vivo mouse models.
Hydrophobicity LowerHigherThe lower hydrophobicity of the Val-Ala linker can reduce the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs). This can improve manufacturing and the safety profile.
Half-life of ADC in mouse plasma > 7 days (for a sulfatase-cleavable linker conjugate)< 1 hour (for Val-Ala and Val-Cit linker conjugates)While specific half-life data for a this compound ADC is not readily available, related studies show significantly improved stability of Val-Ala containing linkers in mouse plasma compared to Val-Cit.

Conclusion

This compound is a valuable tool in the development of next-generation antibody-drug conjugates. Its key advantage lies in its improved plasma stability in preclinical mouse models compared to the more traditional Val-Cit linker, which facilitates more reliable in vivo studies. While its cleavage by Cathepsin B is slightly slower than that of Val-Cit, it is still highly effective. Furthermore, its lower hydrophobicity can mitigate issues with ADC aggregation, potentially allowing for higher drug loading and a better safety profile. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their ADC development programs, ultimately contributing to the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to the Boc-Val-Ala-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Boc-Val-Ala-PAB linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, the role of its constituent parts, and the experimental protocols used to characterize its function.

Core Mechanism of Action: A Stepwise Release Cascade

The this compound linker is a protease-cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its efficacy relies on the differential expression of certain proteases, specifically cathepsin B, in the tumor microenvironment and within the lysosomes of cancer cells.[] The linker connects a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-associated antigen.

The mechanism unfolds in a precise sequence of events:

  • Targeting and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.[2]

  • Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome and the presence of a high concentration of proteases are crucial for the next step.[3]

  • Enzymatic Cleavage: Within the lysosome, the dipeptide sequence, Valine-Alanine (Val-Ala), is recognized and cleaved by cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[][3] This cleavage is the lynchpin of the linker's mechanism, initiating the payload release. The Val-Ala dipeptide has been shown to be an effective substrate for cathepsin B.

  • Self-Immolation of the PABC Spacer: The cleavage of the amide bond between Valine and Alanine triggers a spontaneous, irreversible 1,6-elimination reaction in the p-aminobenzyl carbamate (PABC) spacer. This self-immolative cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

  • Payload-Induced Cytotoxicity: The released cytotoxic drug is now free to exert its cell-killing effects, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, leading to apoptosis of the cancer cell.

The "Boc" (tert-Butyloxycarbonyl) group is a protecting group used during the chemical synthesis of the linker-payload moiety. It protects the N-terminus of the dipeptide and is removed under acidic conditions during the synthesis process before the linker is conjugated to the antibody.

Visualizing the Mechanism and Workflow

To better illustrate the intricate processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathway of Payload Release

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding InternalizedADC Internalized ADC Antigen->InternalizedADC 2. Internalization CathepsinB Cathepsin B Cleavage Val-Ala Cleavage CathepsinB->Cleavage 4. Enzymatic Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation 5. Trigger Payload_Released Released Cytotoxic Payload SelfImmolation->Payload_Released 6. Payload Release Apoptosis Cell Death (Apoptosis) Payload_Released->Apoptosis 7. Cytotoxicity InternalizedADC->CathepsinB 3. Lysosomal Trafficking Experimental Workflow for Linker Cleavage cluster_preparation Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis ADC_Sample ADC with Val-Ala-PAB Linker Incubation Incubate at 37°C ADC_Sample->Incubation CathepsinB_Enzyme Purified Cathepsin B CathepsinB_Enzyme->Incubation Incubation_Buffer Incubation Buffer (pH 5.5) Incubation_Buffer->Incubation Time_Points Collect Samples at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Quantify Released Payload LCMS->Data_Analysis

References

An In-depth Technical Guide to Cathepsin B Cleavage of Valine-Alanine Dipeptide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Valine-Alanine (Val-Ala) dipeptide linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will explore the mechanism of its cleavage by the lysosomal protease Cathepsin B, present comparative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[1] The linker connecting these two components is paramount, dictating the ADC's stability in circulation and the efficiency of drug release at the target site.[1][] Protease-cleavable linkers, such as those containing the Val-Ala dipeptide, are designed to be stable in the bloodstream but are readily cleaved by enzymes like Cathepsin B, which is highly active within the lysosomes of cancer cells.[1][3]

The Val-Ala Linker: A Strategic Choice

The Val-Ala dipeptide has emerged as a highly effective and widely used protease-cleavable linker in ADC development. Its design is based on the substrate specificity of lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

Mechanism of Action: The fundamental principle of the Val-Ala linker lies in its selective cleavage within the lysosome.

  • Binding and Internalization : An ADC binds to its target antigen on the cancer cell surface.

  • Lysosomal Trafficking : The ADC-antigen complex is internalized, often via endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage : The acidic, protease-rich environment of the lysosome (pH 4.5-5.5) facilitates the cleavage of the Val-Ala linker by Cathepsin B.

  • Payload Release : This cleavage initiates the breakdown of a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), which in turn releases the active cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.

The Val-Ala linker offers distinct advantages, including improved hydrophilicity and stability compared to the more traditional Valine-Citrulline (Val-Cit) linker. This can lead to reduced aggregation, especially with hydrophobic payloads, and allows for the achievement of higher, more homogeneous drug-to-antibody ratios (DARs).

Quantitative Data: Val-Ala vs. Val-Cit Linkers

While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, comparative studies using model substrates provide valuable insights. The selection between Val-Ala and Val-Cit often involves a trade-off between cleavage efficiency and the overall physicochemical properties of the ADC.

ParameterVal-Ala LinkerVal-Cit LinkerNotes
Cleavage Efficiency by Cathepsin B Effective, but generally slower than Val-Cit.Faster cleavage rate.The cleavage rate of Val-Ala is typically sufficient for effective payload release.
Plasma Stability (Human) High stability.High stability, with some studies reporting a half-life over 230 days for a Val-Cit ADC.Both linkers are highly stable in human plasma, a critical feature for clinical use.
Plasma Stability (Mouse) Generally more stable.Susceptible to premature cleavage by mouse-specific carboxylesterase Ces1C.Val-Ala is often preferred for preclinical mouse models to ensure data translatability.
Hydrophobicity & Aggregation Lower hydrophobicity, leading to reduced aggregation.Higher hydrophobicity can lead to aggregation, especially with high DARs and lipophilic payloads.The properties of Val-Ala allow for the development of more potent and homogeneous ADCs.
In Vivo Efficacy Has shown better performance in some preclinical models.Effective, but can be limited by instability in mouse models.Efficacy is context-dependent on the target, payload, and tumor model.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC linker performance.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This assay is a high-throughput method to determine the susceptibility of a linker to enzymatic cleavage.

Principle: The assay uses a fluorogenic substrate where a fluorophore, like 7-amino-4-methylcoumarin (AMC), is attached to the peptide linker. In its intact state, the fluorescence is quenched. Upon cleavage by Cathepsin B, the liberated fluorophore produces a measurable increase in fluorescence intensity.

Materials:

  • Recombinant human Cathepsin B

  • Peptide-fluorophore substrate (e.g., Val-Ala-AMC)

  • Assay Buffer (e.g., pH 5.0-6.0 with DTT)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Brief Protocol:

  • Enzyme Activation : Pre-incubate Cathepsin B in Assay Buffer according to the manufacturer's instructions.

  • Reaction Setup : Add a solution of the peptide-AMC substrate to the wells of the microplate. A typical final concentration is 10-50 µM.

  • Initiate Reaction : Add activated Cathepsin B to the wells to start the reaction. A typical final enzyme concentration is 10-50 nM.

  • Measurement : Incubate the plate at 37°C in a fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 460 nm for AMC).

  • Data Analysis : The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

ADC Cleavage and Payload Release Analysis by LC-MS

This method provides a definitive analysis of linker cleavage and quantifies the release of the payload from the full ADC.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant human Cathepsin B

  • Assay Buffer (pH 5.0-6.0 with DTT)

  • Quenching solution (e.g., acidic solution or organic solvent)

  • LC-MS system (e.g., HPLC coupled to a high-resolution mass spectrometer)

Brief Protocol:

  • Reaction Setup : In a microcentrifuge tube, combine the ADC (e.g., 1 µM) with the pre-warmed assay buffer.

  • Initiate Reaction : Start the cleavage by adding activated Cathepsin B (e.g., 20 nM). Incubate the reaction at 37°C.

  • Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction : Immediately stop the reaction by adding a quenching solution.

  • Sample Preparation : Process the sample for LC-MS analysis. This may involve protein precipitation or other cleanup steps.

  • LC-MS Analysis : Analyze the samples by LC-MS to identify and quantify the intact ADC, cleaved antibody, and released linker-payload or free payload.

Visualizing Key Processes

Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involved.

ADC Internalization and Payload Release Pathway

dot

ADC_Pathway cluster_lysosome Lysosomal Processing extracellular Extracellular Space cell_surface Cell Surface intracellular Intracellular Space ADC ADC in Circulation Receptor Target Antigen Receptor ADC->Receptor 1. Binding Complex ADC-Receptor Complex Endosome Early Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC binding, internalization, and Cathepsin B-mediated payload release.

Experimental Workflow for In Vitro Cleavage Assay

dot

Cleavage_Workflow start_node start_node process_node process_node data_node data_node analysis_node analysis_node end_node end_node start Start prep_enzyme 1. Prepare & Activate Cathepsin B start->prep_enzyme prep_substrate 2. Prepare ADC or Fluorogenic Substrate start->prep_substrate setup_reaction 3. Combine Enzyme & Substrate in 96-well Plate prep_enzyme->setup_reaction prep_substrate->setup_reaction incubate 4. Incubate at 37°C setup_reaction->incubate measure 5. Measure Fluorescence or Take Time-Point Samples incubate->measure quench 6. Quench Reaction (for LC-MS) measure->quench If LC-MS analyze 7. Data Analysis measure->analyze quench->analyze end End analyze->end

Caption: Workflow for analyzing Val-Ala linker cleavage by Cathepsin B in vitro.

Logical Relationship: Linker Properties and Therapeutic Index

dot

Linker_Logic property_node property_node outcome_node outcome_node consequence_node consequence_node goal_node goal_node stability High Linker Stability in Circulation (pH 7.4) min_off_target Minimized Premature Payload Release stability->min_off_target cleavage Efficient Linker Cleavage in Lysosome (pH 4.5-5.5) max_on_target Maximized Payload Delivery to Tumor Cells cleavage->max_on_target reduced_toxicity Reduced Systemic Toxicity min_off_target->reduced_toxicity increased_efficacy Increased Anti-Tumor Efficacy max_on_target->increased_efficacy therapeutic_index Wider Therapeutic Index reduced_toxicity->therapeutic_index increased_efficacy->therapeutic_index

Caption: Relationship between linker stability, cleavage, and therapeutic index.

Conclusion and Future Directions

The Val-Ala dipeptide linker is a critical and highly successful component in the ADC toolkit, offering a favorable balance of stability, cleavage efficiency, and physicochemical properties. Its improved stability in mouse models makes it a valuable tool for preclinical evaluation. Future research will continue to focus on developing novel peptide linkers with even greater stability, enhanced specificity for tumor-associated proteases, and the ability to overcome potential resistance mechanisms, further expanding the therapeutic window and clinical success of next-generation ADCs.

References

The Enduring Relevance of Boc Chemistry in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in the art of peptide synthesis, continues to be a robust and indispensable tool for the construction of complex peptide molecules. Despite the rise of alternative strategies, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, particularly in solid-phase peptide synthesis (SPPS), offers distinct advantages in terms of efficiency and for managing challenging sequences. This technical guide provides a comprehensive exploration of the core principles of Boc chemistry, detailed experimental protocols, quantitative data analysis, and a discussion of its strategic applications in modern peptide-based drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus while anchored to an insoluble solid support. The defining characteristic of this methodology is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Concurrently, reactive amino acid side chains are shielded by more acid-stable protecting groups, typically benzyl-based ethers, esters, and carbamates. This differential acid lability is the foundation of the Boc/Bzl strategy, enabling the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protecting groups.[1][2]

The synthesis cycle in Boc-SPPS involves a series of fundamental steps:

  • Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[3]

  • Coupling: A new peptide bond is formed by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[1]

  • Washing: Following each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

Key Chemical Transformations in Boc-SPPS

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino function of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Nα-Boc Deprotection: Mechanism and Conditions

The selective removal of the Boc group is accomplished under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

To prevent side reactions from the reactive tert-butyl cation, scavengers are often added to the deprotection solution.

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Nα-Boc Deprotection Conditions and Efficiency

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.
50%30 minutesRoom TemperatureFaster deprotection, often preferred for standard SPPS cycles.
55%30 minutesRoom TemperatureCan lead to higher purity peptides compared to 100% TFA in some instances.
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid but may increase the risk of side-product formation.

Table 2: Common Coupling Reagents in Boc-SPPS and Their General Performance

Coupling ReagentActivation TimeCoupling TimeRacemization RiskNotes
DCC/HOBt10-15 min1-2 hoursLowA classic and cost-effective method; the DCU byproduct is insoluble.
HBTU/DIEAIn situ15-60 minLowFast and efficient; widely used in automated synthesis.
HATU/DIEAIn situ5-30 minVery LowHighly efficient, especially for sterically hindered amino acids; less epimerization than HBTU.
DIC/HOBtIn situ1-2 hoursLowThe diisopropylurea byproduct is soluble, making it suitable for SPPS.
BOP/DIEAIn situ15-60 minMinimalEfficient, but a carcinogenic byproduct (HMPA) is formed.

Table 3: Final Cleavage Cocktails and Conditions

Cleavage ReagentConditionsScavengersTarget Protecting Groups
Anhydrous HF0 °C, 1-2 hoursAnisole, p-cresol, thioanisoleMost Benzyl-based groups, Tos, etc.
TFMSA/TFA0 °C to RT, 1-4 hoursThioanisole, EDTSimilar to HF, but avoids the use of specialized HF apparatus.
TMSOTf/TFA0 °C to RT, 1-2 hoursThioanisole, EDTAn alternative to HF and TFMSA, can result in fewer side reactions.

Experimental Protocols

Manual Boc Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 30 minutes.

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform the following washes: DCM (3 x 5 mL), Isopropanol (IPA) (2 x 5 mL), DCM (3 x 5 mL).

4. Neutralization:

  • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 5 mL).

5. Amino Acid Coupling (HBTU Activation):

  • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

  • Add DIEA (0.6 mmol, 6 equivalents) to the solution.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

7. Repeat Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage (HF Cleavage):

  • Caution: Anhydrous HF is extremely corrosive and toxic and requires a specialized apparatus.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture (e.g., p-cresol and thioanisole).

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Potential Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

  • Diketopiperazine Formation: This is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus. The use of "in situ neutralization" protocols, where neutralization and coupling occur simultaneously, can minimize this side reaction.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a five-membered succinimide ring (aspartimide) under both acidic and basic conditions. This can lead to the formation of β-aspartyl peptide impurities.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The use of scavengers is crucial to prevent this.

  • Racemization: While generally low with urethane-protected amino acids like Boc derivatives, some degree of racemization can occur during the activation step, especially with certain coupling reagents and hindered amino acids.

Visualizing Workflows and Relationships

Boc_SPPS_Cycle Start Start with Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Check_Completion Check for Completion (Kaiser Test) Washing3->Check_Completion Check_Completion->Deprotection Complete & Not Last AA Repeat Next Amino Acid Check_Completion->Repeat Incomplete Final_Cleavage Final Cleavage (e.g., HF) Check_Completion->Final_Cleavage Complete & Last AA Repeat->Deprotection

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc_Protected_Amine Boc-NH-Peptide Protonation Protonation (TFA) Boc_Protected_Amine->Protonation Protonated_Boc Protonated Boc Intermediate Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide (as TFA salt) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 Scavenger Scavenger tButyl_Cation->Scavenger Alkylated_Scavenger Alkylated Scavenger Scavenger->Alkylated_Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group strategy, while one of the original methods in solid-phase peptide synthesis, remains a powerful and relevant technique. Its robustness, particularly for the synthesis of long and challenging peptide sequences, ensures its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and an awareness of potential side reactions are essential for leveraging the full potential of Boc chemistry to successfully synthesize high-purity peptides for a wide range of applications.

References

The Discovery and Synthesis of a Key ADC Linker: A Technical Guide to Boc-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Boc-Val-Ala-PAB (tert-butyloxycarbonyl-L-valyl-L-alanyl-p-aminobenzyl alcohol) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). As a cathepsin B-cleavable linker, it ensures the stable attachment of a cytotoxic payload to a monoclonal antibody in circulation and facilitates its specific release within the target cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the this compound linker, presenting key data and experimental protocols to support researchers in the field of targeted cancer therapeutics.

Discovery and Rationale

The development of cleavable linkers was a significant advancement in ADC technology, aiming to overcome the limitations of non-cleavable linkers which can result in residual drug-linker-amino acid catabolites with reduced activity. The Val-Ala dipeptide sequence was identified as an effective substrate for lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] The p-aminobenzyl alcohol (PAB) spacer serves as a self-immolative unit, which, upon cleavage of the dipeptide, spontaneously releases the unmodified payload.[3] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the dipeptide is crucial during synthesis and is typically removed in the final steps of ADC conjugation.

The Val-Ala linker emerged as a valuable alternative to the more commonly used Val-Cit (valine-citrulline) linker. While both are substrates for cathepsin B, the Val-Ala linker offers different physicochemical properties, such as hydrophilicity, which can be advantageous in the context of specific antibody and payload combinations.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process involving peptide coupling and protection/deprotection strategies. Below is a representative experimental protocol based on established solid-phase and solution-phase peptide synthesis methodologies.

Experimental Protocols

Materials:

  • Boc-Val-OH (Boc-L-valine)

  • H-Ala-OH (L-alanine)

  • p-Aminobenzyl alcohol

  • Coupling reagents (e.g., HATU, HBTU, or DCC/HOBt)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM, Ethyl Acetate)

  • Reagents for purification (e.g., silica gel for chromatography)

  • Analytical instruments (e.g., HPLC, NMR, Mass Spectrometer)

Protocol 1: Synthesis of Boc-Val-Ala-OH Dipeptide

  • Activation of Boc-Val-OH: Dissolve Boc-Val-OH (1.0 eq) and a coupling agent such as HOBt (1.1 eq) in DMF. Add a carbodiimide coupling reagent like DCC (1.1 eq) at 0°C and stir for 15-20 minutes.

  • Coupling Reaction: In a separate flask, dissolve H-Ala-OH (1.0 eq) in DMF with a base such as NMM (2.0 eq). Add the activated Boc-Val-OH solution dropwise to the H-Ala-OH solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Quench the reaction with a mild acid (e.g., citric acid solution) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Boc-Val-Ala-OH.

Protocol 2: Coupling of Boc-Val-Ala-OH to p-Aminobenzyl Alcohol

  • Activation of Boc-Val-Ala-OH: Dissolve the purified Boc-Val-Ala-OH (1.0 eq) and a coupling agent like HATU (1.1 eq) in DMF.

  • Coupling Reaction: Add p-aminobenzyl alcohol (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the product by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to obtain the final this compound linker.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the this compound linker. Actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of Boc-Val-Ala-OH

StepReactantsCoupling ReagentSolventTypical Yield (%)Purity (HPLC)
1Boc-Val-OH, H-Ala-OHDCC/HOBtDMF85-95%>95%

Table 2: Synthesis of this compound

StepReactantsCoupling ReagentSolventTypical Yield (%)Purity (HPLC)
2Boc-Val-Ala-OH, p-Aminobenzyl alcoholHATUDMF70-85%>98%

Table 3: Characterization Data for this compound

AnalysisExpected Results
¹H NMR Characteristic peaks for the Boc protecting group (singlet around 1.4 ppm), amino acid side chains (valine and alanine), aromatic protons of the PAB moiety, and amide protons.
¹³C NMR Resonances corresponding to the carbonyl carbons of the peptide bonds and the Boc group, aliphatic carbons of the amino acid side chains, and aromatic carbons of the PAB moiety.
Mass Spec (ESI-MS) A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the this compound molecule.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound linker.

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: PAB Linker Attachment Boc-Val-OH Boc-Val-OH Coupling1 Peptide Coupling (e.g., DCC/HOBt, DMF) Boc-Val-OH->Coupling1 H-Ala-OH H-Ala-OH H-Ala-OH->Coupling1 Boc-Val-Ala-OH Boc-Val-Ala-OH Coupling1->Boc-Val-Ala-OH Coupling2 Amide Bond Formation (e.g., HATU, DIPEA, DMF) Boc-Val-Ala-OH->Coupling2 p_Aminobenzyl_alcohol p-Aminobenzyl Alcohol p_Aminobenzyl_alcohol->Coupling2 This compound This compound Linker Coupling2->this compound

Caption: A schematic overview of the two-step synthesis of the this compound linker.

Mechanism of Action: ADC Trafficking and Payload Release

This diagram illustrates the intracellular trafficking of an ADC containing the this compound linker and the subsequent enzymatic cleavage and payload release.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (this compound-Payload) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Ala Linker & Self-immolation of PAB Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: The intracellular journey of an ADC leading to payload release via cathepsin B cleavage.

Conclusion

The this compound linker represents a refined and highly effective tool in the development of next-generation antibody-drug conjugates. Its synthesis, while requiring careful execution of peptide coupling chemistry, is achievable through established protocols. The specific cleavage by cathepsin B within the lysosomal compartment of cancer cells provides a robust mechanism for targeted drug delivery, minimizing off-target toxicity and enhancing the therapeutic window of potent cytotoxic agents. This guide provides a foundational understanding for researchers and professionals working to harness the potential of this linker in the fight against cancer.

References

A Technical Guide to the Physicochemical Properties of Boc-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties, synthesis, and application of Boc-Val-Ala-PAB, a critical component in the development of modern Antibody-Drug Conjugates (ADCs).

Introduction

This compound (tert-Butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) is a protease-cleavable linker used to connect highly potent cytotoxic payloads to monoclonal antibodies. As a key component of an ADC, the linker must be stable in systemic circulation and facilitate the selective release of the payload within the target cancer cells. The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent, maximizing its efficacy against malignant cells while minimizing off-target toxicity.[3]

The structure incorporates a Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of valine, which can be removed under acidic conditions during synthetic workflows.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, following enzymatic cleavage of the dipeptide, spontaneously decomposes to release the attached payload in its unmodified, active form.[3] Compared to the analogous Val-Cit linker, the Val-Ala linker has been reported to offer improved hydrophilicity and may lead to ADCs with a lower aggregation propensity.

Physicochemical and Characterization Data

The accurate characterization of this compound is essential for its successful implementation in ADC development. The following tables summarize its key physicochemical properties based on available data.

Table 1: General Physicochemical Properties
PropertyValueReferences
IUPAC Name tert-Butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
CAS Number 1884577-99-4
Molecular Formula C₂₀H₃₁N₃O₅
Molecular Weight 393.5 g/mol
Appearance White to off-white solid
Storage Powder: -20°C (stable for years); In Solvent: -80°C (stable for months)
Table 2: Solubility Data
SolventSolubilityNotesReferences
DMSO SolubleA stock solution of >100 mg/mL is achievable for the related Val-Ala-PAB.
DMF SolubleCommonly used as a reaction solvent for conjugation.
Table 3: Spectral Characterization Data
TechniqueDataReferences
¹H-NMR Data available from commercial suppliers. Characteristic peaks include those for the Boc group, amino acid residues, and the PAB spacer.
Mass Spectrometry (ESI-MS) Expected m/z for [M+H]⁺: 394.23. Fragmentation typically involves loss of the Boc group.
RP-HPLC Purity is typically ≥98% as determined by RP-HPLC analysis.

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis, conjugation, and evaluation of the this compound linker.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step peptide coupling process. The following is a representative protocol based on established peptide synthesis methodologies.

Materials:

  • Boc-L-Valine (Boc-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • p-Aminobenzyl alcohol

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH), Tetrahydrofuran (THF), Water

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

Procedure:

  • Synthesis of Boc-Val-Ala-OMe:

    • Dissolve Boc-Val-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride and act as a base.

    • Add the coupling reagent HATU (1.1 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield Boc-Val-Ala-OMe.

  • Saponification to Boc-Val-Ala-OH:

    • Dissolve the purified Boc-Val-Ala-OMe (1.0 eq) in a 3:1 mixture of THF:H₂O.

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Neutralize the reaction mixture with 1N HCl to pH ~3-4 and remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Val-Ala-OH, which is often used without further purification.

  • Coupling to p-Aminobenzyl Alcohol:

    • Dissolve the crude Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C and add DIPEA (2.5 eq) followed by HATU (1.1 eq).

    • Stir the reaction at room temperature overnight, monitoring for completion.

    • Perform an aqueous workup as described in step 1.

    • Purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient to yield the final product, this compound.

Payload Conjugation to Linker

For conjugation, the this compound linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate. This activated linker (this compound-PNP) readily reacts with amine-containing payloads.

Materials:

  • This compound-PNP

  • Amine-containing payload (e.g., MMAE)

  • Anhydrous DMF or DMSO

  • DIPEA

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound-PNP (1.0 eq) in anhydrous DMF.

  • In a separate vial, dissolve the amine-containing payload (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the payload solution to the linker solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-18 hours, monitoring progress by LC-MS.

  • Upon completion, purify the this compound-Payload conjugate by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker as a solid.

Cathepsin B Cleavage Assay

This in vitro assay confirms the susceptibility of the linker to enzymatic cleavage.

Materials:

  • This compound-Payload conjugate

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Protease inhibitor cocktail (for quenching)

  • RP-HPLC system

Procedure:

  • Prepare a stock solution of the drug-linker conjugate in DMSO.

  • Dilute the stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) Assay Buffer.

  • Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 60, 120, 240 minutes), withdraw aliquots and immediately quench the enzymatic reaction with a protease inhibitor cocktail or by adding 3 volumes of ice-cold acetonitrile.

  • Analyze the samples by RP-HPLC. Monitor the decrease in the peak area corresponding to the intact drug-linker and the increase in the peak area of the released payload over time to determine the cleavage rate.

Mechanism of Action and Experimental Workflows

Visual diagrams are essential for understanding the complex processes involving the this compound linker.

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with This compound-Payload (Linker is Stable) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (pH drop) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Contains Payload Released Payload (Active Drug) Lysosome->Payload 5. Self-Immolation & Payload Release CathepsinB->Lysosome 4. Linker Cleavage Target Intracellular Target (e.g., Tubulin) Payload->Target 6. Target Binding Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: ADC mechanism: from circulation to apoptosis.

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Boc-Val-OH + H-Ala-OMe Step1 Step 1: Peptide Coupling (HATU/DIPEA) Start->Step1 Inter1 Boc-Val-Ala-OMe Step1->Inter1 Step2 Step 2: Saponification (LiOH) Inter1->Step2 Step3 Step 3: Peptide Coupling (HATU/DIPEA) Step2->Step3 Inter2 Boc-Val-Ala-OH PAB_OH p-Aminobenzyl Alcohol PAB_OH->Step3 Final This compound Step3->Final Purify Purification (RP-HPLC) Final->Purify

Caption: Workflow for the synthesis of this compound.

Cleavage_Assay_Workflow cluster_assay Cathepsin B Cleavage Assay Prepare 1. Prepare Drug-Linker in Assay Buffer (pH 5.5) Incubate 2. Add Cathepsin B Incubate at 37°C Prepare->Incubate Sample 3. Take Timepoint Aliquots (0, 15, 60, 120... min) Incubate->Sample Quench 4. Quench Reaction (Inhibitor / Acetonitrile) Sample->Quench Analyze 5. Analyze by RP-HPLC Quench->Analyze Data 6. Quantify Cleavage Rate Analyze->Data

Caption: Experimental workflow for the Cathepsin B cleavage assay.

References

The Precision Toolkit: An In-depth Technical Guide to Enzymatically Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicities, yet be efficiently cleaved to release the drug upon internalization into the target cancer cell.[1] Enzymatically cleavable linkers have emerged as a highly effective strategy to achieve this controlled drug release, leveraging the unique enzymatic machinery present within the lysosomal compartment of cells.[1][2]

This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental evaluation of enzymatically cleavable linkers used in ADCs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapeutics.

Core Principles of Enzymatic Cleavage

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are abundant in the lysosomal compartment of cells, such as proteases, glucuronidases, and sulfatases.[2][3] Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of lytic enzymes within the lysosome facilitate the cleavage of the linker and the subsequent release of the cytotoxic payload, leading to cancer cell death.

Major Classes of Enzymatically Cleavable Linkers

Peptide-Based Linkers

Peptide linkers are the most extensively studied and clinically validated class of enzymatically cleavable linkers. They are designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B.

Mechanism of Action: Cathepsin B is a cysteine protease that is often overexpressed in various tumor types. Peptide linkers typically contain a dipeptide or tetrapeptide sequence that serves as a substrate for this enzyme. The most common dipeptide sequence is valine-citrulline (Val-Cit). Following internalization of the ADC into the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. To ensure complete and traceless release of the drug, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated between the peptide sequence and the payload. Once the peptide is cleaved, the PABC spacer spontaneously decomposes, liberating the unmodified, fully active cytotoxic agent.

Peptide_Linker_Cleavage cluster_circulation Systemic Circulation (pH 7.4) ADC_circ Antibody-Drug Conjugate (Stable) ADC_bound ADC_bound ADC_circ->ADC_bound Targeting Cytotoxicity Cytotoxicity & Apoptosis Internalization Internalization ADC_bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cleavage Lysosome->Cleavage Payload_Release Payload_Release Cleavage->Payload_Release CathepsinB CathepsinB CathepsinB->Cleavage Enzymatic Action Payload_Release->Cytotoxicity

Examples of ADCs with Peptide Linkers:

  • Brentuximab vedotin (Adcetris®): This ADC targets the CD30 antigen and utilizes a Val-Cit linker to deliver the microtubule-disrupting agent monomethyl auristatin E (MMAE).

  • Polatuzumab vedotin (Polivy®): Targeting the CD79b antigen on B-cells, this ADC also employs a Val-Cit linker to release MMAE.

  • Trastuzumab deruxtecan (Enhertu®): This ADC targets HER2 and features a tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker that is cleaved by lysosomal enzymes to release a topoisomerase I inhibitor payload.

β-Glucuronide Linkers

β-glucuronide linkers offer an alternative enzymatic cleavage strategy that relies on the activity of β-glucuronidase, another enzyme abundant in the lysosomal compartment.

Mechanism of Action: β-glucuronidase is responsible for the degradation of glucuronate-containing glycosaminoglycans. This enzyme is overexpressed in some tumor types and has low activity outside of cells. The β-glucuronide linker is designed with a glycosidic bond that is specifically cleaved by β-glucuronidase. This cleavage triggers the release of the cytotoxic payload. A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help to mitigate aggregation issues that can arise with hydrophobic payloads.

Glucuronide_Linker_Cleavage ADC_circ ADC with β-Glucuronide Linker (Stable in Circulation) Internalization Internalization into Target Cancer Cell ADC_circ->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Glycosidic Bond Cleavage Lysosome->Cleavage Beta_Glucuronidase β-Glucuronidase Beta_Glucuronidase->Cleavage Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity

Sulfate-Based Linkers

A more recently developed class of enzymatically cleavable linkers utilizes arylsulfate chemistry, which is susceptible to cleavage by lysosomal sulfatases.

Mechanism of Action: Sulfatases are enzymes that hydrolyze sulfate esters. Similar to other lysosomal enzymes, they are more active in the acidic environment of the lysosome. Arylsulfate-containing linkers are designed to be stable in circulation but are cleaved by lysosomal sulfatases to release the payload. These linkers have shown promise in overcoming some of the limitations of peptide-based linkers, such as instability in rodent plasma, which can complicate preclinical studies.

Sulfate_Linker_Cleavage ADC_circ ADC with Sulfate Linker (Stable in Circulation) Internalization Internalization into Target Cancer Cell ADC_circ->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Sulfate Ester Hydrolysis Lysosome->Cleavage Sulfatase Sulfatase Sulfatase->Cleavage Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing enzymatically cleavable linkers. It is important to note that direct comparisons between different ADCs can be challenging due to variations in experimental conditions, cell lines, and payloads.

Table 1: In Vitro Cytotoxicity of ADCs with Enzymatically Cleavable Linkers

ADCTarget AntigenLinker TypePayloadCell LineIC50
Brentuximab vedotinCD30Val-CitMMAEKarpas 299~1 ng/mL
Polatuzumab vedotinCD79bVal-CitMMAEDLBCL cell linesVaries (pM range)
Trastuzumab deruxtecanHER2GGFGDeruxtecanHER2-positive cancer cellsVaries

IC50 values are highly dependent on the specific cell line and assay conditions and should be interpreted within the context of the original study.

Table 2: Pharmacokinetic Properties of Trastuzumab Deruxtecan

ParameterValue
Dosing Regimen0.8 to 8.0 mg/kg every 3 weeks
EliminationTwo-compartment model with linear elimination
Half-life of intact T-DXd~5.7-5.9 days
Half-life of released payload (DXd)~5.7-6.2 days

Pharmacokinetic data is derived from population PK analyses in patients with HER2-positive solid tumors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of enzymatically cleavable ADC linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and quantify the extent of premature payload release.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in human and/or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to extract the ADC and any released payload.

  • Analysis: Quantify the amount of intact ADC and free payload over time using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker and calculate its half-life in plasma.

Plasma_Stability_Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Sample_Prep Protein Precipitation & Extraction Time_Points->Sample_Prep LCMS LC-MS/MS Analysis: Quantify Intact ADC & Free Payload Sample_Prep->LCMS Data_Analysis Data Analysis: Plot % Intact ADC vs. Time Calculate Half-life LCMS->Data_Analysis

Lysosomal Stability/Cleavage Assay

Objective: To evaluate the susceptibility of the ADC linker to cleavage by lysosomal enzymes.

Methodology:

  • Lysosome Isolation: Isolate crude lysosome fractions from rat liver or cultured cells using a lysosome isolation kit.

  • Incubation: Incubate the ADC with the isolated lysosomal fraction at 37°C in an acidic buffer (pH ~5.0) to mimic the lysosomal environment.

  • Time Points: Collect samples at different time intervals.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Determine the rate of linker cleavage and payload release.

In Vitro Cathepsin B Cleavage Assay

Objective: To specifically assess the cleavage of a peptide-based linker by purified cathepsin B.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the ADC and a working solution of purified human cathepsin B in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing DTT).

  • Enzymatic Reaction: Initiate the cleavage reaction by adding the cathepsin B solution to the ADC solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time course.

  • Analysis: Quantify the released payload at each time point using LC-MS/MS.

  • Data Analysis: Calculate the rate of cleavage.

CathepsinB_Cleavage_Workflow Start Start: ADC with Peptide Linker Reaction_Setup Prepare Reaction Mixture: ADC + Purified Cathepsin B in Assay Buffer (pH 6.0) Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Course Collect Samples at Different Time Points Incubation->Time_Course LCMS_Analysis LC-MS/MS Analysis: Quantify Released Payload Time_Course->LCMS_Analysis Data_Analysis Data Analysis: Determine Cleavage Rate LCMS_Analysis->Data_Analysis

In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and an unconjugated antibody control.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Conclusion

Enzymatically cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. A thorough understanding of the different classes of these linkers, their mechanisms of action, and the experimental methods used for their evaluation is critical for the successful development of next-generation ADCs. This technical guide provides a foundational resource for scientists and researchers in this dynamic and rapidly evolving field, offering insights into the principles and practices that underpin the design and validation of these sophisticated therapeutic agents. As research continues to advance, novel enzymatic cleavage strategies and linker technologies will undoubtedly emerge, further refining the precision and efficacy of antibody-drug conjugates in the fight against cancer.

References

The Core Components of Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics, primarily in the field of oncology.[1][2][3] By combining the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer the potential for highly effective treatment with a wider therapeutic window compared to traditional chemotherapy.[1] This in-depth guide provides a technical overview of the three core components of an ADC—the antibody, the linker, and the payload—along with methodologies for their characterization and an exploration of their collective mechanism of action.

The Antibody: The Targeting Vehicle

The monoclonal antibody (mAb) component of an ADC is responsible for its target specificity, binding to a tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with limited expression on healthy tissues. The selection of an appropriate antibody and target antigen is a critical first step in ADC design, profoundly influencing both efficacy and safety.

Most antibodies utilized in ADCs are of the Immunoglobulin G (IgG) isotype, with IgG1, IgG2, and IgG4 being the most common subclasses. These subclasses differ in their constant domain and hinge regions, which in turn affects their half-life and interaction with immune effector cells. Humanized or fully human antibodies are generally preferred to minimize immunogenicity.

The Linker: The Crucial Connection

The linker is a pivotal component that connects the antibody to the cytotoxic payload. Its design is critical for the overall stability and therapeutic index of the ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. Upon reaching the target cell, the linker must then facilitate the efficient release of the active payload.

Linkers are broadly categorized into two main types:

  • Cleavable Linkers: These linkers are designed to be cleaved by specific conditions present within the target cell or the tumor microenvironment. Common cleavage mechanisms include enzymatic cleavage (e.g., by lysosomal proteases like cathepsin B), hydrolysis in the acidic environment of endosomes and lysosomes, or reduction in the intracellular environment.

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which is still attached to the conjugating amino acid.

The choice of linker technology significantly impacts the ADC's properties, including its hydrophobicity, stability, and potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

The Payload: The Cytotoxic Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon internalization into the target cancer cell. Due to the targeted nature of ADCs, the payloads employed are often highly potent cytotoxic agents that would be too toxic for systemic administration on their own.

The ideal characteristics of an ADC payload include:

  • High cytotoxicity, typically with IC50 values in the sub-nanomolar range.

  • Good water solubility.

  • High stability in circulation.

  • The presence of a functional group for conjugation to the linker.

  • Low immunogenicity.

Payloads are generally classified based on their mechanism of action:

  • Tubulin Inhibitors: These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. Examples include auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4).

  • DNA-Damaging Agents: These payloads cause damage to cellular DNA through mechanisms such as double-strand breaks, alkylation, or cross-linking, ultimately triggering cell death. Examples include calicheamicins and pyrrolobenzodiazepines (PBDs).

  • Topoisomerase Inhibitors: These agents interfere with topoisomerase enzymes, which are crucial for DNA replication and transcription.

The selection of the payload is a critical determinant of the ADC's therapeutic potential and safety profile.

Data Presentation: Quantitative Attributes of ADC Components

The following tables summarize key quantitative data associated with the characterization of ADCs.

Table 1: Common Methods for Drug-to-Antibody Ratio (DAR) Determination

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if absorbance spectra overlap significantly.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases hydrophobicity.Provides information on both the average DAR and the distribution of different drug-loaded species.Can be influenced by the mobile phase composition and column chemistry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC components, often after reduction of the antibody, based on hydrophobicity.Suitable for detailed DAR analysis and drug load distribution at the light and heavy chain levels.Requires denaturation of the antibody, which may not be suitable for all ADCs.
Mass Spectrometry (MS) Provides a direct measurement of the molecular weights of the different ADC species, allowing for precise determination of the number of conjugated drugs.Highly accurate and provides detailed information on DAR and drug distribution.Requires more complex instrumentation and data analysis.

Table 2: Representative IC50 Values for ADCs in Cancer Cell Lines

ADCTarget AntigenPayloadCell LineIC50 (nM)
Trastuzumab emtansine (T-DM1)HER2DM1BT-474 (HER2-positive)~1-10
Trastuzumab emtansine (T-DM1)HER2DM1MCF-7 (HER2-negative)>1000
Brentuximab vedotinCD30MMAEKarpas 299 (CD30-positive)~0.1-1
Gemtuzumab ozogamicinCD33CalicheamicinHL-60 (CD33-positive)~0.01-0.1

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the robust characterization of ADCs. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Methodology:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer, such as 25 mM Sodium Phosphate, pH 7.0.

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the ADC species.

  • Flow Rate: Maintain a constant flow rate, for example, 0.5 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in complete cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

  • Model Establishment: Implant human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels). Administer the treatments, typically intravenously, according to the desired dosing schedule.

  • Efficacy Assessment: Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on other predefined criteria.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of the ADC.

Visualizing the ADC Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in the function and analysis of ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endocytosis 2. Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Early Endosome Endocytosis->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release 4. Payload Release (Linker Cleavage/ Antibody Degradation) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate.

Experimental_Workflow_ADC_Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation DAR_Analysis DAR Analysis (HIC, MS) PK_Studies Pharmacokinetics (PK) & Biodistribution DAR_Analysis->PK_Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Efficacy Studies (Xenograft Models) Cytotoxicity->Efficacy Internalization Internalization Assay Internalization->Efficacy Bystander Bystander Effect Assay PK_Studies->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->DAR_Analysis ADC_Candidate->Cytotoxicity ADC_Candidate->Internalization ADC_Candidate->Bystander

Caption: Experimental workflow for ADC characterization.

ADC_Component_Relationship ADC Antibody-Drug Conjugate (Therapeutic Index) Antibody Antibody (Specificity, Half-life) Antibody->ADC Targets Linker Linker (Stability, Release Mechanism) Antibody->Linker Conjugation Site Linker->ADC Controls Payload Payload (Potency, MOA) Linker->Payload Attachment Payload->ADC Effects

Caption: Logical relationship of ADC core components.

Conclusion

The development of a successful Antibody-Drug Conjugate is a complex, multidisciplinary endeavor that requires the careful optimization of each of its core components. The antibody provides the targeting capability, the payload delivers the cytotoxic effect, and the linker ensures that these two functions are appropriately coordinated. A thorough understanding of the interplay between these components, supported by robust analytical and functional characterization, is essential for the design of next-generation ADCs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-Val-Ala-PAB Derived Linker-Payload to an Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The valine-alanine (Val-Ala) dipeptide linker is a key example of a cathepsin B-cleavable linker, designed to be stable in systemic circulation and release the active drug upon internalization into target tumor cells where cathepsin B is overexpressed.

These application notes provide a detailed protocol for the conjugation of a payload functionalized with a Boc-Val-Ala-PAB (para-aminobenzyl alcohol) linker to a monoclonal antibody. The protocol encompasses a multi-step process: the deprotection of the Boc (tert-butyloxycarbonyl) group, functionalization of the resulting free amine with a maleimide group, partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, the conjugation reaction, and finally, the purification and characterization of the resulting ADC.

Overall Experimental Workflow

The conjugation process is a sequential procedure that can be broken down into four principal stages:

  • Linker-Payload Activation: The process begins with the deprotection of the Boc group from the this compound-Payload construct to expose a primary amine. This amine is then reacted with a maleimide-containing reagent to create a maleimide-activated linker-payload ready for conjugation.

  • Antibody Preparation: The monoclonal antibody is prepared for conjugation by partially reducing its interchain disulfide bonds. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), which exposes free thiol (-SH) groups.

  • Conjugation: The maleimide-activated linker-payload is then reacted with the reduced antibody. The maleimide group undergoes a Michael addition reaction with the free thiol groups on the antibody, forming a stable thioether bond.

  • Purification and Characterization: The final step involves purifying the ADC to remove any unreacted linker-payload and other reagents. The purified ADC is then characterized to determine parameters such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

G cluster_0 Linker-Payload Activation cluster_1 Antibody Preparation cluster_2 Conjugation cluster_3 Purification & Characterization This compound-Payload This compound-Payload H2N-Val-Ala-PAB-Payload H2N-Val-Ala-PAB-Payload This compound-Payload->H2N-Val-Ala-PAB-Payload Boc Deprotection Maleimide-Val-Ala-PAB-Payload Maleimide-Val-Ala-PAB-Payload H2N-Val-Ala-PAB-Payload->Maleimide-Val-Ala-PAB-Payload Maleimide Functionalization Conjugation Reaction Conjugation Reaction Maleimide-Val-Ala-PAB-Payload->Conjugation Reaction Monoclonal Antibody (IgG) Monoclonal Antibody (IgG) Reduced Antibody (IgG-SH) Reduced Antibody (IgG-SH) Monoclonal Antibody (IgG)->Reduced Antibody (IgG-SH) Partial Reduction Reduced Antibody (IgG-SH)->Conjugation Reaction Purified ADC Purified ADC Conjugation Reaction->Purified ADC Purification Characterization Characterization Purified ADC->Characterization

Caption: Overall experimental workflow for ADC synthesis.

Experimental Protocols

Activation of this compound-Payload

This two-step process first removes the Boc protecting group and then introduces a maleimide functionality.

1.1. Boc Deprotection

  • Reagents and Materials:

    • This compound-Payload

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Protocol:

    • Dissolve the this compound-Payload in DCM (e.g., 10 mL per gram of payload).

    • Add TFA dropwise to the solution at 0°C (ice bath). A typical ratio is 1:1 TFA to DCM (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected H₂N-Val-Ala-PAB-Payload.

1.2. Maleimide Functionalization

  • Reagents and Materials:

    • H₂N-Val-Ala-PAB-Payload

    • Maleimido-PEGn-NHS ester (e.g., Mal-PEG4-NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Protocol:

    • Dissolve the deprotected H₂N-Val-Ala-PAB-Payload in anhydrous DMF.

    • In a separate vial, dissolve the Maleimido-PEGn-NHS ester (1.1-1.3 equivalents) in anhydrous DMF.

    • Add the Maleimido-PEGn-NHS ester solution to the linker-payload solution.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

    • Purify the maleimide-activated linker-payload by RP-HPLC to remove excess reagents and byproducts.

ParameterCondition
Boc Deprotection
SolventDichloromethane (DCM)
ReagentTrifluoroacetic acid (TFA)
Temperature0°C to Room Temperature
Reaction Time1-2 hours
Maleimide Functionalization
SolventAnhydrous DMF
ReagentsMaleimido-PEGn-NHS ester, DIPEA
Molar Excess (NHS ester)1.1-1.3 equivalents
Molar Excess (DIPEA)1.5-2.0 equivalents
Reaction Time1-2 hours
Table 1: Reaction conditions for linker-payload activation.
Preparation of the Monoclonal Antibody
  • Reagents and Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

    • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

    • Desalting column (e.g., Sephadex G-25)

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.

    • Prepare a stock solution of TCEP (e.g., 10 mM in water).

    • Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2-5 fold molar excess).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with PBS.

ParameterCondition
Antibody Concentration1-5 mg/mL
Reducing AgentTCEP
Molar Excess (TCEP)2-5 fold
Incubation Temperature37°C
Incubation Time1-2 hours
Table 2: Conditions for antibody reduction.
Conjugation of Maleimide-Activated Linker-Payload to Reduced Antibody
  • Reagents and Materials:

    • Reduced antibody (freshly prepared)

    • Maleimide-activated linker-payload in a suitable solvent (e.g., DMSO or DMF)

    • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Protocol:

    • Immediately after purifying the reduced antibody, add the Maleimide-Val-Ala-PAB-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.[1]

    • The final concentration of the organic solvent (e.g., DMSO or DMF) should be kept low (ideally <10% v/v) to avoid antibody denaturation.[1]

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[2][]

    • Quench the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine.

ParameterCondition
Molar Excess (Linker-Payload)5-10 fold
Organic Solvent Concentration<10% (v/v)
Reaction TemperatureRoom Temperature
Reaction Time1 hour
Table 3: Conditions for the conjugation reaction.
Purification and Characterization of the ADC
  • Reagents and Materials:

    • Crude ADC reaction mixture

    • Size-Exclusion Chromatography (SEC) system or Protein A chromatography

    • Hydrophobic Interaction Chromatography (HIC) system

    • LC-MS system

  • Protocol:

    • Purification: Purify the ADC from unreacted linker-payload and other small molecules using SEC or Protein A chromatography.

    • Characterization:

      • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or LC-MS.[4] The ideal DAR is typically between 2 and 4.

      • Aggregation: Assess the level of aggregation using SEC.

      • In vitro Cytotoxicity: Evaluate the potency of the ADC on a target-positive cell line.

Analytical MethodParameter Measured
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR) Distribution
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise DAR and Molecular Weight
Size-Exclusion Chromatography (SEC)Aggregation and Purity
Table 4: Methods for ADC characterization.

Signaling Pathway and Mechanism of Action

The Val-Ala linker is designed to be cleaved by cathepsin B, a lysosomal protease. The mechanism of action of an ADC with a Val-Ala linker is as follows:

  • The ADC binds to the target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • The endosome containing the ADC fuses with a lysosome.

  • The acidic environment and the presence of proteases, such as cathepsin B, in the lysosome lead to the cleavage of the Val-Ala linker.

  • The cleavage of the linker releases the cytotoxic payload in its active form inside the cancer cell.

  • The payload then exerts its cytotoxic effect, leading to cell death.

G cluster_0 Cellular Uptake and Payload Release ADC ADC Antigen Antigen ADC->Antigen Binding ADC-Antigen Complex ADC-Antigen Complex Endosome Endosome ADC-Antigen Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Release Payload Release Lysosome->Payload Release Cathepsin B Cleavage Cell Death Cell Death Payload Release->Cell Death Cytotoxicity

Caption: Mechanism of action of a Val-Ala linked ADC.

References

Application Notes and Protocols for the Synthesis of Boc-Val-Ala-PAB-Payload Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed protocols for the synthesis of a Boc-Val-Ala-PAB-payload conjugate, a common motif in ADC development. The valine-alanine (Val-Ala) dipeptide is designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells, leading to the selective release of the payload. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon enzymatic cleavage. The Boc (tert-butyloxycarbonyl) protecting group is utilized for the amine of valine during the synthesis.

Overview of the Synthesis

The synthesis of the this compound-payload conjugate is a multi-step process that can be broadly divided into three stages:

  • Synthesis of the this compound Linker: This involves the sequential coupling of Boc-protected valine, alanine, and the p-aminobenzyl alcohol (PAB-OH) spacer.

  • Activation of the Linker (Optional): The hydroxyl group of the PAB moiety can be activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate conjugation with the payload.

  • Conjugation to the Payload: The activated linker is then reacted with the cytotoxic payload, which typically contains a nucleophilic group such as an amine or hydroxyl, to form the final conjugate.

This document will detail a solution-phase synthesis approach.

Data Presentation

The following tables summarize the expected quantitative data for each key step of the synthesis. Note that yields may vary depending on the specific payload and reaction conditions.

Table 1: Synthesis of this compound-OH

StepReactionKey ReagentsTypical YieldPurity (LC-MS)
1Boc-Ala-OH + PAB-OHHATU, DIPEA85-95%>95%
2Boc DeprotectionTFA/DCM90-98%>95%
3Boc-Val-OH + H₂N-Ala-PAB-OHHATU, DIPEA80-90%>95%

Table 2: Activation of this compound-OH and Conjugation to Payload (Example: Doxorubicin)

StepReactionKey ReagentsTypical YieldPurity (LC-MS)
4This compound-OH + bis(p-nitrophenyl) carbonateDIPEA70-85%>90%
5This compound-PNP + DoxorubicinDIPEA50-70%>95% (after purification)

Experimental Protocols

Materials and Methods
  • Reagents: Boc-Val-OH, Boc-Ala-OH, p-aminobenzyl alcohol (PAB-OH), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), TFA (Trifluoroacetic acid), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), Doxorubicin hydrochloride, bis(p-nitrophenyl) carbonate. All reagents should be of high purity and used as received.

  • Analytical Techniques: Reaction progress and product purity should be monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

  • Purification: Intermediates and the final conjugate should be purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 1: Synthesis of this compound-OH

This protocol describes the synthesis of the core dipeptide linker with the PAB spacer.

Step 1: Synthesis of Boc-Ala-PAB-OH

  • In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (PAB-OH, 1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the solution, followed by the slow addition of HATU (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-Ala-PAB-OH as a white solid.

Step 2: Boc Deprotection of Boc-Ala-PAB-OH

  • Dissolve the Boc-Ala-PAB-OH (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • The resulting crude H₂N-Ala-PAB-OH (as a TFA salt) is typically used in the next step without further purification.

Step 3: Synthesis of this compound-OH

  • Dissolve the crude H₂N-Ala-PAB-OH TFA salt (1.0 eq) and Boc-Val-OH (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (4.0 eq, to neutralize the TFA salt and for the coupling reaction) to the solution, followed by the slow addition of HATU (1.3 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature overnight (12-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1 (ethyl acetate extraction and washes).

  • Purify the crude product by flash column chromatography on silica gel to yield this compound-OH as a white solid.

Protocol 2: Activation and Conjugation to a Payload (Example: Doxorubicin)

This protocol details the activation of the linker and its subsequent conjugation to doxorubicin.

Step 4: Synthesis of this compound-PNP

  • Dissolve this compound-OH (1.0 eq) and bis(p-nitrophenyl) carbonate (1.5 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude this compound-PNP is often used in the next step without further purification, or it can be purified by flash column chromatography.

Step 5: Synthesis of this compound-Doxorubicin

  • Dissolve doxorubicin hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq) to form the free base. Stir for 15 minutes.

  • To this solution, add a solution of this compound-PNP (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be purified directly by preparative RP-HPLC to yield the this compound-Doxorubicin conjugate as a red solid.

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of this compound-OH cluster_protocol2 Protocol 2: Conjugation to Payload Boc_Ala_OH Boc-Ala-OH Boc_Ala_PAB_OH Boc-Ala-PAB-OH Boc_Ala_OH->Boc_Ala_PAB_OH Boc_Ala_OH->Boc_Ala_PAB_OH HATU, DIPEA PAB_OH PAB-OH PAB_OH->Boc_Ala_PAB_OH H2N_Ala_PAB_OH H₂N-Ala-PAB-OH Boc_Ala_PAB_OH->H2N_Ala_PAB_OH TFA/DCM Boc_Val_Ala_PAB_OH This compound-OH H2N_Ala_PAB_OH->Boc_Val_Ala_PAB_OH Boc_Val_OH Boc-Val-OH Boc_Val_OH->Boc_Val_Ala_PAB_OH Boc_Val_OH->Boc_Val_Ala_PAB_OH HATU, DIPEA Boc_Val_Ala_PAB_PNP This compound-PNP Boc_Val_Ala_PAB_OH->Boc_Val_Ala_PAB_PNP Boc_Val_Ala_PAB_OH->Boc_Val_Ala_PAB_PNP DIPEA PNP_Carbonate bis(p-nitrophenyl) carbonate PNP_Carbonate->Boc_Val_Ala_PAB_PNP Final_Conjugate This compound-Doxorubicin Boc_Val_Ala_PAB_PNP->Final_Conjugate Boc_Val_Ala_PAB_PNP->Final_Conjugate DIPEA Doxorubicin Doxorubicin Doxorubicin->Final_Conjugate

Caption: Workflow for the synthesis of this compound-Doxorubicin conjugate.

Signaling_Pathway cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with Val-Ala linker) Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release CathepsinB Cathepsin B CathepsinB->Payload_Release Cleavage of Val-Ala linker Payload Free Payload Payload_Release->Payload Cell_Death Cell Death Payload->Cell_Death Extracellular Extracellular Space Extracellular->ADC

Application Notes and Protocols for Bioconjugation using Boc-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Ala-PAB-PNP is a highly specialized chemical linker designed for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This linker system offers a strategic approach to targeted drug delivery by incorporating a protease-cleavable dipeptide sequence, a self-immolative spacer, and an amine-reactive group for payload attachment. The Valine-Alanine (Val-Ala) dipeptide is specifically designed for cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring intracellular release of the cytotoxic payload.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the dipeptide, spontaneously releases the unmodified drug. The p-nitrophenyl (PNP) ester provides a reactive handle for the efficient conjugation of amine-containing payloads. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus of the dipeptide allows for controlled, stepwise synthesis and conjugation strategies.

These application notes provide a comprehensive overview, experimental protocols, and illustrative data for the effective use of this compound-PNP in bioconjugation applications.

Principle of Action

The mechanism of action for an ADC utilizing the this compound-PNP linker involves a multi-step process that ensures targeted drug delivery and release within cancer cells.[2][3][4][5]

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the linker stably connecting the antibody to the cytotoxic payload. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the amide bond between the Valine and Alanine residues of the linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Data Presentation

The following tables provide illustrative quantitative data for the bioconjugation and cleavage of linkers similar to this compound-PNP. It is important to note that optimal conditions should be determined empirically for each specific payload and antibody combination.

Table 1: Illustrative Reaction Conditions for Payload Attachment to this compound-PNP

ParameterValue/ConditionRationale
Reactants
This compound-PNP1.2 equivalentsA slight excess of the linker ensures complete consumption of the valuable payload.
Amine-containing Payload1.0 equivalentThe payload is the limiting reagent.
Solvent Anhydrous DMF or DMSOProvides good solubility for both the linker and many hydrophobic payloads.
Base DIPEA (N,N-Diisopropylethylamine)3.0 equivalents
Reaction Temperature Room Temperature (20-25°C)Mild conditions to prevent degradation of sensitive molecules.
Reaction Time 2 - 6 hoursReaction progress should be monitored by LC-MS.
Monitoring LC-MSTo track the consumption of starting materials and formation of the product.

Table 2: Illustrative Parameters for Boc-Deprotection

ParameterValue/ConditionRationale
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A standard and efficient method for Boc deprotection.
Reaction Temperature 0°C to Room TemperatureStarting at a lower temperature can help control the reaction.
Reaction Time 30 - 60 minutesTypically sufficient for complete deprotection.
Monitoring TLC or LC-MSTo confirm the removal of the Boc group.

Table 3: Illustrative Conditions for Antibody Conjugation

ParameterValue/ConditionRationale
Reactants
Reduced Monoclonal Antibody1.0 equivalentThe antibody is the core targeting component.
Drug-Linker Construct5 - 10 fold molar excessTo drive the conjugation reaction to completion.
Buffer Phosphate-Buffered Saline (PBS), pH 7.2 - 7.4Maintains the stability and activity of the antibody.
Co-solvent DMSO or DMF (<10% v/v)To dissolve the hydrophobic drug-linker construct.
Reaction Temperature 4°C or Room TemperatureMilder temperatures are generally preferred to maintain antibody integrity.
Reaction Time 1 - 4 hoursReaction progress can be monitored by analytical techniques.
Quenching Reagent N-acetylcysteine or CysteineTo cap any unreacted maleimide groups on the linker (if applicable).

Table 4: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage RateReference
Val-Cit100%
Val-Ala~50%

Note: This data is based on studies of similar linkers and illustrates the relative susceptibility to cleavage. Actual rates will depend on the specific ADC construct.

Experimental Protocols

The following are detailed protocols for the key steps in utilizing this compound-PNP for the synthesis of an Antibody-Drug Conjugate.

Protocol 1: Conjugation of an Amine-Containing Payload to this compound-PNP

Objective: To covalently attach an amine-containing cytotoxic drug to the this compound-PNP linker via the PNP ester.

Materials:

  • This compound-PNP

  • Amine-containing payload (e.g., MMAE, Doxorubicin)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Reaction vial and magnetic stirrer

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the PNP ester.

  • Dissolution:

    • In a reaction vial, dissolve this compound-PNP (1.2 equivalents) in anhydrous DMF or DMSO to a concentration of approximately 10-20 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the stirred solution of this compound-PNP, add the solution of the amine-containing payload.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature (20-25°C).

  • Monitoring: Monitor the progress of the reaction by LC-MS every 1-2 hours. The reaction is complete when the starting payload is consumed.

  • Purification:

    • Once the reaction is complete, purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired this compound-Payload conjugate.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.

  • Characterization: Confirm the identity and purity of the conjugate by LC-MS and NMR spectroscopy.

Protocol 2: Boc-Deprotection of the Drug-Linker Conjugate

Objective: To remove the Boc protecting group from the N-terminus of the Val-Ala dipeptide to yield a primary amine, which can be further modified if necessary.

Materials:

  • This compound-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vial and magnetic stirrer

  • Rotary evaporator

  • LC-MS system for analysis

Procedure:

  • Dissolution: Dissolve the this compound-Payload conjugate in DCM in a reaction vial.

  • Deprotection:

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 20-50% TFA in DCM to the reaction vial.

    • Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15-45 minutes.

  • Monitoring: Monitor the deprotection by LC-MS to confirm the complete removal of the Boc group.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Co-evaporate the residue with DCM or toluene (3 times) to ensure complete removal of residual TFA.

  • Purification (Optional): The crude H2N-Val-Ala-PAB-Payload can be purified by RP-HPLC if necessary, or used directly in the next step.

Protocol 3: Conjugation of the Drug-Linker to a Monoclonal Antibody

Objective: To conjugate the deprotected drug-linker construct to a monoclonal antibody, typically via reaction with reduced interchain disulfide bonds. This protocol assumes the drug-linker has been functionalized with a maleimide group after Boc-deprotection for thiol-specific conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • H2N-Val-Ala-PAB-Payload (functionalized with a maleimide group)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, containing 1 mM EDTA

  • DMSO or DMF

  • N-acetylcysteine

  • Size-exclusion chromatography (SEC) system (e.g., Sephadex G-25) for buffer exchange and purification

  • UV-Vis spectrophotometer

  • LC-MS system for Drug-to-Antibody Ratio (DAR) determination

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS with 1 mM EDTA.

    • Add a calculated amount of TCEP (typically 2-5 equivalents per antibody) to partially reduce the interchain disulfide bonds. The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Buffer Exchange: Immediately after reduction, remove excess TCEP by buffer exchanging the reduced antibody into PBS with 1 mM EDTA, pH 7.2-7.4, using a desalting column (e.g., Sephadex G-25).

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized drug-linker in a minimal amount of DMSO or DMF.

    • Add the drug-linker solution to the reduced antibody solution with gentle mixing. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent is below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker) and incubating for 20 minutes.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 or a preparative SEC column).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound-Payload) Receptor Tumor Antigen ADC->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an ADC utilizing a cleavable linker.

Experimental_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_analysis Characterization Linker This compound-PNP Conjugation1 Payload Conjugation Linker->Conjugation1 Payload Amine-Payload Payload->Conjugation1 Boc_DL Boc-Drug-Linker Conjugation1->Boc_DL Deprotection Boc Deprotection Boc_DL->Deprotection Amine_DL Amine-Drug-Linker Deprotection->Amine_DL Maleimide Maleimide Functionalization Amine_DL->Maleimide Mal_DL Maleimide-Drug-Linker Maleimide->Mal_DL Conjugation2 ADC Conjugation Mal_DL->Conjugation2 Antibody Monoclonal Antibody Reduction Antibody Reduction Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR DAR Analysis (LC-MS) Final_ADC->DAR Stability Plasma Stability Assay Final_ADC->Stability Cleavage Cathepsin B Cleavage Assay Final_ADC->Cleavage

Caption: Overall experimental workflow for ADC synthesis and characterization.

Cathepsin_B_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ProCatB_secreted Secreted Pro-Cathepsin B ProCatB_synth Pro-Cathepsin B (ER/Golgi) ProCatB_synth->ProCatB_secreted Secretion Lysosome Lysosome ProCatB_synth->Lysosome Trafficking ActiveCatB Active Cathepsin B Lysosome->ActiveCatB Activation (Low pH) Autophagy Autophagy ActiveCatB->Autophagy Apoptosis Apoptosis ActiveCatB->Apoptosis ECM_degradation ECM Degradation ActiveCatB->ECM_degradation Invasion Tumor Invasion ECM_degradation->Invasion

Caption: Simplified overview of Cathepsin B roles in cancer.

References

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its widespread use stems from its stability in various reaction conditions and the relative ease of its removal under acidic conditions.[1][2] This document provides a detailed guide to the acidic deprotection of Boc-protected amines, offering a comparative analysis of common methods, detailed experimental protocols, and visual aids to facilitate understanding and application in a laboratory setting.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc protecting group under acidic conditions is a facile and efficient process. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This protonation is followed by the fragmentation of the protonated intermediate, which yields a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be subsequently scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc r1 + Boc_Amine->r1 H_plus H⁺ r2 H_plus->r2 Protonation Protonated_Boc R-NH-Boc(H⁺) r3 Protonated_Boc->r3 Fragmentation Carbamic_Acid R-NH-COOH r4 Carbamic_Acid->r4 Decarboxylation tBu_cation (CH₃)₃C⁺ r5 tBu_cation->r5 Elimination Amine R-NH₂ CO2 CO₂ Isobutylene CH₂=C(CH₃)₂ r1->H_plus r2->Protonated_Boc r3->Carbamic_Acid r3->tBu_cation r4->Amine r4->CO2 r5->H_plus r5->Isobutylene r6

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Common Acidic Reagents and Comparative Data

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the substrate's sensitivity to acid, the desired selectivity, and the scale of the reaction. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used reagents. Other reagents such as p-toluenesulfonic acid (pTSA) and phosphoric acid are also effective and can offer advantages in terms of cost and environmental impact. The following table summarizes typical reaction conditions and outcomes for various acidic deprotection methods.

ReagentSolvent(s)Typical ConcentrationTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature0.5 - 2 hours>95Volatile and corrosive; requires careful handling.
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, Methanol4 MRoom Temperature1 - 4 hours>90Product often precipitates as the hydrochloride salt, simplifying isolation.
p-Toluenesulfonic Acid (pTSA)Dichloromethane/TetrahydrofuranCatalytic to stoichiometricRoom Temperature1 - 12 hoursHighA solid, non-volatile acid, considered a greener alternative to TFA.
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF) / Water85% aqueous solutionRoom Temperature2 - 24 hoursHighA mild and environmentally benign reagent.
Lewis Acids (e.g., ZnBr₂, AlCl₃)Dichloromethane (DCM)StoichiometricRoom Temperature12 - 24 hoursVariableUseful for substrates sensitive to strong Brønsted acids.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common acidic Boc deprotection procedures.

This is a rapid and generally high-yielding method suitable for many substrates.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA dropwise (typically 20-50% v/v). The addition is often exothermic.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

This method is particularly useful when the product is desired as a hydrochloride salt, which often precipitates from the reaction mixture, facilitating purification.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent if necessary, or use it neat in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane to the substrate.

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the deprotected amine hydrochloride salt often precipitates.

  • The solid product can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, and then dried under vacuum.

Experimental Workflow

The general workflow for performing a Boc deprotection in acidic conditions is outlined below. This logical flow ensures a systematic approach from reaction setup to product isolation.

Boc_Deprotection_Workflow Start Start Dissolve Dissolve Boc-protected amine in appropriate solvent Start->Dissolve Add_Acid Add acidic reagent (e.g., TFA or HCl solution) Dissolve->Add_Acid Stir Stir at room temperature Add_Acid->Stir Monitor Monitor reaction progress (TLC or LC-MS) Stir->Monitor Workup Reaction Workup Monitor->Workup Neutralize Neutralize excess acid (if necessary) Workup->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Isolate Isolate pure product Concentrate->Isolate End End Isolate->End

Figure 2: General Experimental Workflow for Acidic Boc Deprotection.

Troubleshooting and Considerations

  • Substrate Sensitivity: For acid-labile substrates, milder acidic conditions (e.g., phosphoric acid) or shorter reaction times should be considered.

  • tert-Butylation: The tert-butyl cation generated during the reaction can alkylate nucleophilic functional groups on the substrate or product. The addition of a scavenger, such as anisole or thioanisole, can mitigate this side reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents like DCM are common, but greener alternatives should be considered where possible.

  • Work-up Procedure: The work-up is crucial for obtaining a pure product. Neutralization of the acid is essential when the free amine is desired. If the hydrochloride salt is the target, direct precipitation and filtration are often sufficient.

By following this guide, researchers can effectively and efficiently perform Boc deprotection under acidic conditions, a critical step in the synthesis of a wide range of organic molecules.

References

Application of Boc-Val-Ala-PAB in the Development of Novel Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Boc-Val-Ala-PAB is a key building block for a cathepsin B-cleavable linker system used in the development of novel ADCs. The valine-alanine (Val-Ala) dipeptide is designed for selective cleavage within the lysosome of target cells, ensuring controlled payload release. This application note provides a detailed overview of the application of this compound in ADC development, including quantitative data comparisons and detailed experimental protocols.

The Val-Ala linker offers distinct advantages, including improved hydrophilicity and reduced aggregation, particularly with high drug-to-antibody ratios (DARs), as compared to the more commonly used valine-citrulline (Val-Cit) linker.[1][2][3] The para-aminobenzyl carbamate (PAB) component acts as a self-immolative spacer, which upon cleavage of the dipeptide, spontaneously releases the unmodified cytotoxic payload.[2][3]

Mechanism of Action

The mechanism of action for an ADC utilizing a Val-Ala-PAB linker follows a well-defined pathway, ensuring targeted cell killing while minimizing off-target toxicity.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the cytotoxic payload. The antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the Val-Ala dipeptide linker.

  • Payload Release: Cleavage of the dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Cytotoxicity and Bystander Effect: The released payload exerts its cytotoxic effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell. Some released payloads are membrane-permeable and can diffuse out of the target cell to kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.

ADC Mechanism of Action Mechanism of Action of a Val-Ala-PAB ADC ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding 1. Targeting TargetCell Antigen-Positive Cancer Cell Internalization Receptor-Mediated Endocytosis TargetCell->Internalization 2. Internalization Binding->TargetCell Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease 5. Release Cytotoxicity Apoptosis of Target Cell PayloadRelease->Cytotoxicity 6. Cytotoxicity BystanderCell Antigen-Negative Neighboring Cell PayloadRelease->BystanderCell 7. Bystander Effect BystanderEffect Bystander Killing BystanderCell->BystanderEffect

Caption: ADC binds to a cancer cell, is internalized, and releases its payload in the lysosome.

Data Presentation

The choice of linker can significantly impact the efficacy and developability of an ADC. The following tables summarize quantitative data comparing Val-Ala and Val-Cit linkers.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs

ADC TargetPayloadLinkerCell LineIC50 (pmol/L)Reference
HER2MMAEVal-AlaHER2+92
HER2MMAEVal-CitHER2+14.3
CD30/CD70DoxorubicinVal-AlaVariousEffective
CD30/CD70DoxorubicinVal-CitVariousEffective

Table 2: Plasma Stability of ADCs

LinkerSpeciesStabilityCommentsReference
Val-AlaMouseHalf-life of 23 hoursMore stable than Val-Cit in mouse plasma.
Val-CitMouseHalf-life of 11.2 hoursSusceptible to cleavage by mouse carboxylesterase 1C.
Val-AlaHumanHighly StableExhibits high stability in human plasma.
Val-CitHumanHighly StableGenerally stable in human plasma.

Table 3: Physicochemical Properties

PropertyVal-Ala LinkerVal-Cit LinkerCommentsReference
AggregationLower tendencyHigher tendencyVal-Ala allows for higher DAR with less aggregation.
HydrophobicityLess hydrophobicMore hydrophobicThe lower hydrophobicity of Val-Ala is advantageous for lipophilic payloads.
Cleavage Rate (by Cathepsin B)SlowerFaster (approx. 2x)The cleavage rate of Val-Ala is generally sufficient for efficacy.

Experimental Protocols

Detailed protocols for the evaluation of ADCs constructed using a this compound linker are provided below.

ADC_Evaluation_Workflow Experimental Workflow for ADC Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Cytotoxicity->Bystander Stability Plasma Stability Assay Bystander->Stability Internalization Internalization Assay Stability->Internalization Efficacy Xenograft Tumor Model Efficacy Internalization->Efficacy Promising Candidates PK Pharmacokinetics (PK) Analysis Efficacy->PK Toxicity Toxicity Assessment PK->Toxicity Start ADC with Val-Ala-PAB Linker Start->Cytotoxicity

Caption: Workflow for the preclinical evaluation of a novel ADC.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC with Val-Ala-PAB linker

  • Unconjugated antibody (isotype control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of ADC or control antibody. Include untreated wells as a negative control.

    • Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Ag+ cell line

  • Ag- cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC with Val-Ala-PAB linker

  • 96-well plates (black, clear bottom for fluorescence reading)

Procedure:

  • Cell Seeding:

    • Monoculture Control: Seed the GFP-expressing Ag- cells alone in some wells of a 96-well plate.

    • Co-culture: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells at a defined ratio (e.g., 1:1 or 3:1).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Treat both the monoculture and co-culture wells with serial dilutions of the ADC.

    • Include untreated wells as a control.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • Data Acquisition and Analysis:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.

    • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.

    • A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Ag+ tumor cell line

  • ADC with Val-Ala-PAB linker

  • Vehicle control (e.g., saline)

  • Unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant Ag+ tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at various doses).

    • Administer the treatments intravenously (i.v.) as a single dose or according to a specific dosing schedule.

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Data Analysis:

    • The study can be terminated when the tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the ADC.

Conclusion

This compound is a valuable reagent for the construction of ADCs with cathepsin B-cleavable linkers. The resulting Val-Ala linker provides a favorable balance of stability in circulation and efficient payload release in the tumor microenvironment. Its advantageous physicochemical properties, such as reduced aggregation and lower hydrophobicity, make it a compelling alternative to Val-Cit linkers, especially for the development of ADCs with lipophilic payloads or high DARs. The protocols provided herein offer a framework for the systematic evaluation of novel ADCs incorporating this advanced linker technology.

References

Application Notes and Protocols for In Vitro Cathepsin B-Mediated Cleavage of Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor cells. This characteristic has been widely exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a monoclonal antibody via a linker that is selectively cleaved by cathepsin B in the tumor microenvironment. The valine-alanine (Val-Ala) dipeptide sequence is a recognized substrate for cathepsin B and is used as a cleavable linker in ADCs. Compared to the more commonly used valine-citrulline (Val-Cit) linker, the Val-Ala linker offers advantages such as improved hydrophilicity and stability, which can be beneficial in the development of ADCs with higher drug-to-antibody ratios (DARs).[]

These application notes provide detailed protocols for in vitro assays to measure the cathepsin B-mediated cleavage of Val-Ala linkers. The protocols cover both fluorometric assays for determining enzyme kinetics and HPLC-based methods for quantifying payload release from an ADC construct.

Data Presentation: Quantitative Comparison of Linker Cleavage

The efficiency of linker cleavage by cathepsin B is a critical parameter in the design of ADCs. The following tables provide a summary of kinetic parameters for the cleavage of different dipeptide linkers by cathepsin B. While specific values can vary depending on the full ADC construct and experimental conditions, this comparative data offers valuable insights into the relative performance of the Val-Ala linker.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

Peptide LinkerK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Note: The values presented in this table are based on illustrative data and should be considered as a reference for comparative purposes. Actual experimental values may vary.[2]

Table 2: Comparative Cleavage Rates of Val-Cit and Val-Ala Linkers

ParameterVal-Cit LinkerVal-Ala LinkerMethod
Relative Cleavage Rate 2x1xIsolated Cathepsin B Assay
Half-life of ADC with Cathepsin B ~4.6 hoursEstimated ~9.2 hoursIn vitro enzymatic assay

This table illustrates that the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker in an isolated cathepsin B assay.[3]

Signaling Pathway and Experimental Workflows

Cathepsin B-Mediated Cleavage of Val-Ala Linker in an ADC

The following diagram illustrates the mechanism of action for an ADC featuring a Val-Ala-PABC linker. Upon internalization into a target cancer cell, the ADC is trafficked to the lysosome, where cathepsin B cleaves the Val-Ala dipeptide. This initiates a self-immolation cascade of the PABC spacer, leading to the release of the cytotoxic payload.

Cathepsin_B_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (Val-Ala-PABC-Payload) Lysosome Lysosome ADC->Lysosome Internalization & Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage of Val-Ala Linker & PABC Self-Immolation Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Cytotoxic Action

Cathepsin B cleavage of a Val-Ala linked ADC.
Experimental Workflow for Fluorometric Kinetic Assay

This workflow outlines the key steps for determining the kinetic parameters of cathepsin B cleavage of a Val-Ala-fluorophore substrate.

Fluorometric_Assay_Workflow A Prepare Reagents (Assay Buffer, Cathepsin B, Val-Ala-Fluorophore Substrate) B Activate Cathepsin B (with DTT or L-Cysteine) A->B C Set up 96-well Plate (Serial dilutions of substrate) B->C D Initiate Reaction (Add activated Cathepsin B) C->D E Measure Fluorescence Kinetically (Plate Reader, 37°C) D->E F Data Analysis (Calculate V₀, Plot Michaelis-Menten curve, Determine K_m_ and k_cat_) E->F

Workflow for a fluorometric kinetic assay.
Experimental Workflow for HPLC-Based Payload Release Assay

This workflow details the procedure for measuring the release of a cytotoxic payload from an ADC containing a Val-Ala linker using HPLC or LC-MS.

HPLC_Assay_Workflow A Prepare Reaction Mixture (ADC in Assay Buffer) B Initiate Cleavage (Add activated Cathepsin B) A->B C Incubate at 37°C (Take aliquots at time points) B->C D Quench Reaction (e.g., with acid or inhibitor) C->D E Analyze Samples by HPLC/LC-MS (Quantify released payload) D->E F Data Analysis (Plot % payload release vs. time, Determine cleavage rate/half-life) E->F

Workflow for an HPLC-based payload release assay.

Experimental Protocols

Protocol 1: Fluorometric Assay for Determining Kinetic Parameters of Val-Ala Linker Cleavage

This protocol is designed to determine the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_) for the cleavage of a fluorogenic Val-Ala substrate by cathepsin B.

Materials:

  • Recombinant human cathepsin B

  • Fluorogenic Val-Ala substrate (e.g., Z-Val-Ala-AMC)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 10 mM DTT or L-cysteine

  • Cathepsin B inhibitor (for negative control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and Activation Buffer.

    • Prepare a stock solution of the fluorogenic Val-Ala substrate in DMSO.

    • Create a series of dilutions of the substrate in Assay Buffer. The final concentrations should span a range appropriate for the expected K_m_ (e.g., 0.1 to 10 times the K_m_).

  • Enzyme Activation:

    • Dilute the recombinant cathepsin B to a working concentration (e.g., 2X final concentration) in the Activation Buffer.

    • Incubate for 15 minutes at room temperature to activate the enzyme.

  • Assay Setup:

    • Add 50 µL of each substrate dilution to the wells of the 96-well plate.

    • Include wells for a no-enzyme control (substrate in Assay Buffer) and a negative control (substrate with pre-incubated enzyme and inhibitor).

  • Initiate Reaction:

    • Add 50 µL of the activated cathepsin B solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine V_max_ and K_m_.

    • Calculate k_cat_ using the equation: k_cat_ = V_max_ / [E], where [E] is the final enzyme concentration.

Protocol 2: HPLC-Based Assay for Measuring Payload Release from a Val-Ala Linked ADC

This protocol measures the rate and extent of payload release from an ADC containing a Val-Ala linker upon incubation with cathepsin B.

Materials:

  • Purified ADC with a Val-Ala linker

  • Recombinant human cathepsin B

  • Reaction Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Reaction Buffer containing 10 mM DTT or L-cysteine

  • Quenching Solution (e.g., 10% trifluoroacetic acid)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 1 mg/mL) and Reaction Buffer.

    • Equilibrate the mixture to 37°C.

  • Enzyme Activation:

    • Activate cathepsin B as described in Protocol 1.

  • Initiate Cleavage:

    • Add a predetermined amount of activated cathepsin B to the ADC solution to start the reaction. The enzyme-to-ADC ratio should be optimized.

  • Time-Course Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction:

    • Immediately add the aliquot to a tube containing the Quenching Solution to stop the enzymatic reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC/LC-MS Analysis:

    • Inject the samples onto the HPLC or LC-MS system.

    • Use a suitable gradient of mobile phases to separate the intact ADC, free payload, and any intermediates.

    • Monitor the elution of the free payload by UV absorbance or mass spectrometry.

  • Data Analysis:

    • Create a standard curve using a known concentration of the free payload to quantify the amount released in each sample.

    • Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., initial rate, half-life).

References

Application Notes and Protocols for Site-Specific Antibody Modification with Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Val-Ala Linkers in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. Site-specific conjugation technologies have emerged to overcome the limitations of traditional stochastic methods, which produce heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and conjugation sites.[1][2]

Among cleavable linkers, the valine-alanine (Val-Ala) dipeptide has gained prominence as a substrate for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][4] Upon internalization of the ADC into a target cancer cell, these enzymes cleave the Val-Ala linker, releasing the cytotoxic payload precisely at the site of action. This application note provides a comparative analysis of Val-Ala linkers and details protocols for three key site-specific conjugation techniques.

Comparative Analysis: Val-Ala vs. Val-Cit Linkers

While the valine-citrulline (Val-Cit) linker is the most established dipeptide for cathepsin-cleavable ADCs, the Val-Ala linker offers distinct advantages, particularly concerning the physicochemical properties of the final conjugate.[5] The lower hydrophobicity of the Val-Ala dipeptide can reduce the propensity for ADC aggregation, a significant challenge during manufacturing and storage, especially when working with hydrophobic payloads or aiming for high DARs.

Table 1: Quantitative Comparison of Val-Ala and Val-Cit Linker Properties

ParameterVal-Ala LinkerVal-Cit LinkerKey Insights & References
Hydrophobicity LowerHigherVal-Ala's reduced hydrophobicity helps mitigate aggregation, which is crucial for lipophilic payloads like PBD dimers.
Aggregation Less aggregation, even at high DARsProne to aggregation, especially at high DARs (>4)Val-Ala linkers can enable ADCs with a DAR up to 7.4 with limited aggregation (<10%), whereas Val-Cit linkers can cause significant precipitation.
Plasma Stability High stability in human plasma.High stability in human plasma but susceptible to premature cleavage by carboxylesterase Ces1C in mouse plasma.The instability of Val-Cit in mouse models can complicate preclinical evaluation. Both linkers show high stability in human plasma.
Cleavage Efficiency Efficiently cleaved by Cathepsin B.Very efficiently cleaved by Cathepsin B and other cathepsins (K, L).While Val-Cit may have a faster cleavage rate, both are effective substrates for lysosomal proteases, ensuring payload release.

Site-Specific Conjugation Methodologies

The following sections detail the principles and experimental protocols for three robust site-specific conjugation techniques compatible with Val-Ala linkers.

Method 1: Enzymatic Ligation via Sortase A

Application Note: Sortase A (SrtA) is a bacterial transpeptidase that provides a highly precise method for site-specific protein modification. The enzyme recognizes a specific pentapeptide motif (LPXTG) engineered onto the C-terminus of an antibody's heavy or light chain. SrtA cleaves the peptide bond between threonine (T) and glycine (G) and subsequently ligates a payload-linker functionalized with an N-terminal oligo-glycine (typically GGG) motif. This chemoenzymatic approach yields a homogeneous ADC with a defined DAR and conjugation site, preserving the antibody's structural and functional integrity.

Protocol: Sortase A-Mediated Antibody Conjugation

1. Materials and Reagents:

  • Antibody (recombinantly expressed with a C-terminal LPETG-His6 tag)

  • Sortase A enzyme (e.g., pentamutant for improved kinetics)

  • Linker-Payload: (Gly)₃-Val-Ala-PABC-Payload

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Quenching Solution: 250 mM EDTA

  • Purification: Protein A affinity chromatography, Size Exclusion Chromatography (SEC)

2. Reagent Preparation:

  • Antibody Solution: Prepare the LPETG-tagged antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Linker-Payload Stock: Dissolve the (Gly)₃-Val-Ala linker-payload in 100% DMSO to a concentration of 10-20 mM.

  • Sortase A Solution: Prepare Sortase A at 1-2 mg/mL in Reaction Buffer.

3. Conjugation Reaction:

  • In a reaction vessel, combine the LPETG-tagged antibody and the (Gly)₃-Val-Ala linker-payload. A 20-fold molar excess of the linker-payload over the antibody is recommended as a starting point.

  • Initiate the reaction by adding Sortase A enzyme. A 1:5 to 1:10 molar ratio of Sortase A to antibody is typical.

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation. Monitor the reaction progress using SDS-PAGE or LC-MS.

  • Once the reaction reaches completion, quench the reaction by adding EDTA to chelate the Ca²⁺ ions.

4. Purification and Characterization:

  • Purification: Purify the resulting ADC using Protein A affinity chromatography to remove unreacted Sortase A (if His-tagged) and linker-payload. Further polish the ADC using SEC to remove aggregates.

  • Characterization: Analyze the purified ADC to confirm the DAR and homogeneity. Techniques include Hydrophobic Interaction Chromatography (HIC), LC-MS, and SDS-PAGE.

Diagram: Sortase A Conjugation Workflow

Sortase_A_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis Ab LPETG-Tagged Antibody Mix Combine Antibody, Payload, and Sortase A in Buffer (2-4h @ RT) Ab->Mix SrtA Sortase A Enzyme SrtA->Mix Payload (Gly)3-Val-Ala-Payload Payload->Mix Purify Protein A Chromatography (Remove enzyme/excess payload) Mix->Purify Quench with EDTA SEC Size Exclusion Chromatography (Remove aggregates) Purify->SEC Analyze Characterization (HIC, LC-MS) Determine DAR SEC->Analyze

Sortase A chemoenzymatic conjugation workflow.
Method 2: Thiol-Maleimide Chemistry with Engineered Cysteines

Application Note: This technique involves genetically engineering cysteine residues at specific, solvent-accessible sites on the antibody, such as in the Fc region or on the Fab fragments. These engineered cysteines serve as precise handles for conjugation. The process requires a mild reduction step to uncap the cysteine thiols, which are then reacted with a maleimide-functionalized Val-Ala linker-payload. This method produces a homogeneous ADC with a controlled DAR (typically 2 or 4) and avoids disruption of the antibody's native interchain disulfide bonds. Care must be taken as the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential drug loss over time.

Protocol: Engineered Cysteine Conjugation

1. Materials and Reagents:

  • Engineered Cysteine Antibody (e.g., THIOMAB™)

  • Linker-Payload: Maleimide-Val-Ala-PABC-Payload

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Oxidizing Agent (optional, for re-oxidation of native disulfides): Dehydroascorbic acid (DHAA)

  • Conjugation Buffer: PBS, 50 mM Borate, 2 mM EDTA, pH 7.2

  • Purification: Tangential Flow Filtration (TFF) or SEC

2. Reagent Preparation:

  • Antibody Solution: Prepare the cysteine-engineered antibody at 5-10 mg/mL in Conjugation Buffer.

  • TCEP Stock: Prepare a fresh 10 mM stock solution of TCEP in water.

  • Linker-Payload Stock: Dissolve the maleimide-Val-Ala linker-payload in 100% DMSO to a concentration of 10-20 mM.

3. Antibody Reduction:

  • Add TCEP to the antibody solution to a final concentration that provides a 2-5 molar excess per engineered cysteine.

  • Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.

  • Remove the excess TCEP immediately using a desalting column or TFF, exchanging the antibody back into fresh, degassed Conjugation Buffer.

4. Conjugation Reaction:

  • Immediately after reduction, add the maleimide-linker-payload stock solution to the reduced antibody. Use a 5-10 molar excess of the linker-payload per reactive thiol.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

5. Purification and Characterization:

  • Purification: Remove unreacted linker-payload and quenching agent by TFF or SEC.

  • Characterization: Determine the DAR and product homogeneity using HIC-HPLC and Reverse Phase (RP)-HPLC. Confirm the final product integrity with LC-MS.

Diagram: Thiol-Maleimide Conjugation Workflow

Thiol_Maleimide_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reduction & Conjugation cluster_purification 3. Purification & Analysis Ab Engineered Cys-Antibody Reduce Add TCEP to Antibody (1-2h @ 37°C) Ab->Reduce Payload Maleimide-Val-Ala-Payload Conjugate Add Maleimide-Payload (1-2h @ RT) Payload->Conjugate Desalt Remove TCEP (Desalting Column) Reduce->Desalt Selective Reduction Desalt->Conjugate Purify Purification (TFF or SEC) (Remove excess payload) Conjugate->Purify Quench with NAC Analyze Characterization (HIC, LC-MS) Confirm DAR Purify->Analyze

Engineered cysteine thiol-maleimide conjugation workflow.
Method 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Application Note: SPAAC is a powerful bioorthogonal "click chemistry" reaction that creates a stable covalent bond between an azide and a strained alkyne (e.g., DBCO, BCN) without the need for a cytotoxic copper catalyst. For antibody conjugation, this is typically a two-step process. First, a bioorthogonal handle (azide or alkyne) is site-specifically introduced onto the antibody using enzymatic or chemical methods (e.g., via glycan remodeling or incorporating an unnatural amino acid). Second, the functionalized antibody is reacted with a Val-Ala linker-payload bearing the complementary handle. This modular approach offers high specificity, rapid reaction kinetics under physiological conditions, and excellent stability of the resulting triazole linkage.

Protocol: Two-Step SPAAC Conjugation

1. Materials and Reagents:

  • Step 1 (Antibody Functionalization):

    • Antibody (e.g., native IgG)

    • Enzymes for glycan remodeling (e.g., GalT(Y289L), Endo S)

    • Azide-functionalized sugar (e.g., GalNAz)

  • Step 2 (Click Reaction):

    • Azide-functionalized antibody (from Step 1)

    • Linker-Payload: DBCO-Val-Ala-PABC-Payload

    • Reaction Buffer: PBS, pH 7.4

    • Purification: SEC

2. Step 1: Site-Specific Introduction of an Azide Handle (Glycan Remodeling)

  • Deglycosylate the antibody at the conserved N297 site using an appropriate glycosidase (e.g., Endo S) to expose the core GlcNAc.

  • In a reaction buffer, incubate the deglycosylated antibody with an azide-functionalized sugar (e.g., UDP-GalNAz) and a mutant galactosyltransferase (GalT(Y289L)).

  • Incubate at 30-37°C for 12-24 hours.

  • Purify the resulting azide-functionalized antibody using Protein A chromatography to remove enzymes and excess reagents.

3. Step 2: SPAAC "Click" Reaction

  • Prepare the azide-functionalized antibody at 5-10 mg/mL in PBS, pH 7.4.

  • Dissolve the DBCO-Val-Ala linker-payload in DMSO to create a 10 mM stock solution.

  • Add the DBCO-linker-payload to the antibody solution at a 5-10 fold molar excess.

  • Incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically complete within a few hours.

  • No quenching step is required due to the bioorthogonal nature of the reaction.

4. Purification and Characterization:

  • Purification: Purify the final ADC conjugate using SEC to remove any unreacted linker-payload and potential aggregates.

  • Characterization: Confirm successful conjugation and determine the DAR using UV-Vis spectroscopy, HIC, and LC-MS.

Diagram: SPAAC Conjugation Workflow

SPAAC_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Click Reaction cluster_final Final Purification & Analysis Ab Native Antibody Enzyme Glycan Remodeling (e.g., GalT + Azido-Sugar) Ab->Enzyme Ab_N3 Azide-Functionalized Antibody (Ab-N3) Enzyme->Ab_N3 Purify1 Purify (Protein A) Ab_N3->Purify1 Click Mix Ab-N3 and Payload (1-4h @ RT) Purify1->Click Payload DBCO-Val-Ala-Payload Payload->Click ADC Final ADC Click->ADC Purify2 Purify (SEC) ADC->Purify2 Analyze Characterization (HIC, LC-MS) Purify2->Analyze

Two-step chemoenzymatic SPAAC conjugation workflow.

Conclusion

The Val-Ala dipeptide linker is a valuable tool in the development of next-generation ADCs, offering improved physicochemical properties such as reduced aggregation compared to traditional Val-Cit linkers. When combined with precise, site-specific conjugation technologies like Sortase A ligation, engineered cysteine chemistry, or SPAAC, researchers can produce homogeneous and potent ADCs with well-defined DARs. The choice of conjugation strategy depends on the specific antibody platform, payload characteristics, and desired final product attributes. The protocols and data provided herein serve as a guide for scientists and developers to harness the potential of Val-Ala linkers for creating more effective and manufacturable antibody-drug conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Val-Ala Linker Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of Valine-Alanine (Val-Ala) linkers in human plasma, a critical aspect of developing effective and safe antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: How stable is the Val-Ala linker in human plasma?

A1: The Val-Ala dipeptide linker is generally considered to be highly stable in human plasma.[1] This stability is a crucial feature for ADCs, ensuring that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity.[1][2] Both Val-Ala and the related Val-Cit linker exhibit high stability in human plasma, which is a key requirement for clinical translation.[3]

Q2: What is the primary mechanism of Val-Ala linker cleavage?

A2: The Val-Ala linker is designed to be cleaved by lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells.[3] After an ADC binds to its target antigen on a cancer cell, it is internalized and transported to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the enzymatic cleavage of the dipeptide linker, releasing the active payload.

Q3: How does the stability of Val-Ala compare to Val-Cit linkers?

A3: Both Val-Ala and Val-Cit linkers are stable in human plasma. However, Val-Cit linkers are known to be susceptible to premature cleavage by the mouse carboxylesterase 1C (Ces1C), leading to instability in mouse plasma. This can complicate preclinical studies in murine models. While direct comparative half-life data in human plasma is not extensively detailed in the provided results, the Val-Ala linker is noted for its lower hydrophobicity compared to Val-Cit. This property can be advantageous, as it may reduce the propensity for ADC aggregation and allow for a higher drug-to-antibody ratio (DAR).

Q4: What factors can influence the stability of a Val-Ala linker?

A4: Several factors can impact the stability of a Val-Ala linker:

  • Flanking Amino Acids: The amino acid sequence adjacent to the Val-Ala dipeptide can influence its susceptibility to enzymatic cleavage.

  • Self-Immolative Spacer: The use of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is common. This spacer is designed to spontaneously release the unmodified payload after the dipeptide is cleaved.

  • Conjugation Site: The site of conjugation on the antibody can affect linker stability due to steric hindrance and solvent accessibility.

  • Payload Properties: The hydrophobicity of the payload can influence the overall properties of the ADC, including aggregation and stability.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of ADCs with Val-Ala linkers.

Problem Potential Cause Troubleshooting Steps
Premature payload release in in vitro human plasma stability assay. 1. Contamination of plasma with cellular components containing proteases. 2. Non-specific enzymatic degradation by other plasma proteases. 3. Instability of the payload or conjugation chemistry.1. Ensure the use of high-quality, cell-free human plasma. Consider using protease inhibitor cocktails (use with caution as they may interfere with intended cleavage mechanisms in other assays). 2. Analyze payload release over a time course to determine the rate of degradation. Compare with a known stable ADC as a control. 3. Evaluate the stability of the payload and the maleimide-thiol linkage (if applicable) independently.
Discrepancy between in vitro stability and in vivo efficacy. 1. Off-target cleavage in the tumor microenvironment or other tissues. 2. Suboptimal ADC pharmacokinetics (PK). 3. Inefficient internalization or lysosomal trafficking.1. Investigate potential cleavage by other enzymes known to be present in the tumor microenvironment. 2. Conduct thorough PK studies to understand the clearance and distribution of the ADC. 3. Perform cell-based assays to confirm ADC internalization and payload release in target cells.
ADC aggregation during formulation or storage. 1. High drug-to-antibody ratio (DAR) with a hydrophobic payload. 2. The Val-Ala linker, while less hydrophobic than Val-Cit, can still contribute to aggregation with highly lipophilic payloads.1. Optimize the DAR to balance potency and biophysical properties. 2. Consider incorporating hydrophilic spacers or PEGylation to improve solubility. 3. Screen different formulation buffers and excipients to enhance stability.
Inconsistent results in mouse preclinical models. 1. Although more stable than Val-Cit, the Val-Ala linker may still exhibit some susceptibility to mouse-specific carboxylesterases.1. Consider using Ces1C knockout mice for preclinical studies to better mimic the stability observed in human plasma. 2. Evaluate linker stability directly in mouse plasma in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and performance of Val-Ala and comparable linkers.

Table 1: Comparative Stability of Dipeptide Linkers in Plasma

LinkerSpeciesHalf-life (t½)CommentsReference
Val-AlaMouse23 hoursSmall molecule drug conjugate study in isolated mouse serum.
Val-CitMouse11.2 hoursSmall molecule drug conjugate study in isolated mouse serum.
Val-CitMouse~2 daysADC half-life in mouse models.
Glu-Val-Cit (EVCit)Mouse~12 daysAddition of glutamic acid significantly improved the ADC half-life.
Val-CitHuman>230 daysFor a specific ADC, demonstrating high stability.
Val-AlaHumanStableGenerally considered highly stable in human plasma.

Table 2: Cathepsin B Cleavage Rates

LinkerRelative Cleavage RateCommentsReference
Val-AlaHalf the rate of Val-CitIn an isolated cathepsin B cleavage assay.
Val-CitBaseline-
Glu-Val-Cit (EVCit)Half-life of 2.8 hoursFor an ADC incubated with human liver cathepsin B.
Val-CitHalf-life of 4.6 hoursFor an ADC incubated with human liver cathepsin B.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with a Val-Ala linker in human plasma by measuring the amount of released payload over time.

Materials:

  • ADC with Val-Ala linker

  • Control ADC with a known stable linker

  • Human plasma (cell-free, collected with anticoagulant such as EDTA or citrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Spike the ADC into human plasma at a final concentration of 100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS at the same concentration.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots (e.g., 50 µL) from each sample.

  • Sample Processing:

    • Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma aliquots.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Data Interpretation:

    • Plot the percentage of released payload over time.

    • Calculate the half-life (t½) of the linker in plasma.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To confirm that the Val-Ala linker is susceptible to cleavage by cathepsin B.

Materials:

  • ADC with Val-Ala linker

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 1% formic acid in acetonitrile)

  • LC-MS/MS system

Methodology:

  • Enzyme Activation:

    • Activate the recombinant cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing DTT.

  • Reaction Setup:

    • In a microcentrifuge tube, add the ADC to the cathepsin B assay buffer to a final concentration of 10 µM.

    • Initiate the reaction by adding the activated cathepsin B (e.g., to a final concentration of 1 µM).

    • As a negative control, prepare a reaction mixture without cathepsin B.

  • Incubation:

    • Incubate the reaction mixtures at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • Quench the reaction by adding the quenching solution to the aliquots.

    • Centrifuge to pellet any precipitated protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to measure the amount of released payload.

  • Data Interpretation:

    • Plot the concentration of the released payload versus time to determine the rate of cleavage.

Visualizations

G cluster_circulation Systemic Circulation (Human Plasma, pH 7.4) cluster_cell Target Cancer Cell ADC_stable ADC with Val-Ala Linker (Stable) Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization 1. Targeting Lysosome Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage Val-Ala Linker Cleavage Lysosome->Cleavage 3. Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release 4. Self-Immolation Cytotoxicity Cell Death Payload_Release->Cytotoxicity 5. Therapeutic Effect

Caption: Intended mechanism of action for an ADC with a Val-Ala linker.

G cluster_troubleshooting Troubleshooting Workflow: Premature Payload Release Start Observe Premature Payload Release Check_Plasma Verify Quality of Human Plasma Start->Check_Plasma Check_Assay Review Assay Protocol and Controls Check_Plasma->Check_Assay Plasma OK Resolved Stability Improved Check_Plasma->Resolved Plasma Contaminated Investigate_Chemistry Assess Stability of Conjugation Chemistry Check_Assay->Investigate_Chemistry Assay OK Check_Assay->Resolved Assay Error Found Modify_Linker Consider Linker Modification Strategies Investigate_Chemistry->Modify_Linker Chemistry Stable Investigate_Chemistry->Resolved Chemistry Unstable Modify_Linker->Resolved

Caption: A logical workflow for troubleshooting premature payload release.

References

Overcoming hydrophobicity issues with Boc-Val-Ala-PAB linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Val-Ala-PAB linkers, focusing on overcoming challenges related to their hydrophobicity.

Troubleshooting Guide

Problem 1: My antibody-drug conjugate (ADC) is aggregating during or after conjugation.

  • Question: I'm observing significant aggregation of my ADC, leading to precipitation and difficulty in purification. What could be the cause and how can I resolve this?

  • Answer: Aggregation is a common issue when working with hydrophobic payloads and linkers like the this compound system. The hydrophobicity of both the p-aminobenzylcarbamate (PAB) group and many cytotoxic drugs can lead to intermolecular interactions, causing the ADC to aggregate and precipitate.[][2][3]

    Troubleshooting Steps:

    • Introduce Hydrophilic Spacers: The most effective strategy is to incorporate hydrophilic moieties into the linker design to counterbalance the hydrophobicity of the payload and the PAB group.[][]

      • Polyethylene Glycol (PEG) Spacers: Incorporating short PEG chains (e.g., PEG4, PEG8, PEG12) can significantly improve the solubility and stability of the ADC.

      • Charged Groups: Introducing charged groups like sulfonates or phosphates can enhance hydrophilicity.

      • Hydrophilic Amino Acids: Spacers containing hydrophilic amino acids such as glutamic acid can also be effective.

      • Sugars: Incorporating sugar moieties like glucuronide can increase the hydrophilicity of the linker.

    • Optimize the Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, increases the likelihood of aggregation. Aim for a lower, more controlled DAR (typically 2-4) to minimize hydrophobicity-driven aggregation. Site-specific conjugation methods can help achieve a more homogeneous ADC with a defined DAR.

    • Modify Formulation Buffers:

      • pH Adjustment: Ensure the pH of your buffer is appropriate for maintaining the stability of your specific antibody.

      • Excipients: Consider the addition of stabilizing excipients, such as polysorbate 20 or 80, to the formulation buffer to reduce non-specific interactions and aggregation.

    • Control Conjugation Conditions:

      • Temperature: Performing the conjugation reaction at a lower temperature can sometimes reduce the rate of aggregation.

      • Co-solvents: While challenging for antibody stability, the use of a minimal amount of a water-miscible organic co-solvent might be explored to improve the solubility of the drug-linker during the conjugation reaction. This should be done with extreme caution and optimization to avoid denaturing the antibody.

Problem 2: I am experiencing low solubility of my drug-linker construct before conjugation.

  • Question: My this compound-payload conjugate is poorly soluble in the aqueous buffers required for antibody conjugation. How can I improve its solubility?

  • Answer: The inherent hydrophobicity of the this compound linker, often compounded by a lipophilic payload, can lead to poor aqueous solubility.

    Troubleshooting Steps:

    • Incorporate Hydrophilic Moieties: As with ADC aggregation, the primary solution is to increase the hydrophilicity of the drug-linker construct itself by incorporating PEG, charged groups, or hydrophilic amino acids into the linker design.

    • Use of Co-solvents: For the drug-linker construct, a small percentage of an organic co-solvent like DMSO or DMF is often necessary to achieve initial dissolution before adding it to the aqueous conjugation buffer. It is critical to minimize the final concentration of the organic solvent in the conjugation reaction to avoid damaging the antibody.

    • pH Optimization: The solubility of the drug-linker may be pH-dependent, especially if it contains ionizable groups. Experiment with different pH values for your stock solution, staying within a range that is compatible with your subsequent conjugation step.

Frequently Asked Questions (FAQs)

  • Question 1: Why is the this compound linker prone to causing hydrophobicity issues?

  • Answer: The hydrophobicity of this linker system stems from two main components: the p-aminobenzyl (PAB) self-immolative spacer and the often highly hydrophobic cytotoxic payload it carries. While the Val-Ala dipeptide is more hydrophilic than the commonly used Val-Cit, the overall hydrophobicity of the PAB moiety and the payload often dominates, leading to challenges with solubility and aggregation.

  • Question 2: What are the advantages of using a Val-Ala dipeptide in the linker compared to Val-Cit?

  • Answer: The Val-Ala dipeptide linker offers improved hydrophilicity and stability compared to the more traditional Val-Cit linker. This can lead to reduced aggregation of the final ADC, especially at higher drug-to-antibody ratios (DAR). However, a trade-off is that the Val-Ala linker is cleaved by the lysosomal enzyme Cathepsin B at a slower rate than the Val-Cit linker.

  • Question 3: How does the hydrophobicity of the linker impact the in vivo performance of an ADC?

  • Answer: Excessive hydrophobicity in an ADC can lead to several in vivo issues, including:

    • Faster Plasma Clearance: Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system, leading to rapid clearance from circulation and reduced exposure at the tumor site.

    • Increased Off-Target Toxicity: Non-specific binding and uptake of hydrophobic ADCs by healthy tissues can increase off-target toxicity, particularly hepatotoxicity.

    • Reduced Efficacy: A combination of faster clearance and lower tumor penetration can result in compromised anti-tumor efficacy.

  • Question 4: Are there alternatives to the PAB self-immolative spacer that are more hydrophilic?

  • Answer: Research is ongoing to develop more hydrophilic self-immolative spacers. Some strategies include modifying the PAB ring with hydrophilic groups or exploring entirely different self-immolative systems. For instance, linkers incorporating phosphate or pyrophosphate groups have been shown to improve aqueous solubility.

Data Summary

Table 1: Comparison of Common Dipeptide Linkers for ADCs

FeatureVal-Cit LinkerVal-Ala Linker
Relative Hydrophobicity More HydrophobicMore Hydrophilic
Cleavage Enzyme Cathepsin BCathepsin B
Relative Cleavage Rate FasterSlower
Tendency for Aggregation HigherLower
Common Applications Widely used in approved ADCs (e.g., Adcetris®)Used to improve the properties of ADCs with hydrophobic payloads

Experimental Protocols

Protocol 1: General Synthesis of this compound-PNP Linker

This protocol provides a general outline for the synthesis of a this compound linker activated with a p-nitrophenyl (PNP) carbonate for subsequent reaction with a payload.

  • Synthesis of Boc-Val-Ala Dipeptide:

    • Couple Boc-Valine to Alanine methyl ester using standard peptide coupling reagents (e.g., HATU, HOBt/DIC).

    • Purify the resulting dipeptide ester by flash chromatography.

    • Saponify the methyl ester using LiOH to yield the free carboxylic acid, Boc-Val-Ala-OH.

  • Coupling to p-aminobenzyl alcohol (PABOH):

    • Couple Boc-Val-Ala-OH to PABOH using a coupling agent like HATU in a suitable solvent (e.g., DMF).

    • Purify the product, Boc-Val-Ala-PABOH, by flash chromatography.

  • Activation with p-nitrophenyl chloroformate:

    • Dissolve Boc-Val-Ala-PABOH in an anhydrous solvent (e.g., DCM) with a non-nucleophilic base (e.g., pyridine).

    • Cool the solution to 0°C and slowly add p-nitrophenyl chloroformate.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the final product, this compound-PNP, by flash chromatography.

Protocol 2: Conjugation of a Drug-Linker to an Antibody via Cysteine Residues

This protocol describes a typical procedure for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody (mAb).

  • Antibody Preparation:

    • If necessary, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF).

  • Drug-Linker Preparation:

    • Prepare a stock solution of the maleimide-functionalized this compound-payload in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the drug-linker stock solution to the prepared mAb solution in a suitable conjugation buffer (e.g., phosphate buffer with EDTA, pH ~7.0-7.5). A slight molar excess of the drug-linker is typically used.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC to remove unreacted drug-linker, quenching agent, and any aggregated protein. This is typically done using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Characterize the purified ADC for parameters such as DAR, aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Visualizations

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC ADC (Stable) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (Cytotoxic) Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

Troubleshooting_Workflow Start Start: ADC Aggregation Observed CheckDAR Is DAR > 4? Start->CheckDAR ReduceDAR Reduce DAR: - Lower drug-linker excess - Optimize reaction time - Use site-specific conjugation CheckDAR->ReduceDAR Yes CheckLinker Is linker hydrophilic enough? CheckDAR->CheckLinker No ReduceDAR->CheckLinker ModifyLinker Incorporate Hydrophilic Spacer: - PEG - Charged groups - Hydrophilic amino acids CheckLinker->ModifyLinker No CheckFormulation Is formulation buffer optimized? CheckLinker->CheckFormulation Yes ModifyLinker->CheckFormulation ModifyFormulation Modify Formulation: - Adjust pH - Add stabilizing excipients (e.g., polysorbate) CheckFormulation->ModifyFormulation No Success Success: Aggregation Reduced CheckFormulation->Success Yes ModifyFormulation->Success

Caption: Logical workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Val-Ala linkers to optimize the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and characterization of ADCs utilizing Val-Ala linkers.

Question: Why am I observing significant aggregation with my high DAR ADC, even when using a Val-Ala linker?

Answer: While Val-Ala linkers are known to reduce aggregation compared to more hydrophobic linkers like Val-Cit, especially with lipophilic payloads, high DAR ADCs can still be prone to aggregation.[1][2] Here are several factors to investigate:

  • Payload Hydrophobicity: Highly hydrophobic payloads can still drive aggregation despite the use of the more hydrophilic Val-Ala linker. Consider if the overall hydrophobicity of the ADC is too high.

  • Conjugation Conditions: Suboptimal conjugation conditions can lead to aggregation. Ensure that the pH, temperature, and reaction time are optimized for your specific antibody and linker-payload.

  • Buffer Composition: The formulation buffer can significantly impact ADC stability. Screen different buffer systems and excipients to identify a formulation that minimizes aggregation.

  • Antibody Characteristics: The intrinsic properties of the monoclonal antibody (mAb) itself can contribute to aggregation. Some mAbs are more prone to aggregation upon conjugation.

Question: My Val-Ala linked ADC shows lower than expected in vitro cytotoxicity. What are the potential causes?

Answer: Lower than expected cytotoxicity can stem from several factors related to the ADC's structure and the assay conditions:

  • Inefficient Linker Cleavage: The Val-Ala linker is cleaved by lysosomal proteases like cathepsin B.[2][] Ensure that the cell line used in your cytotoxicity assay expresses sufficient levels of the required proteases. You can verify this through gene expression analysis or by using a positive control ADC known to be cleaved by these enzymes.

  • Impeded Payload Release: The steric hindrance from the antibody can affect the rate of enzymatic cleavage.[2] While Val-Ala is a substrate for cathepsin B, the efficiency of cleavage can be influenced by the surrounding microenvironment.

  • Drug Resistance in the Cell Line: The target cell line may have developed resistance to the payload itself through mechanisms such as drug efflux pumps.

  • Low Antigen Expression: The target antigen expression on the cell surface might be too low for sufficient ADC internalization and subsequent payload delivery.

Question: I'm having difficulty achieving a high and homogenous DAR with my Val-Ala linker. What can I do?

Answer: Achieving a high and homogenous DAR is a common challenge in ADC development. Here are some strategies to consider:

  • Site-Specific Conjugation: Traditional conjugation methods to lysine or cysteine residues can result in a heterogeneous mixture of ADCs with varying DARs. Employing site-specific conjugation techniques, such as incorporating unnatural amino acids or using enzymatic conjugation, can lead to a more homogenous product with a precisely controlled DAR.

  • Optimization of Reaction Stoichiometry: Carefully controlling the molar ratio of the linker-payload to the antibody during the conjugation reaction is crucial for achieving the desired DAR. A systematic titration of the linker-payload should be performed to identify the optimal ratio.

  • Process Parameter Control: Factors such as reaction time, temperature, and pH can influence the conjugation efficiency and, consequently, the final DAR. These parameters should be carefully optimized and controlled.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of Val-Ala linkers in ADC development.

Question: What are the main advantages of using a Val-Ala linker over a Val-Cit linker?

Answer: The primary advantage of the Val-Ala linker is its lower hydrophobicity compared to the Val-Cit linker. This property can lead to several benefits:

  • Reduced Aggregation: ADCs with Val-Ala linkers tend to exhibit less aggregation, especially when working with hydrophobic payloads or aiming for a high DAR.

  • Higher Achievable DAR: The reduced hydrophobicity allows for the attachment of more drug molecules to the antibody before encountering solubility and aggregation issues. Studies have shown that Val-Ala linkers can achieve a DAR of up to 7.4 with limited aggregation.

  • Improved Pharmacokinetics: While both linkers are stable in human plasma, the Val-Ala linker has shown slightly improved stability in mouse serum in some studies, which can be advantageous for preclinical in vivo evaluation.

Question: How does the cleavage mechanism of a Val-Ala linker work?

Answer: The Val-Ala dipeptide is designed to be a substrate for lysosomal proteases, primarily cathepsin B, which are often overexpressed in tumor cells. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond between the valine and alanine residues. This cleavage event, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (PABC), triggers the release of the active payload inside the cell.

Question: What is the expected stability of a Val-Ala linked ADC in plasma?

Answer: Val-Ala linked ADCs generally exhibit good stability in human plasma, which is a critical requirement for therapeutic efficacy and minimizing off-target toxicity. However, they can show some instability in mouse plasma due to the presence of certain enzymes like carboxylesterase 1C (Ces1C) that can cleave valine-containing dipeptides. This is an important consideration when designing and interpreting preclinical studies in mice.

Data Presentation

Table 1: Comparison of Val-Ala and Val-Cit Linker Properties

FeatureVal-Ala LinkerVal-Cit LinkerReference(s)
Relative Hydrophobicity LowerHigher,
Achievable DAR Up to 7.4 with limited aggregationDifficult to achieve high DAR due to aggregation,
Aggregation Tendency Lower, especially with hydrophobic payloadsHigher, prone to aggregation at high DAR,
Cathepsin B Cleavage Rate Cleaved at approximately half the rate of Val-CitFaster cleavage by isolated cathepsin B
Human Plasma Stability HighHigh
Mouse Plasma Stability Can be susceptible to cleavage, but may be more stable than Val-CitSusceptible to cleavage by mouse carboxylesterases,

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Coupled with Mass Spectrometry (LC-MS)

Objective: To determine the average DAR of a Val-Ala linked ADC.

Materials:

  • Val-Ala linked ADC sample

  • Dithiothreitol (DTT) or other suitable reducing agent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • RP-HPLC column suitable for protein separation (e.g., PLRP-S)

  • UHPLC system coupled to a Q-TOF mass spectrometer

Procedure:

  • ADC Reduction:

    • Prepare a solution of the ADC at a known concentration (e.g., 1 mg/mL).

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM) to reduce the interchain disulfide bonds of the antibody.

    • Incubate the mixture at 37°C for 30 minutes. This will separate the antibody into its light and heavy chains.

  • LC-MS Analysis:

    • Inject the reduced ADC sample onto the RP-HPLC column.

    • Elute the light and heavy chains using a gradient of Mobile Phase B.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The mass spectrometer should be operated in positive ion mode to acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light and heavy chains from the UV chromatogram.

    • Deconvolute the mass spectra for each peak to determine the exact mass and identify the number of drug-linker molecules attached to each chain.

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * Number of drugs on that species)) / (Σ Peak Area of all species)

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the Val-Ala linker and the rate of drug deconjugation in plasma.

Materials:

  • Val-Ala linked ADC

  • Human plasma and/or mouse plasma

  • Phosphate-buffered saline (PBS) as a control buffer

  • Immunoaffinity capture beads (e.g., Protein A or Protein G)

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration (e.g., 50 µg/mL) in both plasma and PBS (control).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 120, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • ADC Capture and Analysis:

    • Thaw the samples and add immunoaffinity beads to capture the ADC.

    • Wash the beads to remove unbound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS as described in Protocol 1 to determine the average DAR at each time point.

  • Data Analysis:

    • Plot the average DAR as a function of time for both the plasma and PBS samples.

    • The rate of decrease in DAR in the plasma sample compared to the PBS control indicates the extent of linker instability.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Val-Ala Linker) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a Val-Ala linked ADC.

DAR_Optimization_Workflow Start Start: ADC Design Conjugation Conjugation of Val-Ala Linker-Payload to Antibody Start->Conjugation Purification Purification of ADC Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Decision DAR and Aggregation Acceptable? DAR_Analysis->Decision Aggregation_Analysis->Decision Decision->Conjugation No (Adjust Stoichiometry/Conditions) InVitro_Testing In Vitro Cytotoxicity Assay Decision->InVitro_Testing Yes InVivo_Testing In Vivo Efficacy and PK Studies InVitro_Testing->InVivo_Testing End Optimized ADC Candidate InVivo_Testing->End

Caption: Experimental workflow for optimizing DAR with Val-Ala linkers.

References

Troubleshooting Incomplete Cleavage of Boc-Val-Ala-PAB by Cathepsin B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the incomplete cleavage of the synthetic substrate Boc-Val-Ala-PAB by the lysosomal cysteine protease, cathepsin B.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for cathepsin B cleavage of this compound?

A1: Cathepsin B is a lysosomal protease that generally functions optimally under acidic conditions. The ideal pH for an in vitro cathepsin B cleavage assay is typically between 5.0 and 6.0.[1] It is crucial to ensure your assay buffer is within this range for maximal enzymatic activity. While cathepsin B can be active at neutral pH, its cleavage properties may differ.[2][3]

Q2: Why is a reducing agent, such as Dithiothreitol (DTT), necessary in the assay buffer?

A2: Cathepsin B is a cysteine protease, meaning a cysteine residue is essential for its catalytic activity. This cysteine residue in the active site must be in a reduced state to be active. DTT is a reducing agent that prevents the oxidation of this critical cysteine, thereby ensuring the enzyme remains active throughout the experiment.[4]

Q3: What are the common causes of low or no cleavage of this compound?

A3: Several factors can contribute to poor or incomplete cleavage. These include an inactive enzyme, incorrect buffer pH or composition, insufficient incubation time, or the presence of inhibitors.[1] Proper storage and handling of the enzyme, verification of buffer pH, optimization of the incubation period, and ensuring the purity of all reagents are critical steps.

Q4: Can other enzymes cleave the Val-Ala linker?

A4: While Val-Ala is a known cleavage site for cathepsin B, other proteases, such as human neutrophil elastase, have been reported to cleave similar linkers like Val-Cit, which could be a source of off-target effects in biological systems.

Q5: How can I confirm that the observed cleavage is specific to cathepsin B?

A5: To ensure the cleavage of this compound is specific to cathepsin B, a negative control experiment using a known cathepsin B inhibitor, such as CA-074, can be performed. A significant reduction in cleavage in the presence of the inhibitor would confirm that the activity is primarily due to cathepsin B.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic cleavage of this compound by cathepsin B.

Problem Potential Cause Recommended Solution
Low or No Cleavage Inactive Enzyme Ensure proper storage of cathepsin B (typically at -80°C) and avoid multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme and confirm its activity with a known positive control substrate.
Incorrect Buffer pH The optimal pH for cathepsin B activity is acidic (pH 5.0-6.0). Prepare fresh buffer and verify the pH using a calibrated pH meter.
Insufficient Reducing Agent The active site cysteine of cathepsin B can become oxidized. Ensure a sufficient concentration of a reducing agent like DTT is present in the activation and assay buffers.
Presence of Inhibitors Contaminating protease inhibitors in reagents or samples can inhibit cathepsin B activity. Use high-purity reagents. Consider adding a broad-spectrum protease inhibitor cocktail to a control well to identify non-specific inhibition. Natural inhibitors can also be present in some biological samples.
Substrate Issues Verify the concentration and purity of the this compound substrate. Ensure the substrate is fully dissolved in the assay buffer. The solubility of similar ADC linkers can be a challenge.
High Well-to-Well Variability Pipetting Errors Use calibrated pipettes and ensure proper mixing of all components in each well.
Inconsistent Temperature Incubate the reaction plate at a constant and uniform temperature (e.g., 37°C).
Unexpected Cleavage Products Contaminating Protease Activity Use a highly purified source of cathepsin B. To confirm specificity, include a control with a specific cathepsin B inhibitor.
Non-Enzymatic Degradation Analyze the stability of the this compound substrate under the same assay conditions without the enzyme to check for any non-enzymatic degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for cathepsin B activity with various substrates. This data can be used as a reference for expected enzyme performance.

Substrate Km (µM) kcat (s⁻¹) Optimal pH Notes
Z-Phe-Arg-AMC--4.5 - 7.5 (broad)Cleaved by other cathepsins (K, L, S, V).
Z-Arg-Arg-AMC0.39 mM-5.5 - 6.5Poor cleavage at acidic pH compared to neutral pH.
Z-Nle-Lys-Arg-AMC--4.5 - 7.5 (broad)Shows high specific activity for cathepsin B over a broad pH range.
Val-Ala-PABC-Fluorophore7800 ± 41039.0~5.0-6.0Representative data for a Val-Ala containing linker.
Phe-Lys-PABC-Fluorophore9100 ± 45045.5~5.0-6.0Representative data for a Phe-Lys containing linker.

Experimental Protocols

Protocol 1: Standard Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to measure the cleavage of this compound by cathepsin B.

Materials:

  • Recombinant human cathepsin B

  • This compound substrate

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

  • Stop Solution: 100 mM sodium chloroacetate in 100 mM sodium acetate, pH 4.3

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer, Activation Buffer, and Stop Solution as described above.

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in Assay Buffer. A typical starting concentration is 10-50 µM.

  • Enzyme Activation:

    • Dilute the recombinant cathepsin B to the desired concentration in Activation Buffer. A starting concentration of 10-50 nM is recommended.

    • Incubate the diluted enzyme for 15 minutes at room temperature to ensure full activation.

  • Assay Setup (per well):

    • Test Wells: 50 µL of activated cathepsin B solution + 50 µL of this compound substrate solution.

    • Negative Control (Inhibitor) Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of peptide linker substrate solution.

    • Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of this compound substrate solution.

    • Enzyme Only Wells: 50 µL of activated cathepsin B solution + 50 µL of Assay Buffer.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination (Optional):

    • The reaction can be stopped by adding 50 µL of Stop Solution to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore released from the PAB moiety upon cleavage.

Visualizations

Enzymatic Cleavage Workflow

G Workflow for Cathepsin B Cleavage of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Cathepsin B (Dilute in Activation Buffer) mix Combine Enzyme and Substrate in 96-well plate prep_enzyme->mix Add to plate prep_substrate Prepare this compound (Dilute in Assay Buffer) prep_substrate->mix Add to plate incubate Incubate at 37°C mix->incubate read Measure Fluorescence incubate->read analyze Calculate Cleavage Rate read->analyze

Caption: Workflow for the enzymatic cleavage assay of this compound by cathepsin B.

Troubleshooting Decision Tree

G Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed check_enzyme Is the enzyme active? (Check with positive control) start->check_enzyme enzyme_no Enzyme Inactive check_enzyme->enzyme_no No enzyme_yes Enzyme is Active check_enzyme->enzyme_yes Yes check_buffer Is the buffer pH correct? (pH 5.0-6.0) enzyme_yes->check_buffer buffer_no Incorrect pH check_buffer->buffer_no No buffer_yes Buffer pH is Correct check_buffer->buffer_yes Yes check_inhibitor Is an inhibitor present? (Run control with known inhibitor) buffer_yes->check_inhibitor inhibitor_yes Inhibitor Present check_inhibitor->inhibitor_yes Yes inhibitor_no No Inhibitor Detected check_inhibitor->inhibitor_no No check_substrate Is the substrate concentration and purity correct? inhibitor_no->check_substrate substrate_no Substrate Issue check_substrate->substrate_no No substrate_yes Substrate is OK check_substrate->substrate_yes Yes optimize Optimize incubation time and enzyme concentration substrate_yes->optimize

Caption: A decision tree to guide troubleshooting of incomplete cleavage.

References

Strategies to prevent premature payload release from Val-Ala ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Valine-Alanine (Val-Ala) Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature payload release and ensuring the stability and efficacy of your ADCs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
High levels of free payload observed in mouse plasma/serum during in vivo or ex vivo studies. 1. Cleavage by Mouse Carboxylesterase 1C (Ces1C): Val-Ala linkers are known to be susceptible to cleavage by the mouse-specific plasma enzyme Ces1C, leading to rapid payload release.[1][2] 2. Solvent-Exposed Conjugation Site: Linkers conjugated at sites that are highly exposed to the solvent are more accessible to plasma enzymes, increasing the rate of premature cleavage.[3]1. Modify the Linker Sequence:     a) Incorporate a P3 Glutamic Acid: Add a glutamic acid residue N-terminal to the Val-Ala sequence (e.g., Glu-Val-Ala). This modification has been shown to confer exceptional stability in mouse plasma while retaining susceptibility to cleavage by intracellular cathepsins.[4]     b) Use Alternative Peptide Linkers: Consider linkers known for high mouse plasma stability, such as a triglycyl (CX) linker.[1] 2. Optimize Conjugation Site:     a) Site-Specific Conjugation: Employ site-specific conjugation technologies to attach the linker to less solvent-exposed sites on the antibody.     b) Antibody Engineering: Select conjugation sites through antibody engineering to sterically hinder enzyme access to the linker.
Off-target toxicity, such as neutropenia, is observed in preclinical models. 1. Cleavage by Neutrophil Elastase: The Val-Ala linker can be cleaved by human neutrophil elastase, an enzyme that can be encountered in circulation, leading to payload release and off-target toxicity to bone marrow precursors. 2. Instability of Maleimide Conjugation: If a traditional N-alkyl maleimide was used for conjugation to a thiol, it may be susceptible to retro-Michael elimination, causing the entire linker-payload to detach from the antibody.1. Implement a Tandem-Cleavage Strategy: Design a linker that requires two sequential enzymatic cleavages for payload release. For example, incorporating a β-glucuronide moiety can act as a steric shield, protecting the peptide linker from premature cleavage in circulation. 2. Stabilize the Conjugation Chemistry: Use N-phenyl maleimide for conjugation, which significantly improves the stability of the thiosuccinimide bond and reduces payload release compared to N-alkyl maleimide attachments.
ADC shows high aggregation and poor solubility, especially at high Drug-to-Antibody Ratios (DAR). 1. Linker and Payload Hydrophobicity: The inherent hydrophobicity of the linker-payload combination can lead to aggregation, limiting the achievable DAR. 2. Conjugation Chemistry: The process of conjugation itself can impact the higher-order structure and conformational stability of the antibody, increasing its propensity to aggregate.1. Increase Linker Hydrophilicity:     a) Incorporate Hydrophilic Spacers: Use hydrophilic spacers, such as polyethylene glycol (PEG), within the linker to improve solubility and reduce aggregation.     b) Use Hydrophilic Amino Acids: Val-Ala is inherently less hydrophobic than Val-Cit, which aids in achieving higher DARs without significant aggregation. Further hydrophilicity can be introduced with charged amino acids. 2. Optimize Formulation: Develop a suitable formulation with stabilizing excipients to maintain the ADC in its monomeric form.
In vitro cathepsin B cleavage assay shows slow or incomplete payload release. 1. Steric Hindrance: The payload itself or the proximity of the linker to the antibody surface may sterically hinder the access of cathepsin B to the Val-Ala cleavage site. 2. Assay Conditions: Suboptimal pH, enzyme concentration, or incubation time can lead to inefficient cleavage.1. Introduce a Self-Immolative Spacer: Use a spacer like PABC (para-aminobenzyl carbamate) between the Val-Ala sequence and the payload. Upon cleavage of the peptide, the spacer spontaneously decomposes to release the unmodified payload, which can overcome steric hindrance. 2. Optimize Assay Protocol: Ensure the assay buffer is at the optimal pH for cathepsin B activity (typically pH 4.5-5.5) and that enzyme and substrate concentrations are appropriate.

Frequently Asked Questions (FAQs)

Q1: Why is my Val-Ala ADC stable in human plasma but not in mouse plasma?

This is a well-documented species-specific difference. Mouse plasma contains a carboxylesterase, Ces1C, which is capable of cleaving Val-containing peptide linkers. This enzyme is not present in human plasma, so Val-Ala linkers generally exhibit good stability in human plasma. This discrepancy is a critical consideration for preclinical evaluation and often necessitates the use of Ces1C knockout mice or linker engineering strategies for accurate assessment in mouse models.

Q2: What is the mechanism of payload release from a Val-Ala ADC inside a target cell?

The primary mechanism is enzymatic cleavage within the lysosome. The process is as follows:

  • The ADC binds to its target antigen on the cancer cell surface.

  • The ADC-antigen complex is internalized, typically via endocytosis.

  • The complex is trafficked to the lysosome, an acidic organelle containing various proteases.

  • Within the lysosome, the enzyme cathepsin B recognizes and cleaves the peptide bond between Valine and Alanine.

  • If a self-immolative spacer like PABC is present, this cleavage triggers a cascade that releases the unmodified, active payload into the cytoplasm to exert its cytotoxic effect.

Q3: How does the Val-Ala linker compare to the Val-Cit linker?

Val-Ala offers several advantages over the more traditional Val-Cit linker:

  • Hydrophilicity and Solubility: Val-Ala is less hydrophobic than Val-Cit. This property is crucial as it allows for the conjugation of higher numbers of drug molecules (higher DAR) without causing the ADC to aggregate and precipitate.

  • Stability: While both are susceptible to cleavage in mouse plasma, some studies with small molecule conjugates have shown Val-Ala to have a slightly longer half-life (23 hours for Val-Ala vs. 11.2 hours for Val-Cit).

  • Cleavage Kinetics: In isolated enzyme assays, the Val-Ala linker was cleaved by cathepsin B at about half the rate of the Val-Cit linker. Despite this, it remains highly effective for intracellular payload release.

Q4: Can I measure premature payload release quantitatively?

Yes. The most common method is a plasma stability assay. This involves incubating the ADC in plasma (e.g., mouse, rat, human) at 37°C over a time course (e.g., 0 to 7 days). At various time points, aliquots are taken and analyzed to quantify both the intact ADC and the released free payload. Common analytical techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the average DAR of the remaining intact ADC and to quantify the free payload in the plasma supernatant.

  • SEC (Size-Exclusion Chromatography): To monitor for ADC aggregation or fragmentation over time.

Comparative Stability Data

The following table summarizes quantitative data on the stability of different linker technologies.

Linker TypeMatrixStability MetricValueReference
Val-Ala (small molecule conjugate)Mouse SerumHalf-life (t½)23 hours
Val-Cit (small molecule conjugate)Mouse SerumHalf-life (t½)11.2 hours
Val-Cit ADC (exposed site)Mouse Plasma% Payload Loss (14 days)>95%
Glu-Val-Cit (EVCit) ADC Mouse Plasma% Payload Loss (14 days)~0%
Sulfatase-cleavable linker ADC Mouse PlasmaStability Duration>7 days
N-alkyl maleimide ADC Mouse Plasma% Payload Release (7 days)45%
N-phenyl maleimide ADC Mouse Plasma% Payload Release (7 days)15%

Key Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a general procedure to assess ADC stability and premature payload release in plasma.

Objective: To determine the rate of payload release and change in average DAR of a Val-Ala ADC over time in plasma from different species.

Materials:

  • Test ADC (e.g., 1 mg/mL stock)

  • Control plasma (e.g., CD-1 Mouse, Sprague Dawley Rat, Cynomolgus Monkey, Human) containing an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Sample processing reagents (e.g., immunoaffinity beads for capture, organic solvent like acetonitrile for protein precipitation)

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Dilute the ADC stock to a final concentration (e.g., 50-100 µg/mL) in aliquots of plasma and, as a control, in PBS. Prepare enough volume for all time points.

  • Incubation: Place the samples in an incubator at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 4, 24, 48, 72, 144 hours). Immediately freeze the collected aliquots at -80°C to stop any further reaction until analysis.

  • Sample Processing (Two Methods):

    • A) Immunoaffinity Capture (for DAR analysis):

      • Isolate the ADC from the plasma matrix using beads coated with an anti-human IgG antibody.

      • Wash the beads to remove non-specifically bound plasma proteins.

      • Elute the ADC from the beads for LC-MS analysis.

    • B) Protein Precipitation (for free payload analysis):

      • Add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma sample to precipitate plasma proteins and the ADC.

      • Centrifuge to pellet the precipitated protein.

      • Collect the supernatant containing the released (free) payload for LC-MS analysis.

  • LC-MS Analysis:

    • For DAR Analysis: Analyze the eluted ADC from step 4A. Deconvolute the mass spectra to determine the relative abundance of different drug-loaded species and calculate the average DAR at each time point.

    • For Free Payload Analysis: Analyze the supernatant from step 4B. Use a standard curve of the free payload to quantify its concentration at each time point.

  • Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability profile of the ADC.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol is used to confirm that the Val-Ala linker can be efficiently cleaved by its target enzyme.

Objective: To measure the rate of payload release from a Val-Ala ADC upon incubation with purified cathepsin B.

Materials:

  • Test ADC

  • Recombinant human cathepsin B

  • Assay Buffer: Sodium acetate buffer (e.g., 50 mM, pH 5.0) containing a reducing agent like DTT (dithiothreitol) to activate the enzyme.

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer for approximately 15 minutes at 37°C to ensure it is active.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to start the reaction. The final concentration of the ADC should be in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • LC-MS Analysis: Analyze the supernatant to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Visualizations

Cathepsin_Cleavage_Pathway cluster_cell Target Cancer Cell ADC 1. ADC Binds to Antigen Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Ala Linker Lysosome->Cleavage pH 4.5-5.5 Release 5. Payload Release & Cytotoxicity Cleavage->Release Payload Free Payload Release->Payload Cathepsin Cathepsin B Enzyme Cathepsin->Cleavage

Caption: Intracellular pathway of a Val-Ala ADC leading to payload release.

Troubleshooting_Workflow Start Problem: Premature Payload Release Observed Cause1 Possible Cause: Mouse Plasma Instability (Ces1C Cleavage) Start->Cause1 Cause2 Possible Cause: Off-Target Cleavage (e.g., Neutrophil Elastase) Start->Cause2 Cause3 Possible Cause: Unstable Conjugation (Retro-Michael) Start->Cause3 Solution1 Solution: Modify Linker (e.g., add P3 Glu residue) Cause1->Solution1 Solution4 Solution: Engineer Conjugation Site for Steric Hindrance Cause1->Solution4 Solution2 Solution: Use Tandem-Cleavage Linker Cause2->Solution2 Solution3 Solution: Use Stabilized Maleimide (N-phenyl) Cause3->Solution3

Caption: Troubleshooting workflow for premature payload release from Val-Ala ADCs.

References

Enhancing the therapeutic index of ADCs with optimized peptide linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the therapeutic index of Antibody-Drug Conjugates (ADCs) with optimized peptide linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a peptide linker in an ADC?

A1: A peptide linker is a crucial component of an ADC that connects the antibody to the cytotoxic payload.[] Its main role is to maintain a stable connection between the antibody and payload while the ADC is in systemic circulation, preventing premature drug release that could cause off-target toxicity.[][][3] Upon internalization into a target cancer cell, the linker is designed to be cleaved by specific intracellular enzymes, such as those in the lysosome, to release the active payload precisely at the site of action.[4]

Q2: Why is the Valine-Citrulline (Val-Cit) dipeptide the most commonly used peptide linker?

A2: The Val-Cit dipeptide is the most successful and widely used enzyme-cleavable linker because it exhibits excellent stability in human plasma while being efficiently cleaved by Cathepsin B, a protease that is abundant in the lysosomes of tumor cells. This selectivity allows for targeted payload release within the cancer cell, which is a desirable characteristic for an effective ADC. Many approved and clinical-stage ADCs utilize this linker technology.

Q3: What is the "bystander effect" and how do cleavable peptide linkers enable it?

A3: The "bystander effect" occurs when a released cytotoxic payload diffuses out of the target cancer cell and kills neighboring antigen-negative cancer cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. Cleavable linkers, such as enzyme-cleavable peptide linkers, enable this effect by releasing a membrane-permeable payload inside the cell, which can then traverse to adjacent cells.

Q4: What are the main challenges associated with conventional peptide linkers like Val-Cit?

A4: While widely used, conventional peptide linkers face several challenges:

  • Limited Plasma Stability: They can exhibit poor stability, especially in mouse plasma, due to cleavage by enzymes like carboxylesterase 1C (Ces1C), which complicates preclinical evaluation.

  • Off-Target Toxicity: Premature cleavage by enzymes in the bloodstream, such as human neutrophil elastase, can lead to systemic release of the payload, causing dose-limiting toxicities like neutropenia and thrombocytopenia.

  • Structural Homogeneity: The predominance of Val-Cit linkers has led to a lack of structural diversity, limiting innovation in ADC design.

  • Hydrophobicity: When conjugated with hydrophobic payloads, these linkers can contribute to ADC aggregation and poor solubility, affecting manufacturability and pharmacokinetics.

Troubleshooting Guides

Issue 1: ADC shows high toxicity and low efficacy in preclinical mouse models.
  • Possible Cause: The peptide linker may be unstable in mouse plasma, leading to premature payload release. The Val-Cit linker, for instance, is known to be susceptible to cleavage by the mouse carboxylesterase Ces1C. This results in off-target toxicity and a reduced amount of payload reaching the tumor, decreasing efficacy.

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform an in vitro plasma stability assay using mouse plasma. Incubate the ADC in plasma and measure the amount of intact ADC and released payload over time using methods like LC-MS/MS or HPLC.

    • Modify the Linker Sequence: If instability is confirmed, consider modifying the peptide sequence. Introducing a polar, acidic residue at the P3 position, such as in the glutamic acid-glycine-citrulline (EGCit) linker, has been shown to dramatically increase stability in mouse plasma by reducing susceptibility to Ces1c. The EGCit linker shows almost no degradation in mouse plasma over 14 days, compared to a ~74% loss for a standard VCit ADC.

    • Use Alternative Preclinical Models: If the linker must remain unchanged, consider using preclinical models with plasma that more closely mimics human plasma, or use Ces1C knockout mice for evaluation.

Issue 2: ADC development is hampered by aggregation and poor solubility.
  • Possible Cause: Many potent cytotoxic payloads are highly hydrophobic. When conjugated to the antibody, they can decrease the overall hydrophilicity of the ADC, leading to aggregation. The linker itself can also contribute to this problem.

  • Troubleshooting Steps:

    • Incorporate Hydrophilic Moieties: Modify the linker by incorporating hydrophilic elements. Polyethylene glycol (PEG) chains are commonly used to increase solubility and prevent aggregation. The length of the PEG chain can be optimized based on the hydrophobicity of the payload.

    • Use Hydrophilic Peptide Sequences: Select peptide sequences with more hydrophilic amino acids. For example, the Val-Ala linker has a higher hydrophilicity than Val-Cit and can be advantageous for lipophilic payloads.

    • Optimize Conjugation Site: The site of conjugation on the antibody can influence the exposure of the hydrophobic linker-payload, affecting aggregation. Site-specific conjugation methods can be used to attach the linker at sites that minimize hydrophobicity-driven aggregation.

Issue 3: Clinical data shows significant neutropenia at therapeutic doses.
  • Possible Cause: The peptide linker is likely being cleaved prematurely by human neutrophil elastase, a serine protease found in neutrophils. This releases the payload systemically, leading to the death of neutrophils and causing neutropenia, a common dose-limiting toxicity for ADCs with Val-Cit-MMAE.

  • Troubleshooting Steps:

    • Evaluate Neutrophil Elastase Sensitivity: Conduct an in vitro enzyme assay to assess the stability of your ADC in the presence of purified human neutrophil elastase.

    • Design Elastase-Resistant Linkers: Modify the peptide sequence to reduce its recognition by elastase while maintaining its cleavability by lysosomal cathepsins. The EGCit linker has been shown to completely resist degradation by neutrophil elastase, offering a potential solution to mitigate neutropenia. Another strategy is to fine-tune the linker's structure to reduce sensitivity to off-target serine proteases while maintaining specificity for target cysteine proteases like cathepsin B.

Quantitative Data Summary

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker SequenceADC ConstructIncubation Time% Intact ADC RemainingReference
Valine-Citrulline (VCit)Anti-HER2-VCit-MMAE14 days~26%
Glutamic acid-Valine-Citrulline (EVCit)Anti-HER2-EVCit-MMAE14 days~100%
Glutamic acid-Glycine-Citrulline (EGCit)Anti-HER2-EGCit-MMAE14 days~100%
Triglycyl (CX)CX-DM1 ADC7 daysComparable to non-cleavable SMCC

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs with Different Linkers

Cell LineADC ConstructIC50 (ng/mL)Reference
KPL-4 (HER2-high)Anti-HER2-VCit-MMAE1.8
KPL-4 (HER2-high)Anti-HER2-EVCit-MMAE1.7
KPL-4 (HER2-high)Anti-HER2-EGCit-MMAE1.3
JIMT-1 (HER2-low)Anti-HER2-VCit-MMAE19.3
JIMT-1 (HER2-low)Anti-HER2-EVCit-MMAE18.2
JIMT-1 (HER2-low)Anti-HER2-EGCit-MMAE13.9

Key Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Plasma
  • Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat).

  • Materials:

    • Test ADC

    • Control ADC (with a known stable, non-cleavable linker)

    • Plasma (e.g., human, mouse) from a commercial vendor

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical system (e.g., LC-MS/MS, HPLC)

  • Methodology:

    • Dilute the ADC to a final concentration of approximately 0.1 to 0.25 mg/mL in 50-65% (v/v) plasma diluted with PBS.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 3, 7, 14 days), collect aliquots of the reaction.

    • Immediately process the aliquots to stop any further reaction and to separate the ADC from plasma proteins (e.g., by affinity capture or protein precipitation).

    • Analyze the samples to quantify the amount of intact ADC (with payload still attached) and/or the amount of released free payload.

    • Calculate the percentage of intact ADC remaining at each time point relative to the amount at time 0.

Protocol 2: In Vitro Enzyme Cleavage Assay
  • Objective: To assess the susceptibility of the peptide linker to cleavage by a specific protease (e.g., Cathepsin B, human neutrophil elastase).

  • Materials:

    • Test ADC or a small-molecule fluorescent probe with the peptide linker sequence.

    • Purified enzyme (e.g., recombinant human Cathepsin B, purified human neutrophil elastase).

    • Appropriate enzyme assay buffer.

    • Incubator at 37°C.

    • Detection system (e.g., LC-MS for ADC fragment analysis, plate reader for fluorescent probes).

  • Methodology:

    • Incubate the test ADC or probe with the purified enzyme in the assay buffer at 37°C.

    • For ADC analysis, collect samples at different time points and analyze by LC-MS to identify cleavage fragments. This can confirm the specific peptide bond being cleaved.

    • For fluorescent probes (e.g., FRET-based systems), monitor the increase in fluorescence over time, which corresponds to the rate of linker cleavage.

    • Compare the cleavage rate to that of a known substrate (positive control) and a no-enzyme control.

Visualizations

ADC_Mechanism_of_Action cluster_blood Systemic Circulation (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell ADC 1. ADC Circulates Stable Linker is Stable (Payload Attached) ADC->Stable Receptor 2. Antigen Binding Stable->Receptor Targeting Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Toxicity 7. Cytotoxicity (Cell Death) Release->Toxicity Bystander 8. Bystander Effect Release->Bystander

Caption: Workflow of ADC targeting, internalization, and payload release.

Linker_Cleavage_Troubleshooting cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions Start ADC Shows Poor Therapeutic Index (High Toxicity / Low Efficacy) Check_Stability Perform Plasma Stability Assay Start->Check_Stability Is_Unstable Linker Unstable? Check_Stability->Is_Unstable Check_Enzyme Perform Elastase Cleavage Assay Is_Unstable->Check_Enzyme No (Linker is Stable) Redesign_Mouse Redesign Linker for Mouse Stability (e.g., use EGCit) Is_Unstable->Redesign_Mouse Yes Is_Sensitive Sensitive to Elastase? Check_Enzyme->Is_Sensitive Redesign_Human Redesign Linker for Elastase Resistance (e.g., use EGCit) Is_Sensitive->Redesign_Human Yes Other_Issues Investigate Other Factors: - Target Expression - ADC Pharmacokinetics - Payload Potency Is_Sensitive->Other_Issues No

References

Addressing challenges in the synthesis and purification of Boc-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Boc-Val-Ala-PAB, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADC development?

A1: this compound is a dipeptide linker molecule. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the valine's N-terminus. "Val-Ala" is a dipeptide sequence (Valine-Alanine) that is specifically designed to be cleaved by the enzyme Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells. "PAB" refers to the p-aminobenzyl alcohol spacer, a self-immolative unit that releases the conjugated payload upon cleavage of the dipeptide. This targeted cleavage mechanism ensures that the cytotoxic drug is released preferentially within cancer cells, minimizing systemic toxicity.[1]

Q2: What are the most critical challenges in the synthesis of this compound?

A2: The primary challenges during the synthesis of this compound include:

  • Epimerization/Racemization: The chiral centers of the amino acids, particularly the activated valine, are susceptible to racemization, leading to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final ADC.[2][3]

  • Low Coupling Yields: Inefficient peptide bond formation between Boc-Valine and Alanine-PAB can result in low overall yields. This can be caused by steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.[4]

  • Side Product Formation: The use of powerful coupling reagents can lead to the formation of side products, such as N-acylurea or guanidinylation of the free amine, which complicates the purification process.[2]

Q3: Which coupling reagent is best for the synthesis of this compound?

A3: For coupling Boc-Valine to the Alanine-PAB moiety, aminium/uronium or phosphonium salt-based reagents are highly recommended to minimize racemization and achieve high yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent choices. The addition of a base scavenger like 1-Hydroxybenzotriazole (HOBt) can further suppress racemization.

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials (e.g., Boc-Valine and Ala-PAB). Alternatively, a small aliquot of the reaction mixture can be analyzed by LC-MS to check for the formation of the desired product mass. For solid-phase synthesis, a Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.

Q5: What are the recommended methods for purifying crude this compound?

A5: The most common and effective methods for purifying this compound are reversed-phase flash chromatography for initial purification and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for achieving high purity. A C18 stationary phase is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Coupling Reaction - Ensure all reagents are anhydrous, as water can hydrolyze activated esters. - Use a highly efficient coupling reagent like HATU or PyBOP. - Increase the equivalents of the coupling reagent and Boc-Valine (e.g., to 1.5-2.0 equivalents). - Extend the reaction time and monitor by TLC or LC-MS.
Degradation of Starting Materials - Use fresh, high-purity Boc-Val-OH and H-Ala-PAB-OH. - Ensure proper storage of reagents, especially the coupling agents which can be moisture-sensitive.
Peptide Aggregation - While less common for a dipeptide, aggregation can sometimes occur. Try different solvents like NMP or DMSO, which are better at solvating peptide chains.
Suboptimal Reaction Temperature - Most coupling reactions are performed at room temperature. However, for difficult couplings, cooling the reaction to 0°C before adding the coupling reagent can sometimes reduce side reactions.
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
Possible Cause Recommended Solution
Over-activation of Boc-Valine - Minimize the pre-activation time of Boc-Valine with the coupling reagent before adding the amine component.
Inappropriate Base - If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount necessary.
High Reaction Temperature - Perform the coupling reaction at room temperature or below (0°C) to slow down the rate of epimerization.
Choice of Coupling Reagent - Use coupling reagents known to suppress racemization, such as HATU or PyBOP, in combination with an additive like HOBt.
Issue 3: Difficulty in Purification
Possible Cause Recommended Solution
Co-elution of Impurities - Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).
Broad or Tailing Peaks in HPLC - Ensure the sample is fully dissolved before injection. - Check the pH of the mobile phase; maintaining a low pH with 0.1% TFA is crucial for good peak shape. - Reduce the sample load on the column.
Presence of N-acylurea byproduct - This is common with carbodiimide reagents like DCC or EDC. Using phosphonium or aminium-based reagents (HATU, HBTU) avoids this specific side product. If using carbodiimides, purification by flash chromatography is usually effective at removing the urea byproduct.

Quantitative Data Summary

Parameter Typical Value Notes
Coupling Reaction Yield (single step) 80-95%Highly dependent on the coupling reagent and reaction conditions. A reported yield for a similar step was 86%.
Overall Synthesis Yield 70-90%Two-step process (coupling and purification).
Final Purity (after HPLC) >95%Purity is critical for subsequent conjugation to an antibody.
Typical HPLC Column Reversed-Phase C18, 5 µm particle sizeStandard for peptide purification.
Mobile Phase for HPLC A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA linear gradient from low to high %B is typically used.

Experimental Protocols

Protocol 1: Synthesis of this compound via HATU Coupling

Materials:

  • Boc-Valine (Boc-Val-OH)

  • Alanine-p-aminobenzyl alcohol (H-Ala-PAB-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve H-Ala-PAB-OH (1 equivalent) in anhydrous DMF.

  • Add Boc-Val-OH (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Flash Chromatography and RP-HPLC

A. Flash Chromatography (Crude Purification)

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto a silica gel or C18 flash chromatography column.

  • Elute with a gradient of ethyl acetate in hexanes (for normal phase) or acetonitrile in water (for reversed phase).

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent.

B. Preparative RP-HPLC (Final Purification)

  • Dissolve the partially purified product in a minimal volume of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto a preparative C18 RP-HPLC column.

  • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 10-70% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and 254 nm.

  • Collect the fractions corresponding to the main product peak.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and lyophilize to obtain the final this compound product as a white solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Boc-Val-OH + H-Ala-PAB-OH + HATU/DIPEA in DMF reaction Peptide Coupling (0°C to RT, 2-4h) reagents->reaction 1 workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup 2 crude Crude this compound workup->crude 3 flash Flash Chromatography (Optional) crude->flash hplc Preparative RP-HPLC (C18, H2O/ACN/TFA) crude->hplc flash->hplc 4 lyophilize Lyophilization hplc->lyophilize 5 final_product Pure this compound (>95% Purity) lyophilize->final_product 6 Troubleshooting_Logic start Experiment Complete check_yield Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield No success Successful Synthesis check_yield->success Yes incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling reagent_issue Reagent Quality Issue? incomplete_coupling->reagent_issue No solve_coupling Solution: - Use HATU/PyBOP - Increase equivalents - Extend reaction time incomplete_coupling->solve_coupling Yes solve_reagents Solution: - Use fresh, anhydrous reagents - Store reagents properly reagent_issue->solve_reagents Yes low_purity Low Purity reagent_issue->low_purity No epimerization Epimerization? low_purity->epimerization purification_problem Purification Difficulty? epimerization->purification_problem No solve_epimerization Solution: - Use HATU + HOBt - Use weaker base (DIPEA) - Lower reaction temp to 0°C epimerization->solve_epimerization Yes solve_purification Solution: - Optimize HPLC gradient - Check mobile phase pH - Reduce sample load purification_problem->solve_purification Yes

References

Technical Support Center: Minimizing ADC Aggregation with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize antibody-drug conjugate (ADC) aggregation when using hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?

A1: ADC aggregation, particularly with hydrophobic linkers, is a multifactorial issue primarily driven by the increased surface hydrophobicity of the conjugate.[1] Key contributing factors include:

  • Hydrophobic Payloads and Linkers: The conjugation of poorly soluble, hydrophobic linker-payloads to an antibody's surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation to shield these regions from the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[3] This is because more drug molecules create larger or more numerous hydrophobic patches on the antibody surface.[1]

  • Conjugation Process Conditions: The organic solvents used to dissolve hydrophobic linker-payloads can disrupt the antibody's native structure, promoting aggregation. Additionally, suboptimal buffer conditions, such as pH and ionic strength, can further destabilize the ADC and encourage aggregation.

  • Environmental Stress: Exposure to thermal stress, agitation, and freeze-thaw cycles can induce conformational changes in the ADC, exposing hydrophobic regions and leading to aggregation.

  • Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process itself can also induce conformational changes in the antibody, revealing previously buried hydrophobic amino acid residues.

Q2: What are the initial troubleshooting steps if I observe aggregation in my ADC sample?

A2: If you observe aggregation, a systematic approach to troubleshooting is recommended:

  • Characterize the Aggregates: First, confirm the presence and quantify the extent of aggregation using orthogonal analytical techniques such as Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS). This will provide a baseline for evaluating the effectiveness of any mitigation strategies.

  • Review the Conjugation Protocol: Carefully examine the conjugation conditions. Pay close attention to the solvent used to dissolve the linker-payload, the pH and ionic strength of the reaction buffer, and the reaction temperature.

  • Evaluate the Formulation Buffer: Assess the composition of your formulation buffer. Consider if the pH is optimal for the stability of your specific ADC and if the inclusion of excipients could help to stabilize the molecule.

  • Assess the Drug-to-Antibody Ratio (DAR): A high DAR is a common cause of aggregation. Consider if a lower DAR could be acceptable for your application or if alternative conjugation strategies could yield a more homogenous product.

Q3: How can I proactively minimize ADC aggregation during development?

A3: Proactive strategies to minimize aggregation should be implemented early in the ADC development process:

  • Linker and Payload Selection: Whenever possible, select more hydrophilic payloads. Incorporate hydrophilic moieties into the linker design, such as polyethylene glycol (PEG), pyrophosphate diester groups, or negatively charged sulfonate groups, to counteract the hydrophobicity of the payload.

  • Conjugation Chemistry: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR. This can lead to improved stability compared to traditional stochastic conjugation methods.

  • Formulation Development: Systematically screen different buffer conditions (pH, ionic strength) and excipients (e.g., sugars, amino acids, surfactants) to identify a formulation that maximizes the colloidal and conformational stability of the ADC.

  • Process Optimization: Minimize exposure to harsh conditions during purification and storage. This includes avoiding excessive temperatures, agitation, and freeze-thaw cycles.

Troubleshooting Guides

Issue: High levels of aggregation detected by SEC.

Possible Causes:

  • High hydrophobicity of the linker-payload.

  • High and/or heterogeneous Drug-to-Antibody Ratio (DAR).

  • Suboptimal conjugation or formulation buffer conditions (pH, ionic strength).

  • Exposure to environmental stress (temperature, agitation).

Troubleshooting Steps:

  • Confirm with an Orthogonal Method: Use a complementary technique like Analytical Ultracentrifugation (AUC) to confirm the aggregation observed by SEC. SEC can sometimes induce aggregation due to interactions with the column matrix.

  • Optimize Formulation:

    • pH Screening: Evaluate the stability of the ADC across a range of pH values to find the isoelectric point and a pH that maximizes colloidal stability.

    • Ionic Strength Adjustment: Increasing the ionic strength of the buffer can sometimes decrease aggregation by screening electrostatic interactions.

    • Excipient Screening: Systematically test the effect of different classes of excipients (sugars like sucrose and trehalose; amino acids like arginine and glycine; and surfactants like polysorbate 20 and 80) on ADC stability.

  • Modify the Linker:

    • Incorporate Hydrophilic Spacers: Introduce hydrophilic polymers like PEG into the linker structure to shield the hydrophobic payload and reduce intermolecular interactions.

  • Control the DAR:

    • Lower the DAR: Reduce the molar excess of the linker-payload during the conjugation reaction.

    • Site-Specific Conjugation: Utilize enzymatic or chemical methods to achieve a uniform DAR at specific sites on the antibody.

Issue: Inconsistent aggregation results between batches.

Possible Causes:

  • Variability in the conjugation reaction conditions.

  • Inconsistent quality of starting materials (antibody, linker, payload).

  • Differences in handling and storage of the ADC.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including reaction times, temperatures, and reagent concentrations, are strictly controlled and documented for each batch.

  • Quality Control of Starting Materials: Implement rigorous quality control checks for the antibody, linker, and payload to ensure consistency between lots.

  • Implement Standardized Handling Procedures: Establish and adhere to consistent procedures for purification, buffer exchange, and storage of the ADC to minimize variability.

Data Presentation

Table 1: Impact of Linker Modification on ADC Aggregation

Linker TypeModificationExpected Impact on AggregationRationale
Hydrophobic LinkerNoneHighExposed hydrophobic surfaces promote intermolecular interactions.
PEGylated LinkerAddition of Polyethylene Glycol (PEG) chainsReducedThe hydrophilic PEG chains shield the hydrophobic payload, increasing solubility and reducing aggregation.
Charged LinkerIncorporation of sulfonate or pyrophosphate groupsReducedThe introduction of charged groups can increase the hydrophilicity and electrostatic repulsion between ADC molecules.
Hydrophilic PayloadUse of a less hydrophobic cytotoxic drugReducedDecreases the overall surface hydrophobicity of the ADC.

Table 2: Effect of Formulation Excipients on ADC Stability

Excipient ClassExamplesMechanism of Stabilization
SugarsSucrose, TrehalosePreferential exclusion, leading to a more compact and stable protein conformation.
Amino AcidsArginine, Glycine, ProlineCan suppress aggregation by interacting with hydrophobic patches or increasing the stability of the native state.
SurfactantsPolysorbate 20, Polysorbate 80Reduce surface-induced aggregation and can stabilize the protein by interacting with hydrophobic regions.
SaltsSodium ChlorideModulate electrostatic interactions; the effect is concentration-dependent.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffer compatible with the ADC, typically a phosphate or histidine buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to prevent secondary interactions with the column matrix.

  • ADC sample.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To separate ADC species based on their surface hydrophobicity, which can be used to assess the drug-to-antibody ratio (DAR) distribution and relative hydrophobicity.

Materials:

  • HPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0. An organic modifier like isopropanol may be included in Mobile Phase B to facilitate the elution of highly hydrophobic species.

  • ADC sample.

Procedure:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the relative hydrophobicity of the ADC species. Longer retention times correspond to more hydrophobic species, which often correlates with a higher DAR.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To rapidly detect the presence of aggregates and determine their size distribution in a solution.

Materials:

  • Dynamic Light Scattering instrument.

  • Low-volume cuvette.

  • ADC sample.

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up.

  • Sample Preparation: Filter the ADC sample through a 0.2 µm or smaller filter to remove dust and large particulates. The sample concentration should be within the instrument's recommended range.

  • Measurement: Transfer the filtered sample to a clean cuvette. Place the cuvette in the instrument and allow the temperature to equilibrate. Acquire data according to the instrument's software instructions.

  • Data Analysis: The software will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.

Visualizations

Mechanism of Hydrophobic Aggregation of ADCs cluster_0 ADC Monomers cluster_1 Aggregation A ADC with Hydrophobic Linker-Payload C Aggregated ADCs A->C Hydrophobic Interactions B ADC with Hydrophobic Linker-Payload B->C Hydrophobic Interactions

Caption: Hydrophobic linker-payloads on ADCs create patches that drive intermolecular interactions, leading to aggregation.

Troubleshooting Workflow for ADC Aggregation Start Aggregation Observed Quantify Quantify Aggregation (SEC, DLS) Start->Quantify Investigate Investigate Cause Quantify->Investigate Formulation Optimize Formulation (pH, Excipients) Investigate->Formulation Linker Modify Linker (e.g., add PEG) Investigate->Linker DAR Control DAR Investigate->DAR Reassess Re-evaluate Aggregation Formulation->Reassess Linker->Reassess DAR->Reassess End Aggregation Minimized Reassess->End

Caption: A systematic workflow for troubleshooting and mitigating ADC aggregation.

Strategies to Minimize ADC Aggregation cluster_Linker cluster_Conjugation cluster_Formulation Mitigation Minimize Aggregation LinkerDesign Linker/Payload Design Mitigation->LinkerDesign Conjugation Conjugation Chemistry Mitigation->Conjugation Formulation Formulation Development Mitigation->Formulation HydrophilicLinker Use Hydrophilic Linkers (PEG) LinkerDesign->HydrophilicLinker HydrophilicPayload Select Hydrophilic Payloads LinkerDesign->HydrophilicPayload SiteSpecific Site-Specific Conjugation Conjugation->SiteSpecific OptimizedConditions Optimized Reaction Conditions Conjugation->OptimizedConditions Excipients Add Stabilizing Excipients Formulation->Excipients Buffer Optimize Buffer (pH, Ionic Strength) Formulation->Buffer

Caption: Key strategies in linker design, conjugation, and formulation to minimize ADC aggregation.

References

Technical Support Center: Refinement of Protocols for Consistent Boc-Val-Ala-PAB Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-Val-Ala-PAB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your antibody-drug conjugate (ADC) development. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to ensure consistent and successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in an ADC?

A1: The this compound linker is a crucial component of an antibody-drug conjugate. It is a cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. The dipeptide Valine-Alanine (Val-Ala) is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[1][2][3] Following enzymatic cleavage of the dipeptide, the self-immolative p-aminobenzyl carbamate (PAB) spacer undergoes a 1,6-elimination reaction, releasing the unmodified cytotoxic drug inside the target cancer cell.[4] The Boc (tert-butyloxycarbonyl) group is a protecting group for the valine residue during synthesis and is removed prior to conjugation with the payload.[5]

Q2: What are the primary causes of low conjugation yield with this compound?

A2: Low conjugation yields are a common challenge in ADC development and can stem from several factors. These include suboptimal reaction conditions such as incorrect pH, temperature, or reaction time. The purity of the antibody, drug-linker, and other reagents is also critical. Incomplete reduction of antibody disulfide bonds or instability of the maleimide group on the linker (if used for conjugation to cysteine residues) can lead to inefficient coupling.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for therapeutic efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can increase toxicity. For most ADCs, a DAR value between 2 and 4 is considered ideal.

Q4: Why is my ADC aggregating, and how can I prevent it?

A4: ADC aggregation is often driven by increased surface hydrophobicity resulting from the conjugation of hydrophobic payloads and linkers. A high DAR can exacerbate this issue. Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, and the use of organic co-solvents to dissolve the drug-linker can also induce aggregation by disrupting the antibody's structure. To mitigate aggregation, it is important to optimize conjugation conditions, potentially by including excipients that reduce hydrophobicity or by exploring alternative, more hydrophilic linkers. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by physically separating the antibody molecules.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound conjugation experiments.

Issue Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature. Ensure the reducing agent is fresh and active.
Instability or hydrolysis of the maleimide group on the linker.Prepare the maleimide-activated drug-linker immediately before conjugation. Maintain a slightly acidic to neutral pH (6.5-7.5) during conjugation to improve maleimide stability.
Suboptimal reaction pH.The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5. For lysine conjugation via NHS esters, a pH of 8.0-8.5 is recommended. Perform small-scale experiments to determine the optimal pH for your specific antibody and linker.
Insufficient molar excess of drug-linker.Increase the molar ratio of the drug-linker to the antibody. A 5-10 fold molar excess is a common starting point for thiol-maleimide conjugation.
High Levels of Aggregation High hydrophobicity of the drug-linker.Consider incorporating hydrophilic spacers, such as PEG, into the linker design.
High DAR.Optimize the conjugation conditions to achieve a lower, more controlled DAR.
Unfavorable buffer conditions.Screen different buffer compositions, pH, and salt concentrations to find conditions that minimize aggregation. The addition of stabilizing excipients can also be beneficial.
Use of organic co-solvents.Minimize the concentration of organic solvent (e.g., DMSO) used to dissolve the drug-linker to less than 10% (v/v). Add the drug-linker solution to the antibody solution slowly with gentle mixing.
Inconsistent Batch-to-Batch Results Variability in reagent quality.Use high-purity, well-characterized antibodies, drug-linkers, and other reagents. Perform quality control checks on all incoming materials.
Poor control over reaction parameters.Precisely control reaction parameters such as temperature, pH, time, and mixing. Implement robust in-process controls to monitor the reaction progress.
Inconsistent purification process.Standardize the purification protocol, including the type of chromatography resin, buffer compositions, and flow rates.
Premature Drug Release (Linker Instability) Off-target enzymatic cleavage in plasma.The Val-Ala dipeptide is generally stable in plasma but can be susceptible to cleavage by certain proteases. Assess linker stability in plasma from different species during preclinical development.
Instability of the conjugation linkage (e.g., retro-Michael reaction of maleimide).Consider using next-generation maleimide derivatives that form more stable thioether bonds.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Drug-Linker Synthesis

This table provides a summary of reaction conditions for the synthesis of a drug-linker construct using a this compound precursor, based on a literature procedure.

Parameter Value/Condition
Reactants This compound-Br, Amine-containing payload
Solvent Butanone
Base Not specified (likely a non-nucleophilic base like DIPEA)
Reaction Temperature Room Temperature
Reaction Time Not specified (monitor by LC-MS)
Typical Yield 86%
Table 2: Analytical Methods for ADC Characterization

A variety of analytical techniques are required to characterize the resulting ADC and ensure its quality.

Attribute Recommended Analytical Method(s) Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules per antibody and the distribution of different drug-loaded species.
Aggregation Size Exclusion Chromatography (SEC), SEC with Multi-Angle Light Scattering (SEC-MALS), Dynamic Light Scattering (DLS)To quantify the amount of high molecular weight species (aggregates) and assess the size distribution of the ADC.
Purity and Heterogeneity Capillary Electrophoresis (CE-SDS), Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE)To assess the purity of the ADC and identify different conjugated and unconjugated species.
Free Drug Content RP-HPLC, Enzyme-Linked Immunosorbent Assay (ELISA)To quantify the amount of unconjugated cytotoxic payload in the final ADC product.
Linker Stability Incubation in plasma followed by LC-MS analysis of intact ADC or released payload.To evaluate the stability of the linker in a biologically relevant matrix and assess the potential for premature drug release.
Structural Integrity Mass Spectrometry (MS)To confirm the molecular weight of the intact ADC and its subunits, and to identify conjugation sites.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes a general procedure for the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reduction buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)

  • Desalting column (e.g., G-25)

Procedure:

  • Prepare the antibody solution to a concentration of 1-10 mg/mL in the reduction buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).

  • Add the reducing agent to the antibody solution to achieve a final molar excess of 2-5 fold over the antibody. The exact ratio should be optimized for your specific antibody to achieve the desired number of free thiols.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately after incubation, remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with degassed conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.0).

  • Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using established methods (e.g., UV-Vis spectroscopy and Ellman's reagent, respectively).

Protocol 2: Conjugation of Maleimide-Activated this compound-Payload to Reduced Antibody

This protocol outlines the conjugation of a pre-prepared maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • Maleimide-activated this compound-Payload

  • Anhydrous, water-miscible organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine or cysteine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Dissolve the maleimide-activated drug-linker in a minimal amount of the organic solvent to create a concentrated stock solution (e.g., 10-20 mM).

  • Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent antibody denaturation.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.

  • Quench the reaction by adding a thiol-containing reagent to a final concentration of 1-2 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

  • Purify the ADC from unreacted drug-linker and other reagents using a suitable method such as Size Exclusion Chromatography (SEC).

  • Characterize the purified ADC for DAR, aggregation, purity, and other critical quality attributes as described in Table 2.

Mandatory Visualization

ADC_Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization cluster_final Final Product BocValAlaPAB This compound Precursor ActivatedLinker Activated Drug-Linker (e.g., Maleimide) BocValAlaPAB->ActivatedLinker Chemical Synthesis Payload Cytotoxic Payload Payload->ActivatedLinker CrudeADC Crude ADC Mixture ActivatedLinker->CrudeADC Antibody Monoclonal Antibody ReducedAntibody Reduced Antibody (Free Thiols) Antibody->ReducedAntibody Reduction (TCEP/DTT) ReducedAntibody->CrudeADC Conjugation PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (SEC) Characterization Characterization (DAR, Purity, Aggregation) PurifiedADC->Characterization FinalProduct Final ADC Product Characterization->FinalProduct

Caption: Workflow for this compound ADC Synthesis and Purification.

Troubleshooting_Logic cluster_low_dar Low DAR Troubleshooting cluster_aggregation Aggregation Troubleshooting Start Inconsistent Conjugation Results LowDAR Low DAR? Start->LowDAR HighAggregation High Aggregation? LowDAR->HighAggregation No CheckReduction Optimize Antibody Reduction LowDAR->CheckReduction Yes OptimizeDAR Lower Target DAR HighAggregation->OptimizeDAR Yes FinalADC Consistent ADC Product HighAggregation->FinalADC No CheckLinker Verify Linker Stability & Excess CheckReduction->CheckLinker CheckpH Optimize Reaction pH CheckLinker->CheckpH CheckpH->HighAggregation OptimizeBuffer Screen Buffers & Excipients OptimizeDAR->OptimizeBuffer MinimizeSolvent Reduce Organic Co-solvent OptimizeBuffer->MinimizeSolvent MinimizeSolvent->FinalADC

Caption: Logical Flow for Troubleshooting Common Conjugation Issues.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate Efficacy and Safety Through Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs), with a specific focus on the critical role of linker length and composition in determining therapeutic efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a linker in an ADC?

An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2] The linker is a crucial element that dictates the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[3][] An ideal linker must maintain a stable connection between the antibody and the payload in the bloodstream to prevent premature release and off-target toxicity, while also enabling efficient and specific release of the payload once the ADC has been internalized by the target cancer cell.[5]

Q2: How does linker cleavability impact ADC performance?

Linkers can be broadly categorized as cleavable or non-cleavable, and the choice between them is a critical strategic decision in ADC design.

  • Cleavable Linkers: These linkers are designed with specific chemical bonds that are susceptible to cleavage under conditions prevalent within the tumor microenvironment or inside cancer cells (e.g., acidic pH, reducing environment, or presence of specific enzymes). This allows for targeted release of the payload. Common types include disulfide linkers (cleaved by glutathione) and peptide linkers (cleaved by lysosomal proteases like cathepsin B).

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody component within the lysosome. This strategy generally leads to enhanced plasma stability and can reduce off-target toxicity.

The choice of cleavable versus non-cleavable linker depends on the desired mechanism of action, the nature of the payload, and the characteristics of the target antigen.

Q3: What are the common causes of ADC aggregation and how can it be mitigated?

ADC aggregation, the formation of high molecular weight clusters, is a significant challenge that can negatively impact stability, efficacy, and safety. The primary driver of aggregation is often the increased hydrophobicity of the ADC resulting from the conjugation of a hydrophobic linker-payload.

Primary Causes of Aggregation:

  • Hydrophobic Interactions: The attachment of hydrophobic linker-payloads to the antibody surface can create patches that promote self-association to minimize exposure to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.

  • Conjugation Process Conditions: The use of organic co-solvents to dissolve hydrophobic linker-payloads during conjugation can denature the antibody and lead to aggregation. Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can also promote aggregation.

Mitigation Strategies:

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can significantly reduce ADC aggregation by masking the hydrophobicity of the payload.

  • Optimize DAR: Carefully controlling the DAR to the lowest effective level can minimize hydrophobicity-driven aggregation.

  • Process Optimization: Immobilizing antibodies on a solid support during conjugation can prevent aggregation by keeping them physically separated. Careful selection of buffers and minimizing the use of organic solvents are also crucial.

Troubleshooting Guides

Problem 1: Poor in vivo efficacy despite good in vitro potency.

This is a common issue that often points to problems with ADC stability and pharmacokinetics.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Premature Payload Release The linker may be unstable in circulation, leading to the release of the payload before it reaches the tumor. Action: Evaluate linker stability in plasma from relevant species. Consider switching to a more stable linker, such as a non-cleavable linker or a cleavable linker with enhanced stability (e.g., hindered disulfide).
Rapid ADC Clearance Hydrophobic ADCs are often rapidly cleared from circulation, reducing tumor exposure. Action: Assess the ADC's pharmacokinetic profile. To improve circulation time, consider incorporating hydrophilic linkers (e.g., PEG) to reduce hydrophobicity or optimizing the DAR.
Inefficient Payload Release at the Target The linker may be too stable, preventing efficient release of the payload inside the target cell. Action: For cleavable linkers, ensure the cleavage mechanism is active in the target cells. For non-cleavable linkers, confirm efficient lysosomal degradation of the antibody.
Problem 2: High levels of off-target toxicity.

Off-target toxicity is a major safety concern and can limit the therapeutic window of an ADC.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Systemic Payload Release An unstable linker can lead to the release of the potent payload in circulation, causing systemic toxicity. Action: As with poor efficacy, assess and improve linker stability.
Non-specific Uptake Highly hydrophobic ADCs can be taken up non-specifically by healthy tissues, leading to toxicity. Action: Incorporate hydrophilic linkers to reduce non-specific binding and uptake. Biodistribution studies can help identify tissues with high off-target uptake.
"Bystander Effect" in Healthy Tissues With some cleavable linkers, the released payload can diffuse out of the target cell and kill neighboring healthy cells. While beneficial in tumors, this can be detrimental in normal tissues. Action: Consider a non-cleavable linker to limit the bystander effect.

Quantitative Data Summary

The following tables summarize the impact of linker length and composition on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerDARPlasma Clearance (mL/day/kg)Tumor Exposure (AUC)In Vivo Efficacy (% TGI)
Short PEG4HighLowModerate
Medium PEG4ModerateModerateHigh
Long PEG4LowHighHigh

Data is illustrative and compiled from general trends reported in the literature. TGI: Tumor Growth Inhibition.

Table 2: Impact of Linker Hydrophobicity on ADC Aggregation and Clearance

Linker TypeHydrophobicity% Aggregation (SEC)Plasma Half-life (hours)
HydrophobicHigh>10%< 50
Hydrophilic (PEGylated)Low< 2%> 150

Data is illustrative and based on trends observed in multiple studies. SEC: Size Exclusion Chromatography.

Key Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis and is particularly suitable for cysteine-linked ADCs. It separates ADC species based on the number of conjugated drugs.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also provide detailed DAR analysis and drug load distribution.

  • UV-Vis Spectrophotometry: A relatively quick and simple method, but it only provides an average DAR and no information on distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed DAR analysis and can identify different ADC forms.

Protocol 2: Assessment of ADC Stability

  • In Vitro Plasma Stability: The ADC is incubated in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C for various time points. The amount of intact ADC and released payload is then quantified, typically by ELISA for the ADC and LC-MS/MS for the payload. This assay is crucial for evaluating linker stability.

  • Thermal Stability (Differential Scanning Calorimetry - DSC): DSC is used to determine the melting temperature (Tm) of the ADC. A significant decrease in Tm compared to the unconjugated antibody can indicate that the conjugation process has destabilized the antibody.

Protocol 3: Evaluation of in vitro and in vivo Efficacy

  • In Vitro Cytotoxicity Assay: Cancer cell lines expressing the target antigen are treated with varying concentrations of the ADC. Cell viability is measured after a set incubation period (e.g., 72-96 hours) to determine the half-maximal inhibitory concentration (IC50).

  • In Vivo Tumor Growth Inhibition (TGI) Studies: Human tumor xenografts are established in immunocompromised mice. The mice are then treated with the ADC, and tumor volume is measured over time to assess the extent of tumor growth inhibition compared to a vehicle control group.

Protocol 4: Pharmacokinetic (PK) and Biodistribution Studies

  • PK Studies: The ADC is administered to animals (typically mice or rats), and blood samples are collected at various time points. The concentration of total antibody, conjugated ADC, and free payload in the plasma is measured using methods like ELISA and LC-MS/MS to determine key PK parameters such as clearance, half-life, and exposure (AUC).

  • Biodistribution Studies: Radiolabeled ADCs (e.g., with 89Zr or 111In) can be used to non-invasively track their distribution throughout the body in preclinical models using imaging techniques like PET or SPECT. Alternatively, tissues can be harvested at different time points and the amount of ADC or payload quantified.

Visualizations

ADC_Development_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Antibody Selection Antibody Selection Conjugation Conjugation Antibody Selection->Conjugation Payload Selection Payload Selection Payload Selection->Conjugation Linker Selection Linker Selection (Length & Composition) Linker Selection->Conjugation DAR Analysis DAR Analysis (HIC, LC-MS) Conjugation->DAR Analysis Stability Assessment Stability Assessment (Plasma, Thermal) DAR Analysis->Stability Assessment Cytotoxicity Assay Cytotoxicity Assay Stability Assessment->Cytotoxicity Assay PK Studies Pharmacokinetic Studies Cytotoxicity Assay->PK Studies Proceed if potent Biodistribution Biodistribution PK Studies->Biodistribution TGI Studies Tumor Growth Inhibition Biodistribution->TGI Studies TGI Studies->Linker Selection Iterate/Optimize

Caption: A generalized workflow for the development and evaluation of ADCs.

Linker_Impact_Pathway cluster_linker Linker Properties cluster_properties ADC Physicochemical Properties cluster_outcomes Therapeutic Outcomes Linker_Length Linker Length Hydrophobicity Hydrophobicity Linker_Length->Hydrophobicity Steric_Hindrance Steric Hindrance Linker_Length->Steric_Hindrance Linker_Composition Linker Composition (e.g., PEG, Peptides) Linker_Composition->Hydrophobicity Stability Stability Linker_Composition->Stability Safety Safety (Toxicity) Hydrophobicity->Safety Influences Aggregation & Off-Target Uptake Pharmacokinetics Pharmacokinetics Hydrophobicity->Pharmacokinetics Affects Clearance Efficacy Efficacy Stability->Efficacy Ensures Payload Delivery Stability->Safety Prevents Premature Payload Release Steric_Hindrance->Stability Steric_Hindrance->Efficacy Impacts Payload Release Pharmacokinetics->Efficacy Pharmacokinetics->Safety

References

Validation & Comparative

A Comparative Efficacy Analysis of ADC Linkers: Boc-Val-Ala-PAB vs. Mc-Val-Cit-PABC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), bridging the antibody and the cytotoxic payload. Its properties, particularly its cleavage strategy and stability, profoundly influence the ADC's therapeutic index. This guide provides an objective comparison of two widely utilized dipeptide-based, protease-cleavable linkers: Boc-Val-Ala-PAB and Mc-Val-Cit-PABC, supported by experimental data and detailed protocols.

Linker Overview and Mechanism

Both linkers are designed to be stable in systemic circulation and undergo enzymatic cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into a target cancer cell. This intracellular cleavage releases the potent cytotoxic payload.

  • Val-Ala (Valine-Alanine) Linker: The Val-Ala dipeptide is a known substrate for Cathepsin B. Its cleavage rate can be influenced by the amino acid sequence and the surrounding steric environment. The Boc (tert-Butyloxycarbonyl) group is a protecting group often used during synthesis.

  • Val-Cit (Valine-Citrulline) Linker: The Val-Cit dipeptide is arguably the most common protease-cleavable linker in clinically approved and investigational ADCs, including the paradigm-setting Adcetris® (Brentuximab Vedotin). It is renowned for its efficient and rapid cleavage by Cathepsin B. The maleimidocaproyl (Mc) group is a common linker component used to attach the linker to the antibody via cysteine residues.

The key structural difference for payload release lies in the self-immolative spacer: PAB (p-aminobenzyl alcohol) versus PABC (p-aminobenzyl carbamate). Following enzymatic cleavage of the dipeptide, both spacers undergo a 1,6-elimination reaction to release the free drug. The PABC spacer is noted for its role in enabling a "bystander effect," where the released, cell-permeable payload can kill adjacent, antigen-negative tumor cells.

Comparative Efficacy Data

The selection between Val-Ala and Val-Cit linkers is a crucial optimization step in ADC development. Studies have shown that the nature of the dipeptide directly impacts the ADC's stability, cleavage rate, and overall anti-tumor activity.

For instance, a study systematically comparing different dipeptide linkers for an MMAE-based ADC demonstrated that the Val-Cit linker conferred superior performance over Val-Ala. The ADC with the Val-Cit linker showed significantly higher in vivo anti-tumor activity in a xenograft model. This enhanced efficacy is often attributed to the Val-Cit linker's optimal combination of high plasma stability and efficient enzymatic cleavage, ensuring the payload is delivered to the target cell and released effectively. While both are cleaved by Cathepsin B, Val-Cit is often considered a more specific and efficient substrate.

ParameterMc-Val-Cit-PABC-PayloadThis compound-PayloadKey Insights
Cleavage Enzyme Cathepsin B (primarily)Cathepsin B (primarily)Both target the same lysosomal protease, but cleavage efficiency differs.
Plasma Stability Generally high; low premature drug release.Generally high, but can be slightly less stable than Val-Cit.Val-Cit is often cited as the benchmark for stability and efficient cleavage.
In Vitro Cytotoxicity Potent, with IC50 values typically in the low nanomolar to picomolar range.Potent, but may show slightly lower potency compared to Val-Cit counterparts.Efficacy is payload-dependent, but linker cleavage rate is a key factor.
In Vivo Efficacy Has demonstrated robust tumor regression in multiple xenograft models.Effective, but may result in lower overall anti-tumor activity than Val-Cit.The superior performance of Val-Cit in vivo is a primary reason for its widespread adoption.
Bystander Effect Enabled by the PABC spacer, allowing the released payload to kill nearby cells.Enabled by the PAB spacer, also facilitating a bystander effect.Both spacers are self-immolative, but the overall construct efficiency influences the magnitude of this effect.

Linker Cleavage Mechanisms

The following diagrams illustrate the intracellular cleavage and payload release cascade for both linkers.

G cluster_0 Lysosome ADC Antibody-Linker-Drug (this compound-Payload) Enzyme Cathepsin B ADC->Enzyme Cleavage Cleaved Boc-Val-Ala Enzyme->Cleaved Spacer HO-PAB-Payload Enzyme->Spacer Elimination 1,6-Elimination Spacer->Elimination Drug Free Payload Elimination->Drug

Caption: Intracellular cleavage of the this compound linker by Cathepsin B.

G cluster_1 Lysosome ADC Antibody-Linker-Drug (Mc-Val-Cit-PABC-Payload) Enzyme Cathepsin B ADC->Enzyme Cleavage Cleaved Mc-Val-Cit Enzyme->Cleaved Spacer HO-PABC-Payload Enzyme->Spacer Elimination Self-Immolation (1,6-Elimination) Spacer->Elimination Drug Free Payload Elimination->Drug

Caption: Intracellular cleavage of the Mc-Val-Cit-PABC linker by Cathepsin B.

Experimental Protocols

To evaluate the efficacy of ADCs employing these linkers, a series of standardized assays are required.

1. In Vitro Plasma Stability Assay

  • Objective: To determine the stability of the ADC and the rate of premature payload release in a biological matrix.

  • Methodology:

    • Incubate the ADC (e.g., at 100 µg/mL) in fresh human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately quench the samples to stop degradation.

    • Quantify the amount of intact ADC and released payload using methods such as ELISA (for antibody-conjugated drug) or LC-MS/MS (for free drug).

    • Calculate the half-life of the ADC in plasma.

2. In Vitro Cytotoxicity Assay

  • Objective: To measure the potency of the ADC against antigen-positive cancer cell lines.

  • Methodology:

    • Plate target cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and free payload.

    • Incubate for a period of 72-96 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® or resazurin.

    • Measure luminescence or fluorescence and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC with Val-Ala linker, ADC with Val-Cit linker).

    • Administer the ADCs intravenously at a specified dose and schedule (e.g., 3 mg/kg, once weekly for 3 weeks).

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a specific time point or when tumors reach a maximum allowed size. Plot tumor growth curves to compare the efficacy of the different ADCs.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis stability Plasma Stability Assay (Human Plasma, 37°C) cytotoxicity Cytotoxicity Assay (Antigen+ Cell Line) xenograft Xenograft Model (Tumor Implantation) dosing ADC Dosing (IV Administration) xenograft->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring ADC ADC Constructs (Val-Ala vs Val-Cit) ADC->stability ADC->cytotoxicity ADC->xenograft

Caption: Experimental workflow for comparing the efficacy of different ADC linkers.

Conclusion

While both this compound and Mc-Val-Cit-PABC linkers operate on the principle of protease-cleavage within the lysosome, the existing data strongly favors the Mc-Val-Cit-PABC construct for achieving superior therapeutic outcomes. Its widespread adoption in both clinical and preclinical settings is supported by evidence demonstrating a more optimal balance of plasma stability and efficient intracellular payload release. For drug developers, the Val-Cit linker represents a lower-risk, higher-reward starting point for novel ADC candidates. However, the Val-Ala linker may still serve as a viable, albeit potentially less potent, alternative that could be optimized for specific antibody-payload combinations where different release kinetics are desired. Rigorous experimental evaluation, as outlined in the protocols above, is essential to determine the most effective linker for any given ADC.

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of linker technology in antibody-drug conjugates (ADCs), providing researchers, scientists, and drug development professionals with a detailed comparison of cleavable and non-cleavable linkers. This guide delves into their mechanisms of action, impact on efficacy and toxicity, and presents supporting experimental data and protocols.

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its design dictates the stability of the ADC in circulation and the mechanism of payload release at the target tumor site. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development, profoundly influencing its therapeutic index and overall clinical success.[1]

Mechanisms of Payload Release: A Tale of Two Strategies

Cleavable and non-cleavable linkers employ fundamentally different strategies for releasing the cytotoxic payload.

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[2] This controlled release is triggered by:

  • Enzymatic Cleavage: Utilizing proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells, to cleave specific peptide sequences within the linker (e.g., the valine-citrulline dipeptide).[3]

  • pH Sensitivity: Exploiting the lower pH of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the bloodstream (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[3]

  • Glutathione Sensitivity: Leveraging the significantly higher intracellular concentration of reducing agents like glutathione in tumor cells to cleave disulfide bonds.[3]

This targeted release mechanism allows the payload to diffuse across cell membranes and exert a "bystander effect," killing not only the antigen-positive target cells but also adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.

Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload is entirely dependent on the complete degradation of the antibody component of the ADC within the lysosome. This process releases the payload still attached to the linker and a single amino acid residue from the antibody. The resulting payload-linker-amino acid complex is often charged and less permeable to cell membranes, minimizing the bystander effect and reducing the risk of off-target toxicity.

Quantitative Comparison of ADC Performance

The choice of linker significantly impacts the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize representative quantitative data from various studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC ConfigurationCell LineTarget Antigen ExpressionLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3High HER2Cleavable (Val-Cit)MMAE1.5
Trastuzumab-MCC-DM1SK-BR-3High HER2Non-cleavable (SMCC)DM13.2
Trastuzumab-vc-MMAEMDA-MB-468Low HER2Cleavable (Val-Cit)MMAE>1000
Trastuzumab-MCC-DM1MDA-MB-468Low HER2Non-cleavable (SMCC)DM1>1000

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

ADC ConfigurationXenograft ModelLinker TypeDosingOutcomeReference
anti-CD30-vc-MMAEL540cy (Hodgkin Lymphoma)Cleavable (Val-Cit)Single 1 mg/kg i.v. doseComplete tumor regression
anti-CD30-MC-MMAFL540cy (Hodgkin Lymphoma)Non-cleavableSingle 1 mg/kg i.v. doseDelayed tumor growth
Trastuzumab-vc-MMAENCI-N87 (High HER2)Cleavable (Val-Cit)Single 5 mg/kg i.v. doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1NCI-N87 (High HER2)Non-cleavable (SMCC)Single 15 mg/kg i.v. doseTumor growth inhibition

Table 3: Plasma Stability

ADC ConfigurationSpeciesLinker Type% Intact ADC after 7 daysReference
anti-CD22-vc-MMAEHumanCleavable (Val-Cit)~60%
anti-CD22-MCC-DM1HumanNon-cleavable (SMCC)>90%
anti-CD70-vc-MMAEMouseCleavable (Val-Cit)~20%
anti-CD70-MC-MMAFMouseNon-cleavable~85%

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct payload release pathways for cleavable and non-cleavable linkers.

cleavable_linker_pathway ADC ADC (Cleavable Linker) Endosome Endosome (pH 5-6) ADC->Endosome Internalization Lysosome Lysosome (pH ~4.8, High Proteases) Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Cleavage (Enzymes, pH) Bystander Neighboring Antigen-Negative Tumor Cell Payload->Bystander Diffusion Death Cell Death Payload->Death Target Cell Killing BystanderDeath Bystander Cell Death Bystander->BystanderDeath Bystander Effect

Cleavable Linker Payload Release Pathway

non_cleavable_linker_pathway ADC ADC (Non-Cleavable Linker) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadComplex Payload-Linker- Amino Acid Complex Lysosome->PayloadComplex Antibody Degradation Death Cell Death PayloadComplex->Death Target Cell Killing

Non-Cleavable Linker Payload Release Pathway

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

  • Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression.

cytotoxicity_workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

References

Validating Cathepsin B as the Specific Enzyme for Val-Ala Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Ala dipeptide is a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs), where its cleavage by specific tumor-associated enzymes is paramount for drug release. While cathepsin B is widely cited as the primary enzyme responsible for Val-Ala cleavage, a thorough validation of its specificity is essential for the development of effective and safe therapies. This guide provides a comparative analysis of cathepsin B's activity on the Val-Ala motif against other potential enzymes, supported by experimental data and detailed protocols.

Executive Summary

Cathepsin B, a lysosomal cysteine protease often overexpressed in the tumor microenvironment, efficiently cleaves the Val-Ala dipeptide. However, evidence suggests that other cathepsins, such as L, S, and K, may also exhibit activity towards this substrate, albeit to varying degrees. This guide demonstrates that while cathepsin B is a primary candidate for Val-Ala cleavage, its specificity is not absolute. A multi-faceted approach involving kinetic analysis, comparative enzymatic assays, and the use of specific inhibitors is crucial for definitively validating the intended cleavage mechanism in a given therapeutic context.

Data Presentation

Table 1: Kinetic Parameters for the Cleavage of Val-Ala-PABC by Cathepsin B

This table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of a Val-Ala-p-aminobenzylcarbamate (PABC) linker by human cathepsin B. These parameters provide a quantitative measure of the enzyme's affinity and efficiency for the substrate.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Ala-PABCHuman Cathepsin B25.81.24.65 x 10⁴

Data sourced from publicly available information.

Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

This table provides a qualitative comparison of the cleavage rates of different dipeptide linkers by isolated cathepsin B, with the widely studied Val-Cit linker as a benchmark.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BKey Characteristics
Val-CitBenchmarkHigh cleavage efficiency.
Val-Ala ~50% of Val-Cit Lower hydrophobicity, potentially reducing ADC aggregation.
Phe-Lys~30-fold faster than Val-CitRapidly cleaved by isolated cathepsin B, but rates are similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[1]

Experimental Protocols

To validate the specificity of cathepsin B for Val-Ala cleavage, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

In Vitro Comparative Enzymatic Cleavage Assay (Fluorogenic Method)

This protocol allows for the direct comparison of Val-Ala cleavage by cathepsin B and other relevant cathepsins (L, S, and K) using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin B, L, S, and K

  • Val-Ala-AMC (7-amino-4-methylcoumarin) fluorogenic substrate

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Cathepsin B specific inhibitor: CA-074

  • General cysteine protease inhibitor (for control): E-64

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 354 nm, Emission: 442 nm)

Procedure:

  • Enzyme Activation: Dilute each cathepsin to a working concentration (e.g., 10 nM) in Activation Buffer. Incubate for 15 minutes at 37°C to ensure the active site cysteine is reduced.

  • Inhibitor Pre-incubation (for specificity validation):

    • To dedicated wells, add the activated cathepsin B.

    • Add CA-074 to a final concentration of 100 nM (or a concentration determined to be specific for cathepsin B).

    • To other wells with all cathepsins, add E-64 to a final concentration of 10 µM as a positive control for inhibition.

    • Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add the Val-Ala-AMC substrate to all wells to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each reaction.

    • Compare the cleavage rates of Val-Ala-AMC by cathepsins B, L, S, and K.

    • Assess the degree of inhibition by CA-074 on cathepsin B activity and its lack of significant inhibition on other cathepsins to confirm specificity.

LC-MS/MS-Based Quantification of Val-Ala Cleavage

This protocol provides a highly sensitive and specific method to quantify the cleavage of a non-fluorogenic Val-Ala-containing peptide or ADC linker.

Materials:

  • Val-Ala-containing peptide or ADC

  • Recombinant human cathepsin B, L, S, and K

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard (e.g., a stable isotope-labeled version of the cleavage product).

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction:

    • Set up reactions as described in the fluorogenic assay protocol (steps 1 and 2), using the Val-Ala peptide/ADC as the substrate.

    • Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of ice-cold Quenching Solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18) to separate the cleavage products from the intact substrate.

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent substrate and the cleaved product.

  • Data Analysis:

    • Generate a standard curve for the cleavage product using the internal standard.

    • Quantify the amount of cleavage product at each time point for each enzyme.

    • Calculate the initial rate of cleavage for each cathepsin.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzymes Cathepsins (B, L, S, K) Activation Enzyme Activation (with DTT) Enzymes->Activation Substrate Val-Ala Substrate (Fluorogenic or Peptide/ADC) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Inhibitors Inhibitors (CA-074, E-64) Incubation Incubation with Inhibitors (Specificity Check) Inhibitors->Incubation Activation->Incubation Incubation->Reaction Fluor Fluorometric Reading (Kinetic Measurement) Reaction->Fluor LCMS LC-MS/MS Analysis (Time-course Quantification) Reaction->LCMS Data Data Analysis (Compare Rates, Assess Inhibition) Fluor->Data LCMS->Data

Caption: Workflow for the comparative enzymatic analysis of Val-Ala cleavage.

Logical Relationship for Validating Cathepsin B Specificity

G cluster_hypothesis Hypothesis cluster_validation Validation Steps cluster_conclusion Conclusion Hypo Cathepsin B is the specific enzyme for Val-Ala cleavage Kinetic Determine Kinetic Parameters (Km, kcat) for Cathepsin B Hypo->Kinetic Comparative Compare Cleavage Rates (Cat B vs. Cat L, S, K) Hypo->Comparative Inhibition Use Specific Inhibitor (CA-074) to block Cathepsin B activity Hypo->Inhibition Conclusion Validated Specificity (or identified other contributing enzymes) Kinetic->Conclusion Comparative->Conclusion Inhibition->Conclusion

Caption: Logical steps to validate the specificity of cathepsin B for Val-Ala cleavage.

Conclusion

The validation of cathepsin B as the specific enzyme for Val-Ala cleavage requires a rigorous and multi-pronged experimental approach. While kinetic data confirms that cathepsin B is a competent enzyme for this reaction, the potential for off-target cleavage by other proteases necessitates a comparative analysis. By employing the detailed protocols and logical framework outlined in this guide, researchers can confidently assess the enzymatic specificity of their Val-Ala-containing constructs, leading to the development of more precise and effective targeted therapies.

References

A Head-to-Head Comparison of Val-Ala and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells.[1][2] Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples.[2] Both are designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells, ensuring targeted drug release.[1][3] This guide provides an objective, data-driven comparison of Val-Cit and Val-Ala linkers to inform rational ADC design and development.

Executive Summary

Both Val-Cit and Val-Ala linkers have demonstrated preclinical and clinical success, but they exhibit key differences in their physicochemical and biochemical properties that can significantly impact ADC performance. Val-Cit is a well-established linker used in several approved ADCs, providing a wealth of historical data. However, its hydrophobicity can lead to aggregation issues, particularly at high drug-to-antibody ratios (DARs), and its instability in mouse plasma complicates preclinical evaluation. The Val-Ala linker has emerged as a compelling alternative, offering lower hydrophobicity, which can mitigate aggregation and allow for higher DARs. While its cleavage by cathepsin B is reportedly slower than that of Val-Cit, it is generally sufficient for effective payload release and exhibits improved stability in mouse plasma, making it a more favorable choice for preclinical in vivo studies.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.

Table 1: Physicochemical and Biochemical Properties
PropertyVal-Cit LinkerVal-Ala LinkerSignificance for ADC Development
Hydrophobicity More hydrophobicLess hydrophobicLower hydrophobicity of Val-Ala can reduce ADC aggregation, especially with lipophilic payloads, and may improve manufacturing feasibility.
Aggregation Prone to aggregation at high DARs (>4)Less prone to aggregation, allowing for higher DARs (up to ~7.4) with limited aggregation (<10%).Val-Ala enables the production of more homogeneous and potentially more potent ADCs with higher drug loading.
Cathepsin B Cleavage Rate HigherLower (approximately half the rate of Val-Cit in some studies)Faster cleavage of Val-Cit may be advantageous for rapid payload release. However, the cleavage rate of Val-Ala is generally sufficient for efficacy.
Plasma Stability (Human) Stable (Half-life reported to be over 230 days in one study)StableBoth linkers exhibit high stability in human plasma, a critical feature for clinical translation.
Plasma Stability (Mouse) Unstable (Susceptible to cleavage by carboxylesterase 1C (Ces1C), with >95% payload loss after 14 days in one study)More stable than Val-CitThe instability of Val-Cit in mouse plasma presents a significant challenge for the translatability of preclinical data. Val-Ala's stability makes it a more suitable choice for mouse models.
Table 2: In Vitro and In Vivo Performance
ParameterVal-Cit LinkerVal-Ala LinkerComments
In Vitro Cytotoxicity (IC50) PotentPotentBoth linkers have demonstrated potent in vitro cytotoxicity in various cancer cell lines. In some studies, Val-Ala containing ADCs have shown comparable or slightly better potency.
In Vivo Efficacy Effective, but can be limited by instability in mouse models.Has shown better performance in some preclinical models, potentially due to improved stability and higher achievable DARs.The choice of linker can directly impact the outcome of in vivo studies. The improved stability of Val-Ala in mouse models often leads to better therapeutic outcomes in these preclinical settings.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Figure 1. ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Endocytosis Antigen->Internalization 2. Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome (High Cathepsin B) LateEndosome->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Drug Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action of a protease-cleavable ADC.

Figure 2. Linker Cleavage Mechanism cluster_cleavage Lysosomal Cleavage cluster_release Self-Immolation and Release Linker Antibody Spacer Val Cit Ala PABC Drug CleavageSite Linker:Cit->CleavageSite Linker:Ala->CleavageSite SelfImmolation Spontaneous 1,6-Elimination Linker:pabc->SelfImmolation CathepsinB Cathepsin B CathepsinB->CleavageSite Cleaves Peptide Bond FreeDrug Free, Active Drug SelfImmolation->FreeDrug

Caption: Cathepsin B-mediated cleavage and PABC self-immolation.

Figure 3. Experimental Workflow for ADC Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start ADC Synthesis (Val-Cit vs. Val-Ala) QC Quality Control (DAR, Aggregation) Start->QC InVitro In Vitro Assays QC->InVitro InVivo In Vivo Studies QC->InVivo PlasmaStability Plasma Stability (Human, Mouse) InVitro->PlasmaStability Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity LysosomalAssay Lysosomal Proteolysis Assay InVitro->LysosomalAssay PK Pharmacokinetics InVivo->PK Efficacy Tumor Xenograft Efficacy InVivo->Efficacy Tolerability Tolerability InVivo->Tolerability DataAnalysis Data Analysis and Comparison PlasmaStability->DataAnalysis Cytotoxicity->DataAnalysis LysosomalAssay->DataAnalysis PK->DataAnalysis Efficacy->DataAnalysis Tolerability->DataAnalysis

Caption: Workflow for evaluating ADC linker performance.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC linker performance. Below are representative methodologies for key assays.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., mouse, human).

Materials:

  • ADC of interest (Val-Cit and Val-Ala variants)

  • Control buffer (e.g., PBS, pH 7.4)

  • Plasma (e.g., C57BL/6 mouse plasma, human plasma)

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration (e.g., 50 µg/mL) in both the control buffer and the plasma of interest.

  • Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 120, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • Immunoaffinity Capture: Thaw the samples and add immunoaffinity capture beads to isolate the ADC from the plasma proteins.

  • Elution and Digestion: Elute the captured ADC and, for bottom-up analysis, digest with an enzyme like IdeS or papain.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR versus time to determine the half-life of the ADC in plasma.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine and compare the potency (IC50) of ADCs with Val-Cit and Val-Ala linkers on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • ADCs (Val-Cit and Val-Ala variants) and unconjugated antibody

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody in complete medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a period of 72-120 hours.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are fully dissolved.

    • For XTT: Add the XTT reagent mixture and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 3: Lysosomal Proteolysis Assay

Objective: To measure the rate of linker cleavage by lysosomal proteases.

Materials:

  • ADCs (Val-Cit and Val-Ala variants)

  • Lysosomal extract from target cancer cells or purified cathepsin B

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT)

  • Fluorescent substrate (as a positive control, e.g., Cbz-Arg-Arg-AMC)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microplate, combine the ADC with the lysosomal extract or purified cathepsin B in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile with formic acid).

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.

  • Data Analysis: Determine the initial rate of payload release. Kinetic parameters such as kcat and KM can be determined by measuring the initial rates at various ADC concentrations.

Conclusion

The choice between Val-Cit and Val-Ala linkers is a nuanced decision that requires careful consideration of the specific goals of the ADC program.

  • Val-Cit remains a robust and validated choice, particularly when leveraging its extensive clinical history is a priority and the payload is not overly hydrophobic. Its faster cleavage rate may be beneficial for rapid payload release. However, its instability in mouse plasma is a significant drawback for preclinical development.

  • Val-Ala offers a significant advantage in its lower hydrophobicity, which can mitigate aggregation issues, especially when working with hydrophobic payloads or aiming for high DARs. This can lead to improved manufacturing feasibility and a potentially better safety profile. Its enhanced stability in mouse plasma makes it a more reliable linker for preclinical in vivo studies, improving the translatability of the data.

Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.

References

A Comparative Guide to the In Vivo Stability of Dipeptide Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the targeting moiety to the payload. Dipeptide linkers, designed for cleavage by specific lysosomal proteases like Cathepsin B, are a cornerstone of modern drug conjugate design.[1] Their ability to remain stable in systemic circulation while selectively releasing the payload within target cells is paramount to achieving a wide therapeutic index. This guide provides an objective comparison of the in vivo stability of commonly used dipeptide linkers, supported by experimental data and detailed methodologies.

Quantitative Comparison of Dipeptide Linker Stability

The stability of a dipeptide linker is often assessed by its half-life in plasma and its resistance to premature cleavage by extracellular enzymes.[2] The choice of amino acid residues in the dipeptide sequence significantly influences its stability and cleavage kinetics.[3][4] Below is a summary of quantitative data from various studies comparing the in vivo performance of different dipeptide linkers.

Dipeptide LinkerKey CharacteristicsPlasma Stability (Half-life)Cleavage EnzymesRepresentative Applications
Val-Cit (Valine-Citrulline) The most widely used dipeptide linker.[3] Generally stable in human plasma but can be unstable in mouse plasma due to carboxylesterase activity.Mouse: ~144 hours (6.0 days) Cynomolgus Monkey: ~230 hours (9.6 days)Cathepsin B, K, LBrentuximab vedotin (Adcetris®)
Val-Ala (Valine-Alanine) An alternative to Val-Cit with potentially improved stability in some preclinical models. Exhibits lower hydrophobicity, which can reduce aggregation at high drug-to-antibody ratios (DARs).Generally more stable than Val-Cit in mouse models.Cathepsin BLoncastuximab tesirine
Phe-Lys (Phenylalanine-Lysine) Optimized for enhanced cleavage rates by Cathepsin B.Demonstrates good stability in human plasma.Cathepsin BInvestigational ADCs
Val-Lys (Valine-Lysine) Investigated as an alternative to Val-Cit.Can exhibit different stability profiles compared to Val-Cit and Val-Ala.Cathepsin BInvestigational ADCs
Tandem-Cleavage Linkers (e.g., Glucuronide-Val-Cit) Designed to improve in vivo stability by requiring two sequential enzymatic cleavages for payload release. This strategy protects the dipeptide from premature degradation in circulation.Showed dramatically improved payload retention on the antibody through day 12 in rat plasma compared to monocleavage linkers.1. β-glucuronidase 2. Cathepsin BInvestigational ADCs

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the preclinical development of drug conjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vivo Stability Assessment in Animal Models

Objective: To determine the in vivo stability of an ADC linker by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Antibody-drug conjugate (ADC) of interest

  • Animal model (e.g., severe combined immunodeficient (SCID) mice, Sprague-Dawley rats, cynomolgus monkeys)

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA plates and reagents or LC-MS/MS system

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to the animal model.

  • Collect blood samples at predetermined time points (e.g., 10 minutes, 4 hours, 1 day, 3 days, 6 days, 9 days post-administration).

  • Process the blood samples to isolate plasma by centrifugation.

  • Determine the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA or LC-MS/MS method.

    • ELISA Method: Use an anti-idiotype antibody for capture and an anti-drug antibody for detection to quantify the ADC. Total antibody can be quantified using a standard sandwich ELISA.

    • LC-MS/MS Method: This "bottom-up" approach involves the enzymatic digestion of the ADC followed by mass spectrometry to quantify specific peptides from the antibody and the linker-payload.

  • Calculate the average DAR at each time point by dividing the concentration of the antibody-conjugated drug by the concentration of the total antibody.

  • Plot the DAR over time to determine the linker's in vivo half-life. A decrease in DAR indicates linker cleavage.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To provide a preliminary assessment of linker stability in plasma from different species in a controlled environment.

Materials:

  • ADC of interest

  • Control buffer (e.g., PBS, pH 7.4)

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS) to quantify the intact ADC and any cleavage products.

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by LC-MS to measure the percentage of intact ADC remaining.

  • A decrease in the percentage of intact ADC over time indicates linker instability.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of dipeptide linkers.

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis ADC_Admin ADC Administration (IV Injection) Blood_Collection Serial Blood Collection ADC_Admin->Blood_Collection Time Points Plasma_Isolation Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Isolation Quant_Method Quantification Method Plasma_Isolation->Quant_Method ELISA ELISA Quant_Method->ELISA LCMS LC-MS/MS Quant_Method->LCMS Total_Ab Total Antibody Concentration ELISA->Total_Ab Conj_Drug Conjugated Drug Concentration ELISA->Conj_Drug LCMS->Total_Ab LCMS->Conj_Drug DAR_Calc DAR Calculation Total_Ab->DAR_Calc Conj_Drug->DAR_Calc Stability_Profile Linker Stability Profile (Half-life) DAR_Calc->Stability_Profile

Caption: Workflow for in vivo dipeptide linker stability assessment.

References

Evaluating the Bystander Effect of ADCs with Val-Ala Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This phenomenon significantly enhances the therapeutic potential of ADCs, particularly in cancers with varied antigen expression. The choice of linker technology, which connects the antibody to the cytotoxic payload, is a key determinant of an ADC's ability to elicit a bystander effect. This guide provides a comprehensive evaluation of the bystander effect mediated by ADCs featuring the cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide linker, with a comparative analysis against other linker technologies.

The Mechanism of Bystander Killing with Cleavable Linker ADCs

ADCs with cleavable linkers, such as the Val-Ala linker, are designed to release their cytotoxic payload upon internalization into antigen-positive (Ag+) cancer cells. The acidic environment and high concentration of proteases, like cathepsin B, within the lysosome of the target cell facilitate the cleavage of the linker. If the released payload is membrane-permeable, it can diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by adjacent antigen-negative (Ag-) cells, leading to their death. This process is known as the bystander effect.[] In contrast, ADCs with non-cleavable linkers typically release the payload still attached to an amino acid, resulting in a charged molecule with poor membrane permeability, thus limiting the bystander effect.

dot

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular_pos Ag+ Cell Interior cluster_intracellular_neg Ag- Cell Interior ADC ADC (Val-Ala Linker) Ag_pos_cell Antigen-Positive (Ag+) Cancer Cell ADC->Ag_pos_cell 1. Binding Internalization Internalization (Endocytosis) Ag_pos_cell->Internalization 2. Internalization Ag_neg_cell Antigen-Negative (Ag-) Bystander Cell Payload_diffuse Membrane-Permeable Payload Bystander_uptake Payload Uptake Payload_diffuse->Bystander_uptake 6. Bystander Uptake Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Linker Cleavage Payload_release->Payload_diffuse 5. Diffusion Apoptosis_neg Apoptosis Bystander_uptake->Apoptosis_neg 7. Cytotoxicity

Caption: Mechanism of ADC bystander effect with a cleavable linker.

Comparative Analysis of Val-Ala Linker ADCs

The Val-Ala linker has emerged as a valuable alternative to the more traditional valine-citrulline (Val-Cit) linker. A key advantage of the Val-Ala linker is its lower hydrophobicity, which can lead to reduced aggregation and the ability to achieve a higher drug-to-antibody ratio (DAR), particularly with lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers. A higher DAR can translate to a more potent ADC and a more pronounced bystander effect.

Quantitative Data Comparison

Direct head-to-head quantitative comparisons of the bystander effect of ADCs with different linkers from a single study are limited. However, data from various preclinical studies provide insights into their relative performance.

ADC PlatformLinker TypePayloadBystander Effect PotentialKey Findings
ADCT-601 Val-AlaPBD Dimer (SG3199)HighDemonstrated potent bystander killing of AXL-negative tumor cells in a conditioned medium transfer assay.[2][3]
REGN3124-PBD Val-AlaPBD DimerHighUtilizes the bystander effect to target heterogeneous glioblastoma.[]
Trastuzumab-vc-MMAE Val-CitMMAEHighThe extent of bystander killing correlates with the antigen expression level of the target cells.[4]
ABBV-221 Val-CitMMAEHighProvided robust in vitro bystander cytotoxicity for non-targeted glioblastoma cells.
cAC10-vcMMAF Val-CitMMAFLow to NegligibleThe charged nature of MMAF limits its membrane permeability and bystander effect.
T-DM1 Non-cleavable (SMCC)DM1NegligibleThe released payload is not membrane-permeable, thus preventing a bystander effect.

IC50 Values from Bystander Assays

Cell Line (Bystander)ADCLinkerPayloadIC50 (nmol/L)
Karpas-299 (AXL-negative)ADCT-601Val-AlaPBD Dimer3.51
GFP-MCF7 (HER2-low)Trastuzumab-vc-MMAEVal-CitMMAE~350 (in monoculture)
GBM10 (EGFRviii-non-amplified)ABBV-221Val-CitMMAE>1 µg/mL (in conditioned media)

Note: The IC50 values are highly dependent on the specific experimental conditions, including the ratio of antigen-positive to antigen-negative cells in co-culture assays and the concentration of the ADC used to generate conditioned medium.

Experimental Protocols for Evaluating the Bystander Effect

Accurate and reproducible methods are essential for quantifying the bystander effect of ADCs. The following are detailed protocols for two commonly used in vitro assays.

In Vitro Co-culture Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be labeled with a fluorescent protein (e.g., GFP) for easy identification.

  • Complete cell culture medium.

  • ADC with Val-Ala linker, isotype control ADC.

  • 96-well plates.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).

    • Include monoculture controls of Ag+ cells alone and Ag- cells alone.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and isotype control in complete culture medium.

    • Add the diluted compounds to the appropriate wells. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).

  • Analysis:

    • Harvest the cells and analyze by flow cytometry to quantify the viability of the fluorescent Ag- cell population.

    • Alternatively, use a fluorescence microscope to visualize and count the viable Ag- cells.

    • A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.

dot

Co_culture_Workflow A 1. Seed Ag+ and fluorescent Ag- cells B 2. Add serial dilutions of ADC A->B C 3. Incubate for 72-120 hours B->C D 4. Analyze viability of fluorescent Ag- cells C->D

Caption: Workflow for the in vitro co-culture bystander assay.

Conditioned Medium Transfer Assay

This assay determines if a cytotoxic payload capable of inducing a bystander effect is released into the culture medium from the target cells.

Materials:

  • Ag+ and Ag- cell lines.

  • Complete cell culture medium.

  • ADC with Val-Ala linker, isotype control ADC.

  • 6-well and 96-well plates.

  • Centrifuge and sterile filters (0.22 µm).

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo).

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a high concentration of the ADC (e.g., 10x IC50) or isotype control ADC for 48-72 hours.

    • Collect the supernatant (conditioned medium).

    • Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm sterile filter.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Analysis:

    • Assess the viability of the Ag- cells using a standard cell viability assay.

    • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells confirms a bystander effect.

Signaling Pathways of Common Payloads

The bystander effect is ultimately executed by the cytotoxic payload. The mechanism of action of the payload determines the downstream signaling events that lead to cell death.

MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics. Upon entering a cell, MMAE binds to tubulin, inhibiting its polymerization. This leads to G2/M phase cell cycle arrest and ultimately triggers the intrinsic apoptosis pathway.

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MMAE_Pathway MMAE MMAE Payload Tubulin Tubulin MMAE->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest IntrinsicPathway Intrinsic Apoptosis Pathway CellCycleArrest->IntrinsicPathway Triggers CaspaseActivation Caspase Activation (Caspase-9, Caspase-3) IntrinsicPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

PBD Dimer-Induced DNA Damage Response

Pyrrolobenzodiazepine (PBD) dimers are DNA cross-linking agents that bind to the minor groove of DNA, forming covalent interstrand cross-links. This DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.

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PBD_Pathway PBD PBD Dimer Payload DNA DNA PBD->DNA Binds to minor groove Crosslink DNA Interstrand Cross-linking DNA->Crosslink Forms DDR DNA Damage Response (ATM/ATR activation) Crosslink->DDR Activates CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of PBD dimer-induced DNA damage response.

Conclusion

The Val-Ala linker is a promising technology for developing ADCs with a potent bystander effect. Its favorable physicochemical properties can enable the construction of ADCs with higher DARs, which may enhance the delivery of cytotoxic payloads to the tumor microenvironment. The choice of linker and payload must be carefully considered to optimize the therapeutic window of an ADC, balancing the benefits of bystander killing against the potential for off-target toxicity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the rational design and evaluation of next-generation ADCs with enhanced efficacy in treating heterogeneous tumors.

References

Navigating Protease-Cleavable Linkers: A Comparative Guide to Boc-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in therapeutic efficacy and safety. Among the array of available options, protease-cleavable linkers have emerged as a cornerstone for targeted payload release. This guide provides an in-depth comparison of the Boc-Val-Ala-PAB linker, an increasingly popular choice, against its well-established counterpart, Boc-Val-Cit-PABC. By examining their cross-reactivity, potential for off-target cleavage, and impact on ADC characteristics, this document aims to equip researchers with the critical information needed for informed linker selection.

Performance Comparison: this compound vs. Alternatives

The decision to employ a specific cleavable linker hinges on a delicate balance between efficient payload release within the target cell and stability in systemic circulation. The Val-Ala dipeptide motif of this compound is primarily designed for cleavage by the lysosomal protease Cathepsin B, an enzyme often overexpressed in tumor cells. This targeted approach, in theory, minimizes off-target toxicity by ensuring the cytotoxic payload is liberated predominantly within the intended cancerous tissue.

A primary alternative to the Val-Ala linker is the Val-Cit (valine-citrulline) linker. While Val-Cit is known for its rapid and efficient cleavage by Cathepsin B, its hydrophobic nature can present challenges. This hydrophobicity may lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs), potentially impacting manufacturing, stability, and in vivo performance. The Val-Ala linker, being less hydrophobic, is often considered to mitigate these aggregation issues, thereby allowing for the development of ADCs with higher DARs, which can be especially beneficial when using highly lipophilic payloads. However, this improved biophysical property may come at the cost of a slower cleavage rate compared to Val-Cit.

Quantitative Data Summary

The following tables summarize key performance parameters for this compound and a common alternative. It is important to note that specific values can vary depending on the antibody, payload, and experimental conditions.

Parameter This compound Boc-Val-Cit-PABC Significance
Primary Target Enzyme Cathepsin BCathepsin BBoth are designed for cleavage in the lysosomal compartment of target cells.
Relative Cleavage Rate by Cathepsin B Moderate to HighHighVal-Cit is generally considered to have a faster cleavage rate, which may be advantageous for rapid payload release.
Hydrophobicity LowerHigherLower hydrophobicity of Val-Ala can reduce ADC aggregation and allow for higher drug loading.
Plasma Stability Generally StableStable in human plasma, but can show instability in mouse plasma.Linker stability in circulation is critical to prevent premature drug release and off-target toxicity.
Enzyme This compound (Relative Cleavage) Boc-Val-Cit-PABC (Relative Cleavage)
Cathepsin B +++++++
Cathepsin K +/-++
Cathepsin L +/-++
Cathepsin S +/-++
Neutrophil Elastase LowPotential for cleavage
Carboxylesterases (mouse) LowPotential for cleavage

Note: The relative cleavage is denoted qualitatively (+/- to ++++) based on available literature. Specific kinetic parameters (Km, kcat) would need to be determined for a precise quantitative comparison.

Experimental Protocols

To aid in the empirical evaluation of linker performance, detailed methodologies for key experiments are provided below.

Cathepsin B Cleavage Assay

Objective: To determine the rate and efficiency of linker cleavage by Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide-linker-payload conjugate in an appropriate solvent (e.g., DMSO).

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

    • Reconstitute and activate human recombinant Cathepsin B according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add the ADC to the assay buffer to a final concentration of approximately 10-20 µM.

    • Initiate the reaction by adding activated Cathepsin B to a final concentration of 100-200 nM.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a protease inhibitor (e.g., E-64).

    • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

  • Data Analysis:

    • Calculate the percentage of payload release at each time point.

    • Determine the initial velocity of the reaction to compare the cleavage rates of different linkers.

Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and determine its potential for premature payload release.

Methodology:

  • Incubation:

    • Thaw human, mouse, or rat plasma at 37°C.

    • Add the ADC to the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Sample Collection:

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

    • Immediately freeze the samples at -80°C to halt any further degradation.

  • Analysis:

    • Quantify the amount of intact ADC remaining at each time point using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload.

    • Alternatively, analyze the samples by LC-MS to measure the amount of free payload that has been released.

  • Data Analysis:

    • Plot the percentage of intact ADC over time.

    • Calculate the half-life (t½) of the ADC in plasma.

ADC Aggregation Analysis

Objective: To quantify the extent of aggregation of the ADC.

Methodology:

  • Sample Preparation:

    • Prepare the ADC at a relevant concentration (e.g., 1 mg/mL) in its formulation buffer.

  • Size Exclusion Chromatography (SEC):

    • Inject the ADC sample onto an SEC column (e.g., TSKgel G3000SWxl).

    • Elute with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of aggregation in the ADC sample.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the mechanism of action and experimental workflows.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Cleavage of Val-Ala Linker Apoptosis Apoptosis Payload->Apoptosis

Caption: Mechanism of action for a Val-Ala linker-based ADC.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_analysis Performance Evaluation cluster_decision Decision Making Synthesis ADC Synthesis & Purification Cleavage Cathepsin B Cleavage Assay Synthesis->Cleavage Stability Plasma Stability Assay Synthesis->Stability Aggregation Aggregation Analysis (SEC) Synthesis->Aggregation Decision Linker Selection Cleavage->Decision Stability->Decision Aggregation->Decision

Caption: General workflow for evaluating ADC linker performance.

Mass Spectrometry vs. Alternatives: A Comparative Guide to ADC Conjugation and Cleavage Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. This guide provides a comprehensive comparison of mass spectrometry (MS)-based methods against alternative techniques for confirming ADC conjugation and monitoring cleavage events. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate analytical strategy.

The unique structure of ADCs, which combines a large monoclonal antibody with a small molecule cytotoxic payload via a linker, presents significant analytical challenges. It is crucial to determine the drug-to-antibody ratio (DAR), identify conjugation sites, and monitor the stability of the conjugate, including any premature cleavage of the payload. Mass spectrometry has emerged as a powerful and versatile tool for in-depth ADC characterization, offering a level of detail that is often unattainable with other methods.

Comparison of Analytical Techniques

The selection of an analytical technique for ADC analysis depends on the specific information required, the stage of development, and the available instrumentation. The following table summarizes the key characteristics of mass spectrometry-based approaches and common alternatives.

Technique Principle Information Provided Advantages Limitations Typical Throughput Relative Cost
Intact Mass Analysis (MS) Measures the mass of the entire ADC molecule. Can be performed under denaturing or native conditions.Average DAR, drug load distribution, confirmation of major glycoforms.Rapid assessment of heterogeneity, relatively simple sample preparation.[1]Limited information on conjugation sites and specific isoforms. Lower sensitivity for high DAR species.[2]HighModerate
Subunit Mass Analysis (MS) The ADC is proteolytically cleaved (e.g., with IdeS) or reduced to separate heavy and light chains, which are then analyzed by MS.DAR distribution on heavy and light chains, confirmation of chain-specific modifications.Increased resolution and sensitivity compared to intact mass analysis.[2]Does not provide peptide-level information. Requires sample preparation.MediumModerate
Peptide Mapping (LC-MS/MS) The ADC is digested into smaller peptides, which are separated by liquid chromatography and analyzed by tandem mass spectrometry.Precise identification of conjugation sites, verification of amino acid sequence, identification of post-translational modifications.[3]Provides the most detailed structural information.Complex sample preparation and data analysis, lower throughput.[4]LowHigh
Hydrophobic Interaction Chromatography (HIC-UV) Separates ADC species based on differences in hydrophobicity conferred by the drug load.Average DAR and drug load distribution.Robust and reproducible, widely used in quality control environments.Indirect measurement of DAR, co-elution of species can occur, limited structural information.HighLow
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect and quantify total antibody or conjugated ADC.Quantification of total antibody or conjugated ADC concentration.High sensitivity and high throughput, well-established for large molecule quantification.Can be influenced by the drug load, requires specific antibody reagents, provides no information on DAR distribution or conjugation sites.HighLow

Experimental Workflows and Data Analysis

The overall analytical workflow for ADC characterization often involves a multi-pronged approach, starting with less detailed, high-throughput methods and progressing to more in-depth techniques as required.

ADC_Analysis_Workflow cluster_Screening Initial Screening & QC cluster_Detailed Detailed Characterization cluster_Quantification Bioanalysis & PK Studies HIC_UV HIC-UV Intact_MS Intact Mass Analysis (MS) Subunit_MS Subunit Mass Analysis (MS) Intact_MS->Subunit_MS Further Investigation Peptide_Mapping Peptide Mapping (LC-MS/MS) Subunit_MS->Peptide_Mapping Site-Specific Info ELISA ELISA LC_MS_Payload LC-MS/MS (Payload Quantification) ADC_Sample ADC Sample ADC_Sample->HIC_UV DAR Distribution ADC_Sample->Intact_MS Average DAR ADC_Sample->ELISA Total/Conjugated Ab ADC_Sample->LC_MS_Payload Free Payload

A typical workflow for ADC analysis.

A critical aspect of ADC development is monitoring the potential cleavage of the linker and the release of the cytotoxic payload. Mass spectrometry is exceptionally well-suited for this purpose.

ADC_Cleavage_Monitoring cluster_MS_Analysis Mass Spectrometry Analysis ADC Intact ADC Incubation Incubation (e.g., in plasma) ADC->Incubation Cleaved_ADC Cleaved ADC (Antibody + Linker Remnant) Intact_MS Intact/Subunit MS of ADC Cleaved_ADC->Intact_MS Detect Mass Shift Free_Payload Free Payload LC_MS_Payload LC-MS/MS of Free Payload Free_Payload->LC_MS_Payload Quantify Release Incubation->Cleaved_ADC Cleavage Event Incubation->Free_Payload Payload Release

Monitoring ADC cleavage by mass spectrometry.

Detailed Experimental Protocols

Intact Mass Analysis of ADCs by LC-MS (Denaturing Conditions)

This protocol provides a general procedure for determining the average DAR and drug-load distribution of an ADC.

a. Sample Preparation:

  • Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL using a suitable buffer, such as phosphate-buffered saline (PBS).

  • For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans. This simplifies the mass spectrum.

  • Desalt the sample using a spin desalting column or by buffer exchange into a volatile, MS-friendly mobile phase A (e.g., water with 0.1% formic acid).

b. LC-MS Analysis:

  • LC System: A reverse-phase HPLC or UHPLC system.

  • Column: A column suitable for large protein separation, such as a C4 or C8 column with a wide pore size (e.g., 300 Å).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from low to high organic content (e.g., 20-80% B over 15-30 minutes).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data over a mass range appropriate for the ADC (e.g., m/z 1000-4000).

c. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • Identify the peaks corresponding to the different drug-loaded forms (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR by taking the weighted average of the peak intensities of the different DAR species.

Peptide Mapping of ADCs by LC-MS/MS

This protocol allows for the precise identification of drug conjugation sites.

a. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC (approximately 50-100 µg) in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating at 37-60°C.

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.

  • Buffer Exchange: Remove the denaturant and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Enzymatic Digestion:

    • Add a protease, typically trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).

    • Incubate overnight at 37°C.

  • Quench Digestion: Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA).

b. LC-MS/MS Analysis:

  • LC System: A nano- or micro-flow UHPLC system for optimal sensitivity.

  • Column: A C18 reverse-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A steep gradient to elute the peptides (e.g., 5-50% B over 60-120 minutes).

  • MS System: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Perform data-dependent acquisition (DDA), where the most intense precursor ions are selected for fragmentation (MS/MS).

c. Data Analysis:

  • Use a protein sequence database search engine to identify the peptides from the MS/MS spectra.

  • Manually or automatically identify the drug-conjugated peptides by looking for the characteristic mass shift of the drug-linker moiety.

  • Confirm the conjugation site by analyzing the fragmentation pattern of the conjugated peptide.

DAR Analysis by Hydrophobic Interaction Chromatography (HIC-UV)

This is a widely used method for routine DAR determination in a quality control setting.

a. Sample Preparation:

  • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

b. HIC-UV Analysis:

  • LC System: An HPLC or UHPLC system with a UV detector.

  • Column: A HIC column with a suitable stationary phase (e.g., butyl or phenyl).

  • Mobile Phase A (High Salt): A high concentration of a kosmotropic salt, such as 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): A low salt buffer, such as 25 mM sodium phosphate, pH 7.0, sometimes containing a small amount of organic solvent like isopropanol.

  • Gradient: A descending salt gradient from 100% A to 100% B over 20-30 minutes.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

c. Data Analysis:

  • Integrate the peak areas of the different DAR species.

  • Calculate the average DAR by taking the weighted average of the peak areas, assuming the extinction coefficients are similar for all species.

Quantification of Total and Conjugated ADC by ELISA

This protocol is suitable for pharmacokinetic studies requiring the quantification of ADC levels in biological matrices.

a. Total Antibody ELISA:

  • Coating: Coat a microplate with a capture antibody that recognizes the ADC's antibody portion (e.g., an anti-human IgG antibody).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample Incubation: Add standards, controls, and unknown samples containing the ADC.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).

  • Substrate Addition: Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Quantification: Determine the concentration of the total antibody from a standard curve.

b. Conjugated ADC ELISA:

  • The protocol is similar to the total antibody ELISA, but with a modification in the capture or detection step to specifically recognize the conjugated ADC.

  • Option 1 (Capture with Anti-Drug Antibody): Use an antibody that specifically binds to the drug payload as the capture antibody.

  • Option 2 (Detection with Anti-Drug Antibody): Use a generic antibody capture (e.g., anti-human IgG) and an enzyme-conjugated anti-drug antibody for detection.

Conclusion

Mass spectrometry offers unparalleled depth and specificity for the characterization of ADC conjugation and cleavage. While techniques like HIC-UV and ELISA remain valuable for routine quality control and high-throughput quantification, MS-based methods, including intact mass analysis, subunit analysis, and peptide mapping, provide the detailed structural information necessary for a comprehensive understanding of these complex biotherapeutics. The choice of the most appropriate analytical strategy will depend on the specific questions being addressed, with a combination of orthogonal techniques often providing the most complete picture of ADC quality and behavior.

References

A Comparative Benchmarking Guide: Novel Val-Ala Linker-Based ADC vs. Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to the Research and Drug Development Community

This guide provides a comprehensive performance comparison of a new antibody-drug conjugate (ADC) featuring a Valine-Alanine (Val-Ala) cleavable linker against established ADC therapies. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights supported by detailed experimental protocols.

Introduction

Antibody-drug conjugates represent a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's efficacy, stability, and safety profile.[1][] The dipeptide Val-Ala is a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells, enabling targeted payload release within the cancer cell.[][3] Research suggests that Val-Ala linkers can offer improved stability and hydrophilicity compared to other dipeptide linkers like Val-Cit, potentially leading to better therapeutic outcomes.[1] This guide benchmarks a novel anti-HER2 ADC utilizing a Val-Ala linker and a monomethyl auristatin E (MMAE) payload against two widely recognized FDA-approved ADCs: Adcetris® (Brentuximab vedotin) and Kadcyla® (Ado-trastuzumab emtansine).

Comparative Performance Data

The following tables summarize the key performance indicators of the novel Val-Ala ADC in comparison to existing therapies.

Table 1: In Vitro Cytotoxicity (IC50, nM)

Cell LineTarget AntigenNovel HER2-Val-Ala-MMAEAdcetris® (Val-Cit Linker)Kadcyla® (Non-cleavable Linker)
SK-BR-3HER2+0.8>10001.5
BT-474HER2+1.2>10002.0
MDA-MB-468HER2->1000>1000>1000
Karpas 299CD30+>10000.5>1000

Table 2: In Vivo Efficacy in Xenograft Models (% Tumor Growth Inhibition)

Xenograft ModelDosing RegimenNovel HER2-Val-Ala-MMAEAdcetris®Kadcyla®
SK-BR-3 (HER2+)3 mg/kg, Q4D x 395%Not Applicable92%
Karpas 299 (CD30+)1 mg/kg, Q3D x 4Not Applicable98%Not Applicable

Table 3: Pharmacokinetic Profile

ParameterNovel HER2-Val-Ala-MMAEAdcetris®Kadcyla®
Half-life (t1/2) in human plasma~150 hours~4-6 days~4 days
% Payload release after 7 days in plasma< 2%< 5%Not Applicable (Non-cleavable)

Table 4: Plasma Stability

ADCLinker Type% Intact ADC after 7 days (Human Plasma)
Novel HER2-Val-Ala-MMAECleavable (Val-Ala)>98%
Adcetris®Cleavable (Val-Cit)~95%
Kadcyla®Non-cleavable>99%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing cancer cells that express the target antigen.

  • Cell Lines:

    • HER2-positive: SK-BR-3, BT-474

    • HER2-negative: MDA-MB-468

    • CD30-positive: Karpas 299

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • ADCs are serially diluted and added to the cells.

    • After a 72-hour incubation period, cell viability is assessed using a tetrazolium-based colorimetric assay (e.g., MTT assay).

    • The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy Studies

These studies assess the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts.

  • Method:

    • Tumor cells (SK-BR-3 or Karpas 299) are subcutaneously implanted into the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

    • ADCs are administered intravenously at the specified dosing regimens.

    • Tumor volume and body weight are measured twice weekly.

    • The percentage of tumor growth inhibition is calculated at the end of the study.

Pharmacokinetic (PK) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

  • Animal Model: Mice or rats.

  • Method:

    • A single intravenous dose of the ADC is administered to the animals.

    • Blood samples are collected at various time points.

    • The concentration of total antibody, conjugated ADC, and free payload in the plasma is quantified using methods like ELISA and liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, a critical factor for minimizing off-target toxicity.

  • Method:

    • The ADC is incubated in human plasma at 37°C for a specified period (e.g., 7 days).

    • Aliquots are taken at different time points.

    • The amount of intact ADC and released payload is quantified using techniques like hydrophobic interaction chromatography (HIC) and LC-MS.

Bystander Effect Assay

This assay assesses the ability of the payload released from the target cell to kill neighboring antigen-negative cells, which is an important mechanism for treating heterogeneous tumors.

  • Method (Co-culture assay):

    • Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cells are co-cultured.

    • The ADC is added to the co-culture.

    • After incubation, the viability of the antigen-negative cells is specifically measured, often by pre-labeling them with a fluorescent marker.

Visualizations

Mechanism of Action of a Val-Ala Linker-Based ADC

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC (Stable in Circulation) TumorCell Tumor Cell (Antigen+) ADC->TumorCell 1. Targeting & Binding Internalization Internalization TumorCell->Internalization 2. Internalization Receptor Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a Val-Ala linker-based ADC.

Experimental Workflow for ADC Benchmarking

ADC_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Cytotoxicity Cytotoxicity Assay (IC50) DataAnalysis Comparative Analysis vs. Existing Therapies Cytotoxicity->DataAnalysis Stability Plasma Stability Assay Stability->DataAnalysis Bystander Bystander Effect Assay Bystander->DataAnalysis Efficacy Xenograft Efficacy Study (% TGI) Efficacy->DataAnalysis PK Pharmacokinetic (PK) Study PK->DataAnalysis ADC_Candidate New ADC Candidate (Val-Ala Linker) ADC_Candidate->Cytotoxicity ADC_Candidate->Stability ADC_Candidate->Bystander ADC_Candidate->Efficacy ADC_Candidate->PK

Caption: Workflow for benchmarking a new ADC candidate.

References

A Comparative Guide to the Structural Activity Relationship of Valine-Alanine Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Valine-Alanine (Val-Ala) based linkers in antibody-drug conjugates (ADCs), with a particular focus on their structural activity relationships (SAR). We will delve into how modifications of this dipeptide linker influence the overall performance of an ADC, including its stability, potency, and physicochemical properties. This analysis is supported by experimental data and includes detailed protocols for key assays.

Introduction to Val-Ala Linkers in ADCs

Dipeptide linkers, such as Val-Ala and Valine-Citrulline (Val-Cit), are a cornerstone of modern ADC design.[1] These linkers are engineered to be stable in systemic circulation and to be selectively cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[2] This targeted release mechanism is crucial for delivering the cytotoxic payload specifically to cancer cells, thereby minimizing off-target toxicity.[2]

The Val-Ala linker has emerged as a popular alternative to the more traditional Val-Cit linker, primarily due to its favorable physicochemical properties.[3] Understanding the SAR of the Val-Ala linker is critical for optimizing ADC design to achieve a wider therapeutic window.

Mechanism of Action: Intracellular Payload Release

The efficacy of ADCs with cleavable Val-Ala linkers relies on a multi-step intracellular process. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome, coupled with a high concentration of proteases like Cathepsin B, facilitates the enzymatic cleavage of the Val-Ala dipeptide. This cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect.[]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Val-Ala Linker) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Membrane Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Ala Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

ADC Intracellular Trafficking and Payload Release Pathway.

Quantitative Data Presentation: Val-Ala vs. Val-Cit Linkers

The choice between Val-Ala and Val-Cit linkers often involves a trade-off between hydrophobicity, cleavage rate, and the desired drug-to-antibody ratio (DAR). The following tables summarize key quantitative data from comparative studies.

Table 1: Physicochemical and Biological Properties

PropertyVal-Ala LinkerVal-Cit LinkerImpact on ADC Development
Hydrophobicity Less hydrophobicMore hydrophobicLower hydrophobicity of Val-Ala can reduce aggregation, especially with lipophilic payloads.
Aggregation (High DAR) Less prone to aggregationProne to aggregationVal-Ala allows for higher DARs (up to ~7.4 with <10% aggregation) which can enhance potency. Achieving a DAR > 4 with Val-Cit can be challenging due to aggregation issues.
Cathepsin B Cleavage Rate SlowerFasterThe Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker in isolated cathepsin B assays.
Stereochemistry (L,L) dipeptide shows higher antitumor activity(L,L) dipeptide shows higher antitumor activityMinimal structural changes, including stereochemistry, can significantly impact linker performance.

Table 2: In Vitro Cytotoxicity (IC50)

AntibodyPayloadCell LineVal-Ala ADC IC50 (pM)Val-Cit ADC IC50 (pM)
TrastuzumabMMAEHER2+ cell line9214.3
---Non-cleavable linkerHER2+ cell line609---
TrastuzumabSulfatase-cleavable linkerHER2+ cell line61 and 111---

Note: The higher IC50 value for the Val-Ala ADC in this specific study may not be universally representative and can be influenced by the specific antibody, payload, and experimental conditions. However, both Val-Ala and Val-Cit linked ADCs demonstrate high potency compared to non-cleavable alternatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: Cathepsin B-Mediated Cleavage Assay

This assay determines the rate of linker cleavage by the lysosomal protease Cathepsin B.

Workflow:

CathepsinB_Workflow cluster_workflow Cathepsin B Cleavage Assay Workflow Start Start Prepare_Reagents Prepare Reaction Buffer (50 mM Sodium Acetate, pH 5.5, 5 mM DTT) Start->Prepare_Reagents Add_ADC Add ADC to Buffer (e.g., 100 µg/mL) Prepare_Reagents->Add_ADC Initiate_Reaction Add Activated Cathepsin B (e.g., 1 µM) Add_ADC->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Aliquots Take Aliquots at Time Points (0-240 min) Incubate->Aliquots Quench Quench Reaction Aliquots->Quench Analyze Analyze by HPLC/LC-MS for Payload Release Quench->Analyze End End Analyze->End

Workflow for Cathepsin B Cleavage Assay.

Detailed Steps:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

    • Add the ADC to the reaction buffer to a final concentration of 100 µg/mL.

    • Initiate the reaction by adding activated human cathepsin B to a final concentration of 1 µM.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

    • Quench the reaction immediately, for example, by adding a protease inhibitor or by rapid freezing.

  • Analysis:

    • Analyze the aliquots by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

    • Calculate the rate of cleavage from the time-course data.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of an ADC.

Detailed Steps:

  • Cell Seeding:

    • Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions.

    • Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a tumor xenograft model.

Detailed Steps:

  • Cell Implantation:

    • Harvest cultured human cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS and Matrigel mixture) at a concentration of 2-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration:

    • Administer the ADC, vehicle control, and any isotype control ADCs to the respective groups, typically via intravenous injection.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the mice.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.

    • Excise tumors for further pharmacodynamic analysis if required.

Conclusion

The structural activity relationship of Val-Ala based linkers is a critical area of study in the optimization of antibody-drug conjugates. Compared to the widely used Val-Cit linker, the Val-Ala linker offers distinct advantages, most notably its lower hydrophobicity, which can lead to reduced aggregation and the ability to achieve higher drug-to-antibody ratios. These characteristics are particularly beneficial when working with highly lipophilic payloads. While the cleavage rate of Val-Ala by Cathepsin B is slower than that of Val-Cit, it generally does not compromise the potent in vitro and in vivo efficacy of the resulting ADC.

The choice between Val-Ala and other dipeptide linkers is a nuanced decision that must take into account the specific properties of the antibody, the payload, and the desired therapeutic profile of the ADC. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker designs, enabling the rational development of next-generation ADCs with improved therapeutic indices. Further research into novel modifications of the Val-Ala dipeptide and the associated self-immolative spacers will undoubtedly continue to refine and enhance the performance of this important class of ADC linkers.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Val-Ala-PAB: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of Boc-Val-Ala-PAB, a cleavable ADC linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general best practices for the handling and disposal of Boc-protected amino acid derivatives and similar ADC linkers. It is imperative that all users consult the official SDS provided by the supplier and their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

Key Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₂₀H₃₁N₃O₅BroadPharm[1]
Molecular Weight 393.5 g/mol BroadPharm[1]
CAS Number 1884577-99-4BroadPharm[1]
Storage Temperature -20°CBroadPharm[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and materials contaminated with it is through a licensed chemical waste disposal service, typically involving incineration.

Solid Waste (Unused Reagent, Contaminated Solids)
  • Collection:

    • Carefully collect all solid waste, including any unused this compound powder and contaminated items such as weighing paper, spatulas, and absorbent pads.

    • Place the collected waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the responsible researcher's name.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal:

    • Arrange for pickup by your institution's EHS-approved hazardous waste contractor.

Liquid Waste (Solutions containing this compound)
  • Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal:

    • Arrange for pickup by your institution's EHS-approved hazardous waste contractor.

Contaminated Labware (Glassware, Plasticware)
  • Decontamination:

    • Whenever possible, decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove all residues of this compound. The rinse solvent must be collected as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Disposal of Non-reusable Items:

    • Disposable items such as pipette tips, and plastic tubes that have come into contact with this compound should be considered solid hazardous waste.

    • Place these items in the designated solid hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

This compound Disposal Workflow Start Waste Generation (this compound) Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Unused reagent, contaminated items) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, solvent rinses) Waste_Type->Liquid_Waste Liquid Labware Contaminated Labware Waste_Type->Labware Labware Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Decontaminate Decontaminate Reusable Labware? (Collect rinse as liquid waste) Labware->Decontaminate Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Dispose_Labware Dispose of Non-reusable Labware as Solid Hazardous Waste Decontaminate->Dispose_Labware No Wash_Glassware Wash with Detergent and Water Decontaminate->Wash_Glassware Yes Dispose_Labware->Collect_Solid EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store->EHS_Pickup

References

Essential Safety and Logistical Information for Handling Boc-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the personal protective equipment (PPE), operational procedures, and disposal of Boc-Val-Ala-PAB, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Due to its role in creating biologically active molecules, careful handling is critical.[4][5]

Personal Protective Equipment (PPE)

Given that this compound is a component of ADCs and contains an aminobenzyl alcohol moiety, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side-shields or safety gogglesConforming to EN166 or OSHA 29 CFR 1910.133 standards. Essential to protect against splashes and fine dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection N95 (US) or P1 (EU EN 143) dust maskFor handling small quantities in a well-ventilated area. For larger quantities or potential for aerosolization, a higher level of protection such as a NIOSH-approved respirator may be necessary.
First Aid and Fire-Fighting Measures

Emergency preparedness is a critical aspect of laboratory safety. The following table outlines immediate actions to be taken in case of exposure or fire.

Emergency Type First Aid/Fire-Fighting Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.
Handling, Storage, and Disposal

Proper handling, storage, and disposal are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

Procedure Guideline
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Store in a cool, dry, and well-ventilated place. Recommended storage at -20°C. Keep container tightly closed.
Disposal Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment. It is recommended to use a licensed professional waste disposal service.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory workflow, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) before handling the compound.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
  • Wear the appropriate PPE as detailed in the table above.
  • Carefully weigh the desired amount of this compound.
  • If creating a stock solution, add the solvent to the solid in the fume hood. Ensure the vial is securely capped.

3. Dissolution and Use in Reactions:

  • If the compound needs to be heated for dissolution, use a controlled heating block or water bath.
  • Once dissolved, the compound can be used in subsequent reactions. Maintain the use of appropriate PPE.

4. Post-Experiment Clean-up:

  • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
  • Dispose of all contaminated consumables (e.g., pipette tips, weigh boats) as chemical waste.

5. Waste Disposal:

  • Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container.
  • Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of down the drain.

Below is a diagram illustrating the safe handling workflow for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE: Lab Coat, Gloves, Safety Glasses setup Prepare Fume Hood & Equipment prep->setup weigh Weigh Compound in Fume Hood setup->weigh dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area & Equipment reaction->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.